1-Piperazineethanamine, N,N,4-trimethyl-
Description
The exact mass of the compound 1-Piperazineethanamine, N,N,4-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79879. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Piperazineethanamine, N,N,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazineethanamine, N,N,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSMWXCZBIXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059292 | |
| Record name | 1-Piperazineethanamine, N,N,4-trimethyl- | |
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Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-19-8 | |
| Record name | N,N,4-Trimethyl-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 104-19-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79879 | |
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| Record name | 1-Piperazineethanamine, N,N,4-trimethyl- | |
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| Record name | 1-Piperazineethanamine, N,N,4-trimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,4-trimethylpiperazine-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.894 | |
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| Record name | 1-(2-(N,N-DIMETHYLAMINO)ETHYL)-4-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384CK0D21R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
An In-Depth Technical Guide on the Physicochemical Properties of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known by synonyms such as 1-(2-Dimethylaminoethyl)-4-methylpiperazine and N,N,4-Trimethylpiperazine-1-ethylamine, is a chemical compound with the CAS number 104-19-8.[1][2] Its molecular formula is C9H21N3.[2] This guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and visualizes a typical characterization workflow. This information is crucial for applications in medicinal chemistry, pharmacology, and materials science, where a thorough understanding of a compound's physical and chemical characteristics is essential for predicting its behavior, bioavailability, and potential applications.
Chemical Structure and Identifiers
-
IUPAC Name: N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine[2]
-
CAS Number: 104-19-8[1]
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Molecular Formula: C9H21N3[2]
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SMILES: CN1CCN(CCN(C)C)CC1
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InChI Key: XFLSMWXCZBIXLV-UHFFFAOYSA-N[3]
Physicochemical Properties
The are summarized in the table below. These parameters are critical for assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value | Reference |
| Molecular Weight | 171.286 g/mol | [2] |
| Boiling Point | 207.5 °C at 760 mmHg | [2] |
| Density | 0.89 g/cm³ | [2] |
| Water Solubility | Completely miscible | [2] |
| pKa (Predicted) | 9.50 ± 0.28 | [2] |
| LogP (Predicted) | -0.32880 | [2] |
| XLogP3 | 0.1 | [2] |
| Vapor Pressure | 0.224 mmHg at 25°C | [2] |
| Flash Point | 74.5 °C | [2] |
| Refractive Index | 1.4630-1.4660 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 171.173547683 | [2] |
| Complexity | 117 | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures.
Determination of pKa (Acid Dissociation Constant)
The pKa value, which indicates the strength of an acid or base, is commonly determined using potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the sample solution using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Given that the compound has multiple amine groups, multiple inflection points and corresponding pKa values may be observed.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is a classical approach for its determination.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours.
-
Sample Introduction: A known amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is dissolved in the aqueous or octanol phase.
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Partitioning: The mixture is placed in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The funnel is then left undisturbed to allow for complete phase separation.
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Phase Separation and Analysis: The aqueous and octanol phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. The equilibrium solubility method is commonly employed.
Methodology:
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Sample Preparation: An excess amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).
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Equilibration: The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using an appropriate analytical method like HPLC or LC-MS.
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Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualized Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.
Caption: General workflow for physicochemical property determination.
References
Spectroscopic Data of 4-Methoxybenzyl Alcohol (CAS 105-13-5): A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxybenzyl alcohol (CAS 105-13-5), a key intermediate in the synthesis of various pharmaceuticals and a common fragrance and flavoring agent. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound. Initial inquiries for CAS 104-19-8 led to the determination that the intended compound of interest is 4-methoxybenzyl alcohol (CAS 105-13-5), for which substantial spectroscopic data is available.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry of 4-methoxybenzyl alcohol.
Table 1: ¹H NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |
| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| 4.52 | Singlet | 2H | -CH₂ OH |
| 3.76 | Singlet | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 159.07 | C -OCH₃ (aromatic) |
| 133.23 | C -CH₂OH (aromatic) |
| 128.63 | C H (aromatic, ortho to -CH₂OH) |
| 113.89 | C H (aromatic, ortho to -OCH₃) |
| 64.73 | -C H₂OH |
| 55.26 | -OC H₃ |
Table 3: Key IR Absorption Bands for 4-Methoxybenzyl Alcohol
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1610, 1510 | C=C stretch (aromatic) |
| 1245 | C-O stretch (aryl ether) |
| 1030 | C-O stretch (primary alcohol) |
Table 4: Key Mass Spectrometry Data (Electron Ionization) for 4-Methoxybenzyl Alcohol [2]
| m/z | Interpretation |
| 138 | Molecular Ion [M]⁺ |
| 121 | [M - OH]⁺ |
| 109 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of 4-methoxybenzyl alcohol (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat 4-methoxybenzyl alcohol is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is first recorded.
-
The sample is then placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of 4-methoxybenzyl alcohol is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.
-
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4-methoxybenzyl alcohol is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methoxybenzyl alcohol.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)-4-methylpiperazine: Molecular Structure, Conformation, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Dimethylaminoethyl)-4-methylpiperazine, a tertiary amine featuring a piperazine core, is a versatile building block in medicinal chemistry, notably in the development of central nervous system (CNS) active agents.[1] Its structural motifs, a methylated piperazine ring and a dimethylaminoethyl side chain, are frequently encountered in pharmacologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and the putative biological signaling pathways associated with this compound, alongside generalized experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
1-(2-Dimethylaminoethyl)-4-methylpiperazine, also known as N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine, possesses the chemical formula C9H21N3.[2][3] The molecule consists of a central piperazine ring N-substituted with a methyl group at the 4-position and a 2-(dimethylamino)ethyl group at the 1-position.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Dimethylaminoethyl)-4-methylpiperazine is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H21N3 | [2][3] |
| Molecular Weight | 171.29 g/mol | [1] |
| CAS Number | 104-19-8 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 96 °C at 12 mmHg | [1] |
| Density | 0.89 g/cm³ | [1][2] |
| Refractive Index (n20D) | 1.46 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Topological Polar Surface Area | 9.7 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Spectroscopic Data
1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methylene protons of the piperazine ring and the ethyl chain, and the N,N-dimethyl protons.
13C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the methyl carbons, the methylene carbons of the piperazine ring, and the methylene carbons of the ethyl side chain.
Conformational Analysis
The three-dimensional conformation of 1-(2-Dimethylaminoethyl)-4-methylpiperazine is crucial for its interaction with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric strain.[4]
Piperazine Ring Conformation
The piperazine ring exists predominantly in a chair conformation, which is the most stable arrangement. The substituents on the nitrogen atoms can occupy either axial or equatorial positions. The nitrogen atoms can undergo inversion, leading to a dynamic equilibrium between different chair conformers.
Side Chain Conformation
The 2-(dimethylamino)ethyl side chain has three rotatable single bonds, allowing for a multitude of possible conformations.[3] The overall shape of the molecule will be determined by the interplay of steric and electronic effects, which dictate the preferred dihedral angles of this side chain relative to the piperazine ring. The lowest energy conformer will likely be one that minimizes steric clashes between the substituents.
Logical Flow of Conformational Analysis
Caption: Logical workflow for determining the overall molecular conformation.
Biological Activity and Signaling Pathways
1-(2-Dimethylaminoethyl)-4-methylpiperazine is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1] The piperazine moiety is a well-established scaffold in CNS drug discovery.
Putative Mechanism of Action in Depression
Many piperazine-containing antidepressants are known to interact with monoamine neurotransmitter systems. A plausible mechanism of action for drugs derived from this scaffold involves the modulation of serotonin (5-HT) and/or norepinephrine (NE) reuptake transporters, or direct interaction with their receptors. This leads to an increase in the synaptic concentration of these neurotransmitters, which is thought to alleviate depressive symptoms.
Hypothesized Signaling Pathway in Antidepressant Action
Caption: Putative signaling pathway for piperazine-based antidepressants.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and analysis of 1-(2-Dimethylaminoethyl)-4-methylpiperazine. These are based on common organic chemistry techniques and protocols for similar compounds.
Synthesis
A common method for the synthesis of N-substituted piperazines involves the alkylation of a piperazine derivative.
Reaction: N-methylpiperazine can be reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base to yield 1-(2-Dimethylaminoethyl)-4-methylpiperazine.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Detailed Method (Generalized):
-
To a solution of N-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).
-
To this mixture, add 2-chloro-N,N-dimethylethanamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-(2-Dimethylaminoethyl)-4-methylpiperazine.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the presence of all proton environments and their integrations.
-
13C NMR: To confirm the presence of all unique carbon atoms.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Gas Chromatography (GC): To assess the purity of the final product.
Conclusion
1-(2-Dimethylaminoethyl)-4-methylpiperazine is a molecule of significant interest in the field of medicinal chemistry due to its presence in numerous CNS-active compounds. Its synthesis is achievable through standard organic chemistry methodologies. While detailed experimental conformational analysis is not widely published, its conformational landscape is likely dominated by a chair conformation of the piperazine ring. Its biological relevance is underscored by its role as a precursor to drugs that likely modulate monoaminergic signaling pathways. Further research into the specific biological targets and the conformational dynamics of this molecule could provide valuable insights for the design of novel therapeutics.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Piperazineethanamine, N,N,4-trimethyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperazineethanamine, N,N,4-trimethyl-, with the CAS number 104-19-8, is a substituted piperazine derivative.[1] This class of compounds is of significant interest in pharmaceutical research due to the wide range of biological activities exhibited by piperazine-containing molecules, including anthelmintic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Piperazineethanamine, N,N,4-trimethyl-, supplemented with detailed experimental protocols for its characterization.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical identity and fundamental physicochemical properties is essential for any research and development involving a chemical entity.
Table 1: Chemical Identifiers and Names for 1-Piperazineethanamine, N,N,4-trimethyl-
| Identifier Type | Value |
| IUPAC Name | N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine[1] |
| CAS Number | 104-19-8[1] |
| Molecular Formula | C9H21N3[1] |
| Molecular Weight | 171.29 g/mol [1] |
| Synonyms | 1-(2-Dimethylaminoethyl)-4-methylpiperazine, N,N,4-Trimethylpiperazine-1-ethylamine, Toyocat NP, Kaolizer 8[2] |
Table 2: Physicochemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-
| Property | Value | Reference |
| Boiling Point | 207.5 °C at 760 mmHg | [2] |
| Flash Point | 74.5 °C | [2] |
| Density | 0.89 g/cm³ | [2] |
| pKa (Predicted) | 9.50 ± 0.28 | [2] |
| LogP (Predicted) | -0.32880 | [2] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development.
Aqueous Solubility
1-Piperazineethanamine, N,N,4-trimethyl- is reported to be completely miscible in water .[2] This high aqueous solubility is attributed to the presence of multiple nitrogen atoms capable of hydrogen bonding with water molecules.
Solubility in Organic Solvents
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of 1-Piperazineethanamine, N,N,4-trimethyl- in various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane) at a controlled temperature.
Materials:
-
1-Piperazineethanamine, N,N,4-trimethyl-
-
Selected solvents (high purity)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Add an excess amount of 1-Piperazineethanamine, N,N,4-trimethyl- to a vial containing a known volume of the solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the vials to separate the saturated solution from the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with the solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
-
The solubility is expressed as mg/mL or mol/L.
Stability Profile
The chemical stability of a compound is crucial for its handling, storage, and the shelf-life of any formulated product.
General Stability
Safety data sheets indicate that 1-Piperazineethanamine, N,N,4-trimethyl- is stable under normal temperature conditions. It is advised to avoid contact with strong oxidizing agents. No decomposition is expected if used according to specifications.
Thermal, Hydrolytic, and Photostability
Detailed experimental data on the thermal, hydrolytic, and photostability of 1-Piperazineethanamine, N,N,4-trimethyl-, including potential degradation products and pathways, are not extensively reported in the public domain. The following protocols, based on the International Council for Harmonisation (ICH) guidelines, are provided for a comprehensive stability assessment.
Experimental Protocols for Stability Testing
Objective: To evaluate the stability of 1-Piperazineethanamine, N,N,4-trimethyl- under various stress conditions to identify potential degradation pathways and establish storage recommendations.
4.3.1. Thermal Stability Protocol
-
Sample Preparation: Place a known amount of the compound in sealed, appropriate containers (e.g., glass vials).
-
Storage Conditions: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at a reference temperature (e.g., 4°C).
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC or GC method to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Determine the rate of degradation and identify any major degradation products.
4.3.2. Hydrolytic Stability Protocol
-
Sample Preparation: Prepare solutions of the compound in aqueous buffers at different pH levels (e.g., pH 2, pH 7, pH 9).
-
Storage Conditions: Store the solutions at a controlled temperature (e.g., 25°C or 40°C) in sealed containers.
-
Analysis: At specified intervals, analyze the samples by HPLC or GC to measure the concentration of the parent compound and any hydrolysis products.
-
Data Evaluation: Assess the rate of hydrolysis as a function of pH and identify the hydrolysis products.
4.3.3. Photostability Protocol (ICH Q1B Guideline)
-
Sample Preparation: Expose the solid compound and solutions of the compound in transparent containers to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.
-
Light Exposure: The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating analytical method.
-
Data Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation and identify any photoproducts.
Potential Biological Activity and Signaling Pathway
Piperazine derivatives are known for their wide range of pharmacological activities. A prominent example is their use as anthelmintic agents, which act by targeting the neuromuscular system of parasitic worms. The mechanism of action often involves the modulation of neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor.
Proposed Anthelmintic Mechanism of Action
Piperazine and its derivatives are believed to act as agonists at the GABA receptors in nematodes. This leads to an increased influx of chloride ions into the muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of anthelmintic action via GABA receptor agonism.
Conclusion
1-Piperazineethanamine, N,N,4-trimethyl- is a chemical compound with high aqueous solubility. While detailed experimental data on its solubility in organic solvents and its comprehensive stability profile are currently limited in publicly available literature, this guide provides standardized experimental protocols to enable researchers to generate this critical information. The potential for this class of molecules to interact with biological targets, such as the GABA receptor, underscores the importance of further investigation into its pharmacological properties. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
Health and Safety Profile of N,N,4-trimethyl-1-piperazineethanamine: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available health and safety information for N,N,4-trimethyl-1-piperazineethanamine (CAS RN: 104-19-8), a substituted piperazine derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle or conduct research with this compound. All available quantitative data has been summarized, and generalized experimental protocols for key toxicological assessments are provided for reference.
Chemical and Physical Properties
N,N,4-trimethyl-1-piperazineethanamine is a tertiary amine with the molecular formula C9H21N3. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of N,N,4-trimethyl-1-piperazineethanamine
| Property | Value | Reference |
| CAS Registry Number | 104-19-8 | |
| Molecular Formula | C9H21N3 | |
| Molecular Weight | 171.29 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 207.5 °C at 760 mmHg | |
| Flash Point | 74.5 °C | |
| Water Solubility | Miscible |
Toxicological Data
The primary health hazards associated with N,N,4-trimethyl-1-piperazineethanamine are acute oral and dermal toxicity, and severe skin and eye irritation.
Acute Toxicity
The available data on the acute toxicity of N,N,4-trimethyl-1-piperazineethanamine is summarized in Table 2.
Table 2: Acute Toxicity of N,N,4-trimethyl-1-piperazineethanamine
| Test | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 1420 µL/kg | Toxic if swallowed | [1] |
Experimental Protocol: Acute Oral Toxicity (General Guideline based on OECD 401)
The acute oral toxicity of a substance is typically determined using a method like the one outlined in the now-obsolete OECD Test Guideline 401.[2][3][4] This protocol serves as a general reference, as the specific study protocol for N,N,4-trimethyl-1-piperazineethanamine is not publicly available.
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[5] Animals are acclimatized to laboratory conditions for at least five days.[5]
-
Dosage: At least three dose levels are used with a sufficient number of animals at each level (e.g., 5 per sex).[5] The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[5]
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using a recognized statistical method.
Skin and Eye Irritation
Studies on rabbits have demonstrated that N,N,4-trimethyl-1-piperazineethanamine is a severe skin and eye irritant.[1]
Table 3: Skin and Eye Irritation Data for N,N,4-trimethyl-1-piperazineethanamine
| Test | Species | Dose | Observation Period | Result | Reference |
| Skin Irritation (Draize Test) | Rabbit | 5 mg | 24 hours | Severe | [1] |
| Eye Irritation (Draize Test) | Rabbit | 750 µg | 24 hours | Severe | [1] |
Experimental Protocol: Acute Dermal Irritation/Corrosion (General Guideline based on OECD 404)
The following is a generalized protocol for assessing acute dermal irritation, based on OECD Test Guideline 404.[6][7][8][9]
-
Test Animals: Healthy, young adult albino rabbits are typically used.[10]
-
Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[6] The treated area is covered with a gauze patch and wrapping. After a 4-hour exposure period, the residual test substance is removed.[6]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10] Observations may continue for up to 14 days to assess the reversibility of the effects.[6]
-
Scoring: The severity of skin reactions is graded according to a standardized scoring system.
Experimental Protocol: Acute Eye Irritation/Corrosion (General Guideline based on OECD 405)
The potential for a substance to cause eye irritation or corrosion is often evaluated using a protocol similar to OECD Test Guideline 405.[11][12][13][14]
-
Test Animals: Healthy, adult albino rabbits are used.[14]
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[15] The other eye remains untreated and serves as a control.[11] The eyelids are held together for a short period to prevent loss of the substance.
-
Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11] The observation period can be extended up to 21 days to assess the reversibility of any observed effects.[14]
-
Scoring: Ocular lesions are scored using a standardized system.[16]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is currently a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of N,N,4-trimethyl-1-piperazineethanamine. However, information on the parent compound, piperazine, can provide some context.
-
Genotoxicity: Piperazine itself is not considered to be genotoxic. However, its nitrosation products have been shown to be mutagens in vivo.[17]
-
Carcinogenicity: Available carcinogenicity studies on piperazine do not meet current standards and have not shown evidence of carcinogenicity in rats or mice.[17]
-
Reproductive Toxicity: There is a need for further information on the reproductive effects of piperazine.[17]
It is crucial to note that these findings for piperazine may not be directly applicable to N,N,4-trimethyl-1-piperazineethanamine, and further testing is required to assess these specific endpoints for the substituted compound.
Potential Mechanisms of Action and Signaling Pathways
While specific mechanistic studies on N,N,4-trimethyl-1-piperazineethanamine are not available, the broader class of piperazine derivatives is known to interact with various biological targets. The primary mechanisms of action for some piperazines involve the modulation of neurotransmitter systems.
GABAergic System
Piperazine and some of its derivatives have been shown to act as agonists at GABA (γ-aminobutyric acid) receptors, particularly the GABA-A receptor.[18][19] GABA is the primary inhibitory neurotransmitter in the central nervous system. Agonism at GABA-A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Caption: Potential GABAergic signaling pathway for piperazine derivatives.
Cholinergic System
Some piperazine derivatives are known to block acetylcholine at the myoneural junction.[20] Acetylcholine is a key neurotransmitter in both the central and peripheral nervous systems, and its blockade can lead to muscle relaxation and other effects.
Caption: Potential cholinergic signaling pathway antagonism by piperazine derivatives.
It is imperative to recognize that these are potential mechanisms of action based on related compounds, and specific studies are required to confirm the activity of N,N,4-trimethyl-1-piperazineethanamine at these or other biological targets.
Handling and Safety Precautions
Given the toxicological profile, strict safety measures should be implemented when handling N,N,4-trimethyl-1-piperazineethanamine.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of potential inhalation, a respirator may be necessary.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Conclusion
N,N,4-trimethyl-1-piperazineethanamine is a chemical that presents significant health hazards, including acute oral and dermal toxicity, and severe skin and eye irritation. Researchers and other professionals must adhere to strict safety protocols when handling this compound. While some toxicological data is available, there are significant data gaps, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. The potential mechanisms of action are inferred from related piperazine compounds and require specific investigation for this derivative. This guide serves as a summary of the current knowledge and should be used in conjunction with a comprehensive, substance-specific Safety Data Sheet (SDS).
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. oecd.org [oecd.org]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 15. Draize test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. ec.europa.eu [ec.europa.eu]
- 18. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lethal impairment of cholinergic neurotransmission in hemicholinium-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basicity and pKa of 1-Piperazineethanamine, N,N,4-trimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity and acid dissociation constants (pKa) of the tertiary amine 1-Piperazineethanamine, N,N,4-trimethyl- (CAS RN: 104-19-8). Due to the absence of experimentally determined pKa values in publicly accessible literature, this guide leverages a predicted pKa value and provides a detailed discussion of the structural factors influencing its basicity, supported by experimental data from analogous piperazine derivatives. This document also outlines a standard experimental protocol for the determination of pKa values.
Introduction to Basicity and pKa
The basicity of a molecule, particularly a polyamine such as 1-Piperazineethanamine, N,N,4-trimethyl-, is a critical parameter in drug development. It influences a compound's solubility, lipophilicity, membrane permeability, and interactions with biological targets. The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of a base. A higher pKa value indicates a stronger base. For a polybasic compound like the one , multiple pKa values describe the protonation equilibria of the different basic centers.
Physicochemical Properties and Predicted pKa
1-Piperazineethanamine, N,N,4-trimethyl- is a molecule containing three tertiary amine groups, each a potential site for protonation. Its chemical structure is presented below:
Table 1: Predicted pKa and Other Physicochemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-
| Property | Value | Reference |
| Predicted pKa | 9.50 ± 0.28 | [1] |
| Molecular Formula | C9H21N3 | [2][3] |
| Molecular Weight | 171.28 g/mol | [2][3] |
| Boiling Point | 207.5 °C at 760 mmHg | [1] |
| Water Solubility | Completely miscible | [1] |
Analysis of Basicity
The basicity of 1-Piperazineethanamine, N,N,4-trimethyl- is determined by the availability of the lone pair of electrons on its three nitrogen atoms. Several factors influence the basicity of each nitrogen:
-
Inductive Effects: The methyl groups attached to the piperazine nitrogen and the ethanamine nitrogen are electron-donating, increasing the electron density on these nitrogens and thus their basicity.
-
Steric Hindrance: The accessibility of the lone pair for protonation can be affected by the surrounding alkyl groups.
-
Electrostatic Effects: Once one nitrogen is protonated, the resulting positive charge will decrease the basicity of the other nitrogen atoms due to electrostatic repulsion.
Based on the pKa values of structurally similar compounds, we can infer the relative basicity of the nitrogen atoms in 1-Piperazineethanamine, N,N,4-trimethyl-. The piperazine ring nitrogens in N-alkylated piperazines typically have pKa values in the range of 8-9.[4] The terminal dimethylamino group is also a strong base. The predicted pKa of 9.50 suggests that the most basic nitrogen is likely one of the piperazine nitrogens, further enhanced by the alkyl substituents.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa values of amines.[5][6][7] The following is a generalized protocol that can be adapted for 1-Piperazineethanamine, N,N,4-trimethyl-.
Objective: To determine the pKa values of 1-Piperazineethanamine, N,N,4-trimethyl- in an aqueous solution.
Materials:
-
1-Piperazineethanamine, N,N,4-trimethyl-
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO2)
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Burette
-
Thermostated reaction vessel
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 1-Piperazineethanamine, N,N,4-trimethyl- and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 10 mM).
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to the analyte solution to ensure all nitrogen atoms are fully protonated.
-
Titration: Titrate the acidified analyte solution with the standardized NaOH solution. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa values can be determined from the titration curve. The midpoint of each equivalence point corresponds to a pKa value. Alternatively, the pKa can be calculated from the pH at the half-equivalence point. For polybasic compounds, multiple inflection points may be observed, corresponding to each pKa.
Visualization of Protonation Equilibria
The following diagram illustrates the stepwise protonation of 1-Piperazineethanamine, N,N,4-trimethyl-. The molecule has three basic nitrogen atoms and therefore three corresponding pKa values (pKa1, pKa2, pKa3). The predicted pKa of 9.50 likely corresponds to pKa1, the first protonation step at the most basic nitrogen.
Caption: Stepwise protonation equilibria of 1-Piperazineethanamine, N,N,4-trimethyl-.
Conclusion
While an experimentally determined pKa for 1-Piperazineethanamine, N,N,4-trimethyl- is not currently available, a predicted value of 9.50 provides a useful estimate of its basicity. This value, along with the understanding of the structural features that influence the basicity of its three nitrogen centers, is crucial for its application in research and drug development. The provided experimental protocol for potentiometric titration offers a clear path for the empirical determination of its pKa values. A comprehensive understanding of the protonation behavior of this molecule will aid in the prediction of its physiological disposition and its potential as a therapeutic agent.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Piperazineethanamine, N,N,4-trimethyl- [webbook.nist.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known as 1-methyl-4-(2-dimethylaminoethyl)piperazine (TMNAEP), is a tertiary amine with significant industrial applications, primarily as a delayed-action catalyst in the production of polyurethane foams. This technical guide provides a comprehensive overview of its principal role in polyurethane chemistry, including its effect on reaction kinetics, and presents detailed experimental protocols for its application. Additionally, this guide briefly explores its potential, though less documented, use as a ligand in transition metal-catalyzed cross-coupling reactions, an area ripe for further investigation.
Introduction
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is a bifunctional tertiary amine containing both a dimethylamino group and a methylpiperazine moiety. Its unique structure imparts specific catalytic properties that are highly valued in the polymer industry. The presence of two tertiary amine nitrogen atoms with different steric environments and basicities allows for nuanced catalytic activity. This guide will delve into the well-established application of this compound in polyurethane systems and touch upon its prospective role in fine chemical synthesis.
Application as a Delayed-Action Catalyst in Polyurethane Foam Production
The primary application of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is as a component in delayed-action catalyst systems for the manufacture of polyurethane foams. In polyurethane chemistry, tertiary amines are crucial for catalyzing two main reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these two reactions is critical for determining the final properties of the foam.
Delayed-action catalysts are essential in many polyurethane applications, particularly for molded foams, as they allow for a longer "cream time" or "initiation time." This delay provides sufficient time for the reacting mixture to flow and completely fill intricate molds before the viscosity increases significantly and the foaming reaction begins in earnest.
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is particularly effective when used in combination with an organic carboxylic acid salt of another tertiary amine, such as triethylenediamine (TEDA)[1]. This combination creates a synergistic catalytic system that provides a controllable delay in the initial stages of the reaction, followed by a rapid cure.
Mechanism of Delayed Catalysis
The delayed action is achieved by the temporary blocking of the more active catalyst component (e.g., TEDA) as a salt with an organic carboxylic acid. The free N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine initiates the reaction at a slower rate. As the exotherm of the polyurethane reaction increases the temperature, the salt of the primary catalyst dissociates, releasing the highly active amine and leading to a rapid acceleration of both the gelling and blowing reactions.
Quantitative Data on Catalytic Performance
The following tables summarize the effect of adding N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine (TMNAEP) to a delayed-action catalyst system on the reactivity profile of a flexible polyurethane foam formulation. The data is adapted from U.S. Patent 4,617,286[1].
Table 1: Effect of TMNAEP on a Delayed-Action Catalyst System (Catalyst A)
| Parameter | Control (Catalyst A) | Catalyst A + TMNAEP (0.5 pbw) | Catalyst A + TMNAEP (1.0 pbw) |
| Cream Time (sec) | 5.0 | 6.0 | 7.0 |
| Gel Time (sec) | 77 | 87 | 95 |
| Tack-Free Time (sec) | 90 | 100 | 110 |
| Foam Density (g/L) | 28.0 | 27.6 | 27.7 |
| pbw = parts by weight |
Table 2: Effect of TMNAEP on a Delayed-Action Catalyst System (Catalyst B)
| Parameter | Control (Catalyst B) | Catalyst B + TMNAEP (0.5 pbw) | Catalyst B + TMNAEP (1.0 pbw) |
| Cream Time (sec) | 3.5 | 4.5 | 5.5 |
| Gel Time (sec) | 62 | 70 | 80 |
| Tack-Free Time (sec) | 70 | 80 | 90 |
| Foam Density (g/L) | 24.3 | 26.0 | 25.9 |
| pbw = parts by weight |
As the data indicates, the addition of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine progressively increases the cream, gel, and tack-free times, demonstrating its effectiveness in delaying the onset of the foaming and curing reactions.
Experimental Protocols
This protocol is a general representation based on the principles described in the literature[1].
Materials:
-
Triethylenediamine (TEDA)
-
Formic acid (or other suitable organic carboxylic acid)
-
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine (TMNAEP)
-
Dipropylene glycol (DPG) or other suitable solvent
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, dissolve triethylenediamine in dipropylene glycol to create a 33% solution (e.g., Catalyst 33-LV).
-
Slowly add a molar equivalent of formic acid to the TEDA solution while stirring and cooling to form the triethylenediamine formate salt. The reaction is exothermic.
-
Once the salt formation is complete and the solution has cooled to room temperature, add the desired amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine to the mixture.
-
Stir until a homogeneous solution is obtained. The final catalyst blend is now ready for use in a polyurethane formulation.
This protocol is a representative example for producing a molded flexible polyurethane foam.
Materials:
-
Polyether polyol (e.g., a glycerol-initiated polyoxypropylene-polyoxyethylene triol, OH value 35)
-
Water
-
Silicone surfactant
-
Delayed-action catalyst system (as prepared above)
-
Toluene diisocyanate (TDI) or a TDI/MDI blend
Procedure:
-
In a suitable container, accurately weigh and pre-blend the polyol, water, silicone surfactant, and the delayed-action catalyst system.
-
Stir the mixture at high speed (e.g., 2000-3000 rpm) for a specified time (e.g., 60 seconds) to ensure homogeneity.
-
Add the calculated amount of isocyanate to the pre-blended mixture. The amount of isocyanate is determined by the desired isocyanate index (typically 100-110).
-
Immediately commence high-speed mixing for a short duration (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into a pre-heated mold.
-
Observe and record the cream time (start of foam rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).
-
Allow the foam to cure in the mold for a specified demold time before removing the finished part.
Potential Application as a Ligand in Organic Synthesis
While the primary industrial use of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is in polyurethane catalysis, its structure suggests potential as a multidentate ligand in transition metal-catalyzed reactions. The presence of three tertiary amine nitrogen atoms offers multiple coordination sites for metal centers. Piperazine derivatives have been explored as ligands in various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions[2][3][4].
The combination of a dimethylaminoethyl side chain and a methylpiperazine ring could offer unique steric and electronic properties to a metal catalyst, potentially influencing its activity, selectivity, and stability. However, a thorough review of the current literature reveals a lack of specific studies focusing on the application of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine as a ligand in these transformations.
This represents an open area for research. The synthesis of palladium, nickel, or copper complexes with this amine and their subsequent testing in common cross-coupling reactions could be a fruitful avenue for academic and industrial research, potentially leading to the discovery of novel and efficient catalytic systems.
Proposed General Catalytic Cycle for a Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, where a ligand such as N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine could potentially be employed.
Synthesis
While commercially available, a general understanding of the synthesis of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is valuable. A common method for the synthesis of such tertiary amines is through the alkylation of a secondary amine.
Plausible Synthetic Route: Alkylation
A plausible and direct route involves the reaction of 1-methylpiperazine with a suitable 2-(dimethylamino)ethyl electrophile, such as 2-(dimethylamino)ethyl chloride.
Reactants:
-
1-Methylpiperazine
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
A suitable base (e.g., sodium carbonate or triethylamine)
-
An appropriate solvent (e.g., acetonitrile or isopropanol)
General Procedure:
-
1-Methylpiperazine and the base are dissolved in the solvent in a reaction flask.
-
2-(Dimethylamino)ethyl chloride hydrochloride is added, and the mixture is heated to reflux for several hours.
-
After cooling, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine.
Conclusion
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is a commercially significant tertiary amine with a well-established and critical role as a delayed-action catalyst in the polyurethane industry. Its ability to controllably extend the cream and gel times of polyurethane foam formulations makes it an invaluable tool for manufacturers of molded products. This guide has provided a detailed overview of this primary application, including quantitative data and experimental protocols. Furthermore, the structural features of this molecule suggest its potential as a multidentate ligand in transition metal catalysis, representing an underexplored area of research that warrants further investigation.
References
- 1. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Methoxybenzyl Alcohol (CAS 105-13-5) for Researchers and Drug Development Professionals
An In-depth Analysis of the Commercial Availability, Chemical Properties, and Biological Significance of 4-Methoxybenzyl Alcohol
This technical guide provides a thorough overview of 4-Methoxybenzyl alcohol (CAS 105-13-5), also known as anisyl alcohol, a versatile organic compound with significant applications in organic synthesis, fragrance, and notably, in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Chemical Identity and Properties
4-Methoxybenzyl alcohol is a colorless to pale yellow liquid or solid with a mild, sweet, floral, and slightly balsamic aroma.[1] It is soluble in organic solvents and slightly soluble in water.
Table 1: Physicochemical Properties of 4-Methoxybenzyl Alcohol
| Property | Value | Reference |
| CAS Number | 105-13-5 | [2][3] |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 259 °C | [3] |
| Melting Point | 22-25 °C | [3] |
| Density | 1.113 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.544 | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether |
Commercial Availability and Suppliers
4-Methoxybenzyl alcohol is readily available from a multitude of chemical suppliers worldwide, catering to various grades, from laboratory research to industrial-scale production.
Table 2: Prominent Commercial Suppliers of 4-Methoxybenzyl Alcohol
| Supplier | Purity/Grade | Available Quantities |
| Sigma-Aldrich | ≥98% | 5g, 100g, 500g |
| Thermo Fisher Scientific | 98% | Grams to Kilograms |
| TCI America | >98.0% (GC) | 25g, 500g |
| Santa Cruz Biotechnology | ≥98% | Grams to Kilograms |
| Chem-Impex International | 99-100% (GC) | Bulk quantities available |
| Biosynth | Custom | Grams to Kilograms |
| Manus Aktteva Biopharma | R&D, pilot, and commercial | Custom |
| CDH Fine Chemical | Laboratory and commercial | 100g, 500g, bulk |
| Zhishang Chemical | Industrial and pharmaceutical | Kilograms to Tons |
| Atul Ltd. | Aroma grade | Bulk quantities available |
Table 3: Typical Specifications of Commercial 4-Methoxybenzyl Alcohol
| Specification | Typical Value |
| Purity (GC) | ≥98% |
| Form | Liquid or Solid |
| Color | Colorless to pale yellow |
| Acid Value | < 1.0 mg KOH/g |
| Refractive Index (@20°C) | 1.543 - 1.546 |
Applications in Research and Drug Development
4-Methoxybenzyl alcohol serves as a crucial building block and intermediate in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of its hydroxyl group and the stability of the methoxybenzyl moiety.
Protecting Group Chemistry
The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols in multi-step organic synthesis. It is prized for its stability under various reaction conditions and its selective removal.
Experimental Protocol: Protection of an Alcohol using 4-Methoxybenzyl Bromide (from 4-Methoxybenzyl alcohol)
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxybenzyl bromide (can be prepared from 4-methoxybenzyl alcohol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired p-methoxybenzyl protected alcohol.
Photocatalytic Oxidation
4-Methoxybenzyl alcohol is a model substrate for studying photocatalytic oxidation reactions, often converted to p-anisaldehyde, a valuable fragrance and flavor compound.
Experimental Protocol: Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde
This protocol is adapted from studies on TiO₂-mediated photocatalysis.
Materials:
-
4-Methoxybenzyl alcohol
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Deionized water
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp)
-
Oxygen source (air or pure O₂)
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous suspension of the TiO₂ photocatalyst in deionized water (e.g., 1 g/L).
-
Add 4-methoxybenzyl alcohol to the suspension to a desired concentration (e.g., 1 mM).
-
Transfer the suspension to the photoreactor.
-
Saturate the suspension with oxygen by bubbling air or O₂ through it for at least 30 minutes in the dark to establish adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain a constant temperature and continuous stirring throughout the experiment.
-
Withdraw aliquots of the reaction mixture at specific time intervals.
-
Filter the aliquots to remove the TiO₂ catalyst particles.
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of 4-methoxybenzyl alcohol and p-anisaldehyde.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential pharmacological effects of 4-methoxybenzyl alcohol and its derivatives, particularly in the areas of neuroprotection and anti-inflammation.
Neuroprotective Effects in Cerebral Ischemia
Research has shown that 4-methoxybenzyl alcohol can exert neuroprotective effects in models of cerebral ischemia-reperfusion injury.[4][5] The proposed mechanisms involve the modulation of the blood-brain barrier (BBB) integrity and angiogenesis.[4][6][7]
One study demonstrated that 4-methoxybenzyl alcohol decreases the permeability of the BBB by inhibiting nitric oxide synthase (NOS) pathways, reducing the expression of aquaporin-4 (AQP-4), and increasing the expression of tight junction proteins such as claudin-5 and occludin.[4] Furthermore, it has been shown to promote angiogenesis by regulating the balance of vascular endothelial growth factor (VEGF) and angiopoietin (Ang)/Tie2 signaling.[6][7]
Anti-inflammatory and Anti-cancer Potential
While direct studies on the anti-inflammatory and anti-cancer properties of 4-methoxybenzyl alcohol are limited, research on a closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provides valuable insights. DHMBA has been shown to suppress the growth of macrophage and lung cancer cells.[8] It exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and suppressing NF-κB signaling in macrophages.[9] In human glioblastoma cells, DHMBA was found to exhibit anticancer activity by regulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and by increasing the levels of tumor suppressors like p53.[10]
Given the structural similarity, it is plausible that 4-methoxybenzyl alcohol may also possess some of these biological activities, warranting further investigation.
Conclusion
4-Methoxybenzyl alcohol is a commercially accessible and versatile chemical with established roles in organic synthesis and burgeoning potential in the pharmaceutical sciences. Its utility as a protecting group is well-documented, and emerging research highlights its neuroprotective and potential anti-inflammatory activities. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the properties of this multifaceted compound. Further exploration into its biological mechanisms of action may unveil novel therapeutic applications.
References
- 1. para-anisyl alcohol, 105-13-5 [thegoodscentscompany.com]
- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzyl alcohol 98 105-13-5 [sigmaaldrich.com]
- 4. Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiogenesis effects of 4-methoxy benzyl alcohol on cerebral ischemia-reperfusion injury via regulation of VEGF-Ang/Tie2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Piperazineethanamine, N,N,4-trimethyl- as a Polyurethane Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Piperazineethanamine, N,N,4-trimethyl-, a tertiary amine catalyst, in the synthesis of polyurethane materials. This document outlines its chemical properties, catalytic mechanism, and provides detailed experimental protocols for its application in polyurethane foam formulations.
Introduction
1-Piperazineethanamine, N,N,4-trimethyl-, with the CAS number 104-19-8, is a low-odor tertiary amine catalyst widely used in the polyurethane industry.[1] It is also known by various trade names, including NT CAT PC-9, KAOLIZER NO.8, and Toyocat NP.[2][3] This catalyst is recognized for providing a balanced promotion of the urethane (gelling) and urea (blowing) reactions, which is crucial for producing both flexible and rigid polyurethane foams with stable cell structures.[2] Its application is particularly noted in insulation foams, microcellular foams for applications like shoe soles, and as a co-catalyst to achieve a smooth reaction profile.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1-Piperazineethanamine, N,N,4-trimethyl- is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C9H21N3 | [4] |
| Molecular Weight | 171.28 g/mol | [4] |
| CAS Number | 104-19-8 | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | ≥ 98.0% | |
| Water Content | ≤ 0.5% | |
| Viscosity @ 25°C | 6 mPa·s | |
| Specific Gravity @ 25°C | 0.87 g/cm³ | |
| Flash Point (PMCC) | 102°C | |
| Water Solubility | Soluble |
Catalytic Mechanism and Signaling Pathway
Tertiary amine catalysts, including 1-Piperazineethanamine, N,N,4-trimethyl-, play a pivotal role in accelerating the two primary reactions in polyurethane foam formation: the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate). The generally accepted mechanism involves the formation of an active complex between the amine catalyst and the reactants.
The catalyst can activate the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the isocyanate group. Alternatively, it can interact with the isocyanate group, making it more susceptible to nucleophilic attack. This dual catalytic activity is essential for controlling the foam's curing and expansion rates.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 4. americanchemistry.com [americanchemistry.com]
Application Notes and Protocols: Tertiary Amine Catalysis in Epoxy Resin Curing with a Focus on N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
Disclaimer: Extensive research for "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine," also known by the trade name Polycat® 8, reveals its primary application as a catalyst in polyurethane systems, particularly for rigid foams.[1][2][3][4] Publicly available scientific literature and technical datasheets lack specific quantitative data, detailed application notes, or established protocols for its use in epoxy resin curing.
Therefore, this document provides a comprehensive overview of the general role of tertiary amines in epoxy resin curing, along with a generic experimental protocol for evaluating a novel tertiary amine catalyst, such as N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, in an epoxy system. This information is intended for researchers, scientists, and drug development professionals to guide their investigation into this specific application.
Introduction: The Role of Tertiary Amines in Epoxy Curing
Epoxy resins are a versatile class of thermosetting polymers that cure through a chemical reaction between an epoxy resin and a hardener. This process, known as curing or cross-linking, transforms the liquid resin into a rigid, three-dimensional network with excellent mechanical, thermal, and chemical resistance properties.
Tertiary amines, which are organic compounds containing a nitrogen atom bonded to three carbon atoms, can function as catalysts in epoxy curing.[5] Unlike primary and secondary amines that act as curing agents by reacting directly with the epoxy groups through their active hydrogens, tertiary amines accelerate the curing process through a catalytic mechanism.[5] The lone pair of electrons on the nitrogen atom of a tertiary amine initiates the ring-opening polymerization of the epoxy groups.[6] This catalytic action can significantly reduce the curing time and temperature required for the epoxy system.[6]
The efficiency of a tertiary amine catalyst is influenced by several factors, including its molecular structure, steric hindrance around the nitrogen atom, and basicity.[6] These factors affect the catalyst's ability to interact with and activate the epoxy ring.
Generic Experimental Protocol for Evaluating a Tertiary Amine Catalyst in an Epoxy Resin System
This protocol outlines a general methodology for characterizing the performance of a tertiary amine catalyst, such as N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, in a standard epoxy resin formulation.
Materials
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based resin (e.g., EPON™ 828 or equivalent)
-
Curing Agent: A standard amine curing agent (e.g., isophorone diamine (IPDA), diethylenetriamine (DETA)) or an anhydride curing agent (e.g., phthalic anhydride).
-
Tertiary Amine Catalyst: N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine (for evaluation)
-
Control Catalyst: A well-characterized tertiary amine catalyst for epoxy curing (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30))
-
Solvent (optional, for cleaning): Acetone, isopropanol
Experimental Workflow
Figure 1: A generalized workflow for the evaluation of a tertiary amine catalyst in an epoxy resin system.
Formulation and Mixing
-
Calculate the stoichiometric amount of the curing agent required for the epoxy resin based on their respective equivalent weights (Amine Hydrogen Equivalent Weight, AHEW, for amines and Epoxy Equivalent Weight, EEW, for the resin).
-
Prepare a series of formulations with varying concentrations of the tertiary amine catalyst (e.g., 0.5, 1.0, 2.0, and 5.0 parts per hundred parts of resin, phr).
-
Also prepare a control formulation with a known catalyst (e.g., DMP-30) at a typical concentration (e.g., 1.0 phr) and a formulation without any catalyst.
-
In a clean, dry container, accurately weigh the epoxy resin.
-
Add the tertiary amine catalyst to the resin and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
Add the curing agent to the resin-catalyst mixture and mix thoroughly for another 3-5 minutes, scraping the sides and bottom of the container to ensure uniform dispersion.
-
If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
Curing
-
Pour the mixed formulation into appropriate molds for the desired characterization tests (e.g., dog-bone shapes for tensile testing, rectangular bars for flexural and DMA testing).
-
Cure the samples according to a defined curing schedule. This may involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction. A typical schedule could be 2 hours at 80°C followed by 2 hours at 150°C. The optimal curing schedule will need to be determined experimentally.
Characterization Methods
-
Objective: To determine the effect of the catalyst on the curing reaction, including the onset temperature, peak exothermic temperature, and total heat of reaction.
-
Protocol:
-
Prepare small samples (5-10 mg) of the uncured epoxy formulations in hermetically sealed DSC pans.
-
Perform a dynamic DSC scan from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
Analyze the resulting thermograms to determine the key curing parameters.
-
-
Objective: To measure the time it takes for the liquid resin to transition to a gel-like state, which is a critical parameter for processing.
-
Protocol:
-
Place a sample of the freshly mixed formulation onto the plate of a rheometer.
-
Conduct an isothermal time sweep at a constant temperature (e.g., 25°C or a relevant processing temperature).
-
The gel time is typically determined as the point where the storage modulus (G') and loss modulus (G'') cross over.
-
-
Objective: To evaluate the effect of the catalyst on the mechanical performance of the cured epoxy resin.
-
Protocol:
-
Perform tensile tests (ASTM D638), flexural tests (ASTM D790), and Izod impact tests (ASTM D256) on the cured specimens.
-
Record the tensile strength, modulus, elongation at break, flexural strength, flexural modulus, and impact strength.
-
-
Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties of the cured material.
-
Protocol:
-
Subject a rectangular specimen of the cured epoxy to a sinusoidal stress in a DMA instrument.
-
Ramp the temperature at a controlled rate (e.g., 3°C/min) and measure the storage modulus, loss modulus, and tan delta.
-
The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
-
-
Objective: To assess the thermal stability of the cured epoxy network.
-
Protocol:
-
Heat a small sample of the cured material in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) and record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature and the char yield at a high temperature.
-
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in clearly structured tables for easy comparison between the different catalyst concentrations and the control formulations.
Table 1: Curing Characteristics of Epoxy Formulations
| Formulation | Catalyst Concentration (phr) | Gel Time (min) @ 25°C | DSC Onset Temp (°C) | DSC Peak Temp (°C) | Total Heat of Reaction (J/g) |
| No Catalyst | 0 | ||||
| Control (DMP-30) | 1.0 | ||||
| Catalyst X | 0.5 | ||||
| Catalyst X | 1.0 | ||||
| Catalyst X | 2.0 | ||||
| Catalyst X | 5.0 |
Table 2: Mechanical Properties of Cured Epoxy Formulations
| Formulation | Catalyst Concentration (phr) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (J/m) |
| No Catalyst | 0 | ||||||
| Control (DMP-30) | 1.0 | ||||||
| Catalyst X | 0.5 | ||||||
| Catalyst X | 1.0 | ||||||
| Catalyst X | 2.0 | ||||||
| Catalyst X | 5.0 |
Table 3: Thermomechanical and Thermal Properties of Cured Epoxy Formulations
| Formulation | Catalyst Concentration (phr) | Glass Transition Temp (Tg) (°C) | Storage Modulus @ 25°C (GPa) | Onset of Decomposition (°C) | Char Yield @ 600°C (%) |
| No Catalyst | 0 | ||||
| Control (DMP-30) | 1.0 | ||||
| Catalyst X | 0.5 | ||||
| Catalyst X | 1.0 | ||||
| Catalyst X | 2.0 | ||||
| Catalyst X | 5.0 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the catalytic role of a tertiary amine in the anionic polymerization of an epoxy resin.
Figure 2: Catalytic mechanism of a tertiary amine in the anionic polymerization of epoxy resin.
By following this generic protocol and systematically collecting and analyzing the data, researchers can effectively evaluate the potential of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine or any other tertiary amine as a catalyst for epoxy resin curing and determine its influence on the final properties of the cured material.
References
- 1. Evonik - POLYCAT 8 - Catalyst - Amines - Rigid Slabstock - Knowde [knowde.com]
- 2. Wholesale Cheap price Polycat 8 By Evonik - 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 – MOFAN Manufacturer and Supplier | MOFAN [mofanpu.com]
- 3. researchgate.net [researchgate.net]
- 4. Wholesale POLYCAT 8 Manufacturer and Supplier, Exporter Product | Mingxu [mingxuchem.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. researchgate.net [researchgate.net]
application of "1-(2-Dimethylaminoethyl)-4-methylpiperazine" in pharmaceutical synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Dimethylaminoethyl)-4-methylpiperazine, a tertiary amine and a derivative of piperazine, serves as a versatile building block and intermediate in the synthesis of various biologically active molecules.[1][2] Its structural features, including the nucleophilic piperazine nitrogen and the dimethylaminoethyl side chain, make it a valuable reagent in the development of novel therapeutic agents, particularly in the realm of antihistamines and other receptor antagonists.[2][3] This document provides detailed application notes and experimental protocols for the use of 1-(2-Dimethylaminoethyl)-4-methylpiperazine in the synthesis of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which have shown potential as antiallergic agents.[3]
Core Application: Synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives
The primary application of 1-(2-Dimethylaminoethyl)-4-methylpiperazine in pharmaceutical synthesis is as a key intermediate in the formation of compounds with potential therapeutic activity. One notable example is its use in the synthesis of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides. These compounds have been investigated for their antiallergy properties, with some derivatives demonstrating activity in preclinical models of IgE-mediated allergic reactions.[3] The synthesis involves the reaction of 1-(2-Dimethylaminoethyl)-4-methylpiperazine with an appropriate isocyanate derivative.
General Synthetic Scheme
The overall synthetic workflow for the preparation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides is depicted below. The process involves the reaction of an arylpiperazine with phosgene to form a carbamoyl chloride, which is then reacted with 1-(2-dimethylaminoethyl)-4-methylpiperazine to yield the final product.
Figure 1: General workflow for the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and the final products.
Protocol 1: Synthesis of 1-Arylpiperazine-1-carbonyl Chloride (Intermediate)
This protocol describes the synthesis of the key intermediate, 1-arylpiperazine-1-carbonyl chloride, from the corresponding 1-arylpiperazine.
Materials:
-
1-Arylpiperazine (e.g., 1-(4-fluorophenyl)piperazine)
-
Toluene, anhydrous
-
Phosgene (20% solution in toluene)
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-arylpiperazine (1.0 equivalent) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a 20% solution of phosgene in toluene (1.1 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature. The resulting solution of 1-arylpiperazine-1-carbonyl chloride is typically used in the next step without isolation.
Protocol 2: Synthesis of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide
This protocol details the final step in the synthesis of a specific derivative, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide.
Materials:
-
1-(4-Fluorophenyl)piperazine-1-carbonyl chloride solution in toluene (from Protocol 1)
-
1-(2-Dimethylaminoethyl)-4-methylpiperazine
-
Toluene, anhydrous
-
Triethylamine
-
Sodium chloride solution, saturated
-
Magnesium sulfate, anhydrous
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To the solution of 1-(4-fluorophenyl)piperazine-1-carbonyl chloride in toluene (1.0 equivalent) from Protocol 1, add a solution of 1-(2-dimethylaminoethyl)-4-methylpiperazine (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
After the reaction is complete, wash the toluene solution with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to yield the pure N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide.
Data Presentation
The following table summarizes the quantitative data for a selection of synthesized N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.
| Compound ID | Aryl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | C₂₁H₃₅N₅O | 373.54 | 65 | 110-112 |
| 2 | 4-Fluorophenyl | C₂₁H₃₄FN₅O | 391.53 | 72 | 115-117 |
| 3 | 4-Chlorophenyl | C₂₁H₃₄ClN₅O | 407.99 | 75 | 128-130 |
| 4 | 4-Methoxyphenyl | C₂₂H₃₇N₅O₂ | 403.56 | 68 | 105-107 |
Signaling Pathways and Mechanism of Action
The synthesized N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been evaluated for their potential to act as antiallergic agents. One of the key targets for such compounds is the histamine H1 receptor. Antagonism of the H1 receptor is a well-established mechanism for alleviating the symptoms of allergic reactions.
One of the synthesized compounds, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, was found to be an inhibitor of tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, with an IC50 of 310 nM.[3] This suggests that the compound acts as a histamine H1 receptor antagonist.
The signaling pathway associated with histamine H1 receptor activation and its antagonism is illustrated below.
Figure 2: Simplified signaling pathway of histamine H1 receptor activation and its antagonism by N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.
Conclusion
1-(2-Dimethylaminoethyl)-4-methylpiperazine is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and data presented here demonstrate its utility in the preparation of novel compounds with potential therapeutic applications, such as antiallergic agents. The straightforward synthetic routes and the biological activity of the resulting derivatives highlight the importance of this building block for researchers and scientists in the field of drug discovery and development. Further exploration of this scaffold may lead to the identification of new and improved therapeutic agents.
References
- 1. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Piperazineethanamine, N,N,4-trimethyl- in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Piperazineethanamine, N,N,4-trimethyl-, a tertiary amine catalyst, in the synthesis of polyurethane polymers. This document outlines the compound's role as a delayed-action catalyst, its impact on reaction kinetics and final polymer properties, and provides exemplary formulations for rigid polyurethane foams.
Introduction
1-Piperazineethanamine, N,N,4-trimethyl-, also known as N,N,4-trimethyl-1-piperazineethanamine or trimethylaminoethylpiperazine, is a tertiary amine that serves as a highly effective catalyst in polymerization reactions, particularly in the production of polyurethanes. Its unique structure contributes to a "delayed action" or "delayed cream time" in foam formation, which is highly desirable in many industrial applications. This delayed onset of the reaction allows for better mixing of the components, improved flow into complex molds, and ultimately, enhanced properties of the final polymer product.
This catalyst is typically used in conjunction with other catalysts to achieve a balanced reaction profile, controlling both the urethane (gelling) reaction and the urea (blowing) reaction. The concentration of 1-Piperazineethanamine, N,N,4-trimethyl- can be adjusted to fine-tune the initiation of the foaming process without significantly impacting the final cure time.
Mechanism of Action in Polyurethane Formation
In polyurethane synthesis, tertiary amine catalysts accelerate the reaction between polyols and isocyanates. The lone pair of electrons on the nitrogen atom of the amine interacts with the reactants, facilitating the formation of urethane linkages. 1-Piperazineethanamine, N,N,4-trimethyl- participates in this general mechanism but with a notable feature of delayed activity. This is often achieved by using it in a catalyst system, for example, in combination with an organic carboxylic acid salt of another tertiary amine.[1] This system provides a period of inactivity before the catalyst becomes fully active, allowing for a longer processing window.[1]
The overall polymerization process involves two main reactions:
-
Gelling Reaction: The reaction between the polyol and the isocyanate, which builds the polymer network.
-
Blowing Reaction: The reaction between the isocyanate and water, which generates carbon dioxide gas, leading to foam expansion.
A balanced catalysis of these two reactions is crucial for producing high-quality polyurethane foam with a uniform cell structure and desired physical properties.[2]
Experimental Protocols
The following protocols provide a general guideline for the use of 1-Piperazineethanamine, N,N,4-trimethyl- in the preparation of rigid polyurethane foam. The specific quantities and conditions may need to be optimized depending on the desired final properties and the specific raw materials used.
Materials and Equipment
-
Polyol: A polyether or polyester polyol suitable for rigid foam applications.
-
Isocyanate: A polymeric methylene diphenyl diisocyanate (pMDI).
-
Catalyst System:
-
1-Piperazineethanamine, N,N,4-trimethyl-
-
A co-catalyst, such as a tertiary amine salt of a carboxylic acid (e.g., triethylenediamine formate).
-
-
Blowing Agent: Water, and optionally a physical blowing agent (e.g., a hydrofluorocarbon or hydrocarbon).
-
Surfactant: A silicone-based surfactant to stabilize the foam cells.
-
Mixing Equipment: High-speed laboratory mixer.
-
Mold: An open or closed mold for foam expansion.
-
Safety Equipment: Safety goggles, gloves, and a well-ventilated fume hood.
General Procedure for Rigid Polyurethane Foam Synthesis
-
Preparation of the Polyol Blend (B-Side):
-
In a suitable container, accurately weigh the polyol.
-
Add the surfactant, water (blowing agent), and the catalyst system to the polyol.
-
The amount of 1-Piperazineethanamine, N,N,4-trimethyl- typically ranges from 0.05 to 5.0 parts per 100 parts of polyol (php).[1]
-
Thoroughly mix the components at a moderate speed until a homogeneous blend is obtained.
-
-
Foaming Process:
-
Weigh the required amount of isocyanate (A-Side) based on the desired isocyanate index (typically 105-120 for rigid foams).
-
Add the isocyanate to the polyol blend.
-
Immediately mix the components at high speed (e.g., 2000-3000 rpm) for a short period (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into the mold.
-
Allow the foam to rise and cure at ambient or elevated temperature.
-
-
Characterization of Foam Properties:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: The time from the start of mixing until the formation of a solid, tacky polymer.
-
Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.
-
Foam Density: Measured according to standard methods (e.g., ASTM D1622).
-
Mechanical Properties: Compressive strength, tensile strength, and other relevant properties can be measured according to ASTM standards.
-
Data Presentation
The following table summarizes the expected performance of a rigid polyurethane foam formulation using a catalyst system containing 1-Piperazineethanamine, N,N,4-trimethyl- compared to a standard tertiary amine catalyst. The data is illustrative and may vary based on the specific formulation.
| Property | Standard Catalyst (e.g., DMCHA) | Delayed-Action Catalyst (with 1-Piperazineethanamine, N,N,4-trimethyl-) |
| Cream Time (seconds) | 10 - 15 | 20 - 30 |
| Gel Time (seconds) | 40 - 50 | 45 - 55 |
| Tack-Free Time (seconds) | 60 - 80 | 65 - 85 |
| Free-Rise Density ( kg/m ³) | 28 - 32 | 29 - 33 |
| Compressive Strength (kPa) | 150 - 200 | 160 - 210 |
Visualizations
The following diagrams illustrate the general workflow for polyurethane foam synthesis and the conceptual role of the delayed-action catalyst.
Caption: General workflow for the synthesis of rigid polyurethane foam.
Caption: Conceptual comparison of reaction profiles with standard vs. delayed-action catalysts.
References
N,N,4-Trimethyl-1-piperazineethanamine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals a notable scarcity of specific studies on N,N,4-trimethyl-1-piperazineethanamine as a primary ligand in coordination chemistry. While the broader class of piperazine derivatives is well-established in forming coordination complexes with diverse applications, this particular substituted piperazine remains largely unexplored. This document, therefore, provides a foundational guide for researchers interested in investigating its potential. The information is based on the general principles of coordination chemistry involving piperazine-based ligands. The protocols and potential applications outlined herein are intended to be starting points for further research and development.
Introduction to Piperazine-Based Ligands
Piperazine and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. The presence of two nitrogen atoms within the six-membered ring allows them to act as effective ligands, coordinating to a wide array of metal ions.[1][2][3] The resulting metal complexes have shown promise in various fields, including catalysis, materials science (e.g., metal-organic frameworks or MOFs), and medicinal chemistry due to their interesting structural, electronic, and biological properties.[1][4][5] The coordination behavior of piperazine ligands can be tuned by modifying the substituents on the nitrogen atoms, which influences the steric and electronic properties of the resulting metal complexes.[1][5]
N,N,4-trimethyl-1-piperazineethanamine possesses three potential nitrogen donor atoms for coordination with a metal center: the two nitrogen atoms of the piperazine ring and the tertiary amine nitrogen of the ethanamine substituent. The steric hindrance introduced by the methyl groups is expected to play a significant role in the coordination geometry and stability of the resulting complexes.
Physicochemical Properties of the Ligand
A clear understanding of the ligand's properties is crucial before its application in coordination chemistry.
| Property | Value |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 207.5 °C at 760 mmHg |
| Density | 0.89 g/cm³ |
| Solubility in Water | Miscible |
| CAS Number | 104-19-8 |
Hypothetical Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of a metal complex with N,N,4-trimethyl-1-piperazineethanamine, based on common methods for other piperazine derivatives.[6][7] Researchers should optimize these protocols for their specific metal salt and desired complex.
Protocol 1: General Synthesis of a Metal(II) Chloride Complex
Objective: To synthesize a coordination complex of a divalent metal chloride (e.g., CuCl₂, CoCl₂, NiCl₂) with N,N,4-trimethyl-1-piperazineethanamine.
Materials:
-
N,N,4-trimethyl-1-piperazineethanamine
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O)
-
Anhydrous ethanol
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of the selected metal(II) chloride hexahydrate in 10 mL of anhydrous ethanol. Stir the solution until the salt is completely dissolved.
-
In a separate vial, dissolve 1 mmol of N,N,4-trimethyl-1-piperazineethanamine in 5 mL of anhydrous ethanol.
-
Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Observe any color change or precipitation. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.
-
Alternatively, slow evaporation of the solvent or vapor diffusion of an anti-solvent (e.g., diethyl ether) can be employed to obtain crystalline products.
-
Dry the resulting solid product under vacuum.
Protocol 2: Characterization of the Synthesized Complex
Objective: To characterize the structure and properties of the newly synthesized metal complex.
Methods:
-
Infrared (IR) Spectroscopy:
-
Procedure: Acquire the IR spectrum of the free ligand and the synthesized complex using a KBr pellet or as a thin film.
-
Analysis: Compare the spectra to identify shifts in the vibrational frequencies of the C-N and N-H (if applicable, though not in this ligand) bonds upon coordination to the metal center. This provides evidence of ligand-metal bond formation.
-
-
UV-Vis Spectroscopy:
-
Procedure: Dissolve the complex in a suitable solvent (e.g., ethanol, acetonitrile) and record the UV-Vis spectrum.
-
Analysis: Observe the d-d electronic transitions in the visible region, which are characteristic of the coordination geometry of the metal ion.[8]
-
-
Elemental Analysis (CHN):
-
Procedure: Submit a pure sample of the complex for CHN analysis.
-
Analysis: Compare the experimental weight percentages of Carbon, Hydrogen, and Nitrogen with the calculated values for the proposed molecular formula of the complex to determine its stoichiometry.
-
-
Single-Crystal X-ray Diffraction:
-
Procedure: If suitable single crystals are obtained, perform X-ray diffraction analysis.
-
Analysis: This technique provides the definitive solid-state structure of the coordination complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[9]
-
Potential Applications
Based on the applications of other piperazine-containing metal complexes, potential areas of investigation for complexes of N,N,4-trimethyl-1-piperazineethanamine include:
-
Catalysis: The steric bulk of the trimethyl-substituted ligand could impart unique selectivity in catalytic reactions such as polymerization, oxidation, or reduction.[2]
-
Materials Science: The ligand could be used as a building block for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, or sensing.[1][5]
-
Biological Activity: Given that many piperazine derivatives exhibit biological activity, the metal complexes could be screened for their antimicrobial, antifungal, or anticancer properties.[1][2][5]
Visualizations
The following diagrams illustrate the general concepts and workflows relevant to the study of N,N,4-trimethyl-1-piperazineethanamine in coordination chemistry.
Caption: General synthesis workflow for a coordination complex.
Caption: Workflow for the characterization of a coordination complex.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
synthesis of antidepressants using "1-(2-Dimethylaminoethyl)-4-methylpiperazine" intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of phenylpiperazine-class antidepressants. While the query specified the intermediate "1-(2-Dimethylaminoethyl)-4-methylpiperazine," publicly available, detailed synthetic protocols for specific, named antidepressants commencing from this exact molecule are not readily found in the scientific literature or patent databases. This intermediate is recognized for its utility in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and antipsychotics.[1][2]
Given the structural and functional relevance, this guide focuses on the synthesis of two prominent phenylpiperazine antidepressants: Trazodone and Nefazodone . The methodologies presented are analogous to the potential applications of the queried intermediate and offer valuable insights into the synthesis of this important class of drugs.
Trazodone and Nefazodone are serotonin antagonist and reuptake inhibitors (SARIs), a class of antidepressants that function by modulating serotonergic neurotransmission. Their synthesis involves the coupling of a substituted phenylpiperazine core with a suitable side chain, a process for which detailed experimental data is available.
Application Notes
Overview of Trazodone and Nefazodone
Trazodone and Nefazodone are atypical antidepressants characterized by a phenylpiperazine moiety. Trazodone, a triazolopyridine derivative, is utilized in the management of major depressive disorder.[3] Nefazodone is a structural analogue of trazodone and is also employed in the treatment of depression, though its use has declined due to rare instances of hepatotoxicity.[4] Both compounds exhibit a unique pharmacological profile that distinguishes them from more common antidepressants like selective serotonin reuptake inhibitors (SSRIs).
Mechanism of Action: Serotonin Antagonist and Reuptake Inhibitors (SARIs)
The primary mechanism of action for both Trazodone and Nefazodone involves a dual effect on the serotonin system. They act as antagonists at the serotonin 5-HT2A receptors and inhibit the presynaptic reuptake of serotonin.[5][6]
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is believed to contribute significantly to their antidepressant and anxiolytic effects. This action may also mitigate some of the side effects associated with increased serotonin levels at other receptors, such as insomnia and sexual dysfunction.[7]
-
Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), these drugs increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Nefazodone also weakly inhibits the reuptake of norepinephrine.[5] The combination of 5-HT2 receptor antagonism and serotonin reuptake inhibition is thought to enhance 5-HT1A-mediated neurotransmission, which is beneficial in treating depression.[5]
Synthetic Strategies
The synthesis of Trazodone and Nefazodone generally involves the N-alkylation of a substituted phenylpiperazine with a suitable electrophile containing the desired side chain. Common strategies include conventional heating and, more recently, microwave-assisted synthesis to accelerate reaction times and improve yields.
Data Presentation
Table 1: Summary of Trazodone Synthesis Conditions and Yields
| Method | Reactants | Solvent(s) | Base/Catalyst | Conditions | Yield (%) | Reference(s) |
| Conventional Heating | 2-(3-chloropropyl)[1][8][9]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine hydrochloride | Acetonitrile | Potassium Carbonate | Reflux, 20 hours | 85.0 | [10] |
| Conventional Heating | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, [1][8][9]triazolo[4,3-a]pyridin-3(2H)-one | Isopropyl Alcohol | Sodium Carbonate, Tetrabutylammonium Bromide | 80-85°C | High | |
| Microwave-Assisted (Method I) | 2-(3-chloropropyl)[1][8][9]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine hydrochloride | Acetonitrile (cat.) | Potassium Carbonate, Tetrabutylammonium Bromide | 100 W, 80 seconds | 91 | [1] |
| Microwave-Assisted (Method II) | 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, [1][8][9]triazolo[4,3-a]pyridin-3(2H)-one | Acetonitrile (cat.) | Potassium Carbonate, Tetrabutylammonium Bromide | 100 W, 80 seconds | 92 | |
| One-Pot Microwave Synthesis | [1][8][9]triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, then 1-(3-chlorophenyl)piperazine | Not specified | Not specified | 100 W, 30s then 60s | 71 | [1] |
Table 2: Summary of Nefazodone Hydrochloride Synthesis Conditions and Yields
| Method | Key Reactants | Solvent(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Reference(s) |
| Multi-step Synthesis | Phenol (starting material) | Various | Various | Multi-step process | 37.2 (overall) | |
| One-Pot Conversion | Semicarbazide Dihydrochloride, 2-(3-[4-(3-chlorophenyl)-1-piperazinyl]propyl)-5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | Ethanol, Isopropanol, Heptane | Trimethylsilyl chloride, Triethyl orthopropionate, HCl | Room temperature to reflux, multiple steps | 85 (molar) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Trazodone Hydrochloride (Microwave-Assisted Method)
This protocol is based on the microwave-assisted synthesis which offers high yields and short reaction times.
Materials:
-
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Acetonitrile
-
Toluene
-
Isopropyl alcohol-HCl solution (15%)
-
Methanol
Procedure:
-
In a microwave reactor vessel, combine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (10 mmol), [1][8][9]triazolo[4,3-a]pyridin-3(2H)-one (10 mmol), potassium carbonate (30 mmol), and tetrabutylammonium bromide (1 mmol).
-
Add a catalytic amount of acetonitrile (approximately 15% by weight).
-
Subject the mixture to microwave irradiation at 100 W for 80 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.[10]
-
Upon completion, cool the reaction mixture to 50°C and filter.
-
Recover the acetonitrile by atmospheric distillation.
-
Add toluene (e.g., 300 mL for a 100g scale reaction) to the residue to obtain a clear solution.
-
Wash the toluene solution twice with 20% sodium hydroxide solution and then twice with 2% brine solution at 50°C.
-
To the toluene solution containing the trazodone base, add a 15% isopropyl alcohol-HCl solution until the pH is between 2 and 2.5 to precipitate the hydrochloride salt.
-
Isolate the precipitated trazodone hydrochloride by filtration.
-
Recrystallize the product from methanol to obtain white crystalline trazodone hydrochloride.[10]
Protocol 2: Synthesis of Nefazodone Hydrochloride
This protocol describes a one-pot conversion method for synthesizing Nefazodone Hydrochloride.
Materials:
-
Semicarbazide Dihydrochloride
-
Ethanol
-
Trimethylsilyl chloride
-
Triethyl orthopropionate
-
Hydrochloric acid in isopropanol (27.5% w/w)
-
Heptane
-
Isopropanol
-
Acetone
Procedure:
-
To a suspension of Semicarbazide Dihydrochloride (0.20 mol) in ethanol (400 mL), slowly add trimethylsilyl chloride (0.22 mol).
-
Add triethyl orthopropionate (0.80 mol) and stir the mixture for 14-16 hours.
-
Add hydrochloric acid in isopropanol (0.20 mol) to the reaction mixture and stir for 6-8 hours.
-
Add another portion of trimethylsilyl chloride (0.11 mol) followed by triethyl orthopropionate (0.2 mol) and continue stirring for 12-14 hours.
-
Add hydrochloric acid in isopropanol (0.10 mol) and stir for 2-3 hours.
-
Add heptane (400 mL) and stir for 2-3 hours.
-
Distill approximately 400 mL of the solvent mixture under reduced pressure and add another 400 mL of heptane.
-
Stir the mixture for 4-6 hours.
-
Filter the reaction mixture and wash the damp product with a 4:1 mixture of heptane and ethanol to yield crude Nefazodone Hydrochloride.
-
Recrystallize the crude product from isopropanol and acetone to obtain pure Nefazodone Hydrochloride.[2]
Mandatory Visualization
Synthetic Workflow Diagrams
Caption: General Synthetic Pathway for Trazodone.
Caption: Simplified Synthetic Pathway for Nefazodone.
Signaling Pathway Diagrams
Caption: Mechanism of Action of Trazodone.
Caption: Mechanism of Action of Nefazodone.
References
- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 2. 1-(2-Dimethylaminoethyl)-4-methylpiperazine - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-9125908-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Quantification of 1-Piperazineethanamine, N,N,4-trimethyl- in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperazineethanamine, N,N,4-trimethyl-, also known as N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine, is a tertiary amine with the chemical formula C9H21N3.[1][2] Its quantification in complex matrices, such as pharmaceutical formulations, biological fluids, or environmental samples, is crucial for various applications including drug development, quality control, and safety assessment. Due to its polar nature and potential for interaction with matrix components, developing a robust and sensitive analytical method is essential.
This document provides a detailed application note and a general protocol for the quantification of 1-Piperazineethanamine, N,N,4-trimethyl- using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is highly suitable for this purpose due to its high selectivity and sensitivity, allowing for accurate measurement even at low concentrations in complex mixtures. The provided protocol is a general guideline and should be optimized and validated for the specific matrix and analytical instrumentation used.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of 1-Piperazineethanamine, N,N,4-trimethyl- due to its ability to separate the analyte from matrix interferences and provide highly selective detection based on its mass-to-charge ratio.
Experimental Workflow
The overall experimental workflow for the quantification of 1-Piperazineethanamine, N,N,4-trimethyl- is depicted in the following diagram:
Figure 1: General workflow for the quantification of 1-Piperazineethanamine, N,N,4-trimethyl-.
Detailed Experimental Protocol
This protocol provides a starting point for method development. Optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters is highly recommended.
Materials and Reagents
-
1-Piperazineethanamine, N,N,4-trimethyl- reference standard (purity >98%)
-
Stable isotope-labeled internal standard (IS) of 1-Piperazineethanamine, N,N,4-trimethyl- (e.g., d4-labeled) is recommended for best accuracy. If not available, a structurally similar compound can be used after careful validation.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (AF), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Complex matrix of interest (e.g., blank human plasma, drug formulation placebo)
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a primary stock solution of 1-Piperazineethanamine, N,N,4-trimethyl- at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
From the primary stocks, prepare working stock solutions by serial dilution in 50:50 (v/v) acetonitrile:water.
2.2. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking the appropriate volume of the working stock solutions into the blank matrix to achieve a concentration range that covers the expected sample concentrations. A typical range might be 1-1000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
2.3. Sample Preparation (Example for Plasma)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
Column: A reversed-phase C18 column with polar end-capping is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm particle size). HILIC (Hydrophilic Interaction Liquid Chromatography) could also be explored for this polar compound.
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.2. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated molecule [M+H]+. For 1-Piperazineethanamine, N,N,4-trimethyl- (MW = 171.29 g/mol [1]), the precursor ion would be m/z 172.3.
-
Product ions need to be determined by infusing the standard solution into the mass spectrometer and performing a product ion scan. Plausible fragments would result from the cleavage of the ethylpiperazine side chain.
-
A hypothetical MRM transition could be:
-
Analyte: 172.3 -> 113.1 (loss of dimethylamine)
-
Internal Standard (d4-labeled): 176.3 -> 117.1
-
-
-
Ion Source Parameters: These need to be optimized for the specific instrument but can be started with typical values for similar compounds (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
Data Presentation and Quantitative Analysis
The quantitative data should be summarized in clear and structured tables. Below are example tables for presenting calibration curve data and accuracy and precision results from a method validation.
Table 1: Calibration Curve Data (Hypothetical)
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | % RSD |
| 1.0 | 0.98 | 98.0 | 5.2 |
| 5.0 | 5.12 | 102.4 | 3.8 |
| 20.0 | 19.5 | 97.5 | 2.5 |
| 100.0 | 101.2 | 101.2 | 1.8 |
| 500.0 | 495.5 | 99.1 | 1.5 |
| 1000.0 | 1005.0 | 100.5 | 1.2 |
-
Linearity: The calibration curve should be fitted with a linear regression model (e.g., y = mx + c) with a weighting factor (e.g., 1/x or 1/x²). The coefficient of determination (r²) should be > 0.99.
Table 2: Intra-day and Inter-day Accuracy and Precision (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) |
| LLOQ | 1.0 | 1.05 | 105.0 | 6.5 | 1.08 | 108.0 | 7.8 |
| Low | 3.0 | 2.95 | 98.3 | 4.1 | 2.90 | 96.7 | 5.5 |
| Medium | 150.0 | 153.0 | 102.0 | 2.2 | 148.5 | 99.0 | 3.1 |
| High | 800.0 | 792.0 | 99.0 | 1.9 | 808.0 | 101.0 | 2.5 |
-
Acceptance Criteria: For regulated bioanalysis, the accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%RSD) should not exceed 15% (20% for LLOQ).
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 1-Piperazineethanamine, N,N,4-trimethyl- in complex mixtures. The protocol outlines the essential steps from sample preparation to data analysis. It is imperative that this method is thoroughly validated for the specific application and matrix to ensure reliable and accurate results. The validation should assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to relevant regulatory guidelines. For the analysis of piperazine derivatives, it is important to consider their potential for adsorption to surfaces, and appropriate measures, such as the use of deactivated vials and tubing, may be necessary.
References
Application Note: HPLC-UV Analysis of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs with diverse therapeutic applications, including antipsychotics, antihistamines, and antianginal agents. The quantitative analysis of these compounds is paramount for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and final drug products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, accessible, and widely utilized technique for the analysis of piperazine derivatives.
This application note provides a detailed protocol for the HPLC-UV analysis of piperazine derivatives, addressing both compounds with native chromophores and those requiring derivatization for UV detection.
Principle of Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for piperazine derivatives. In RP-HPLC, analytes are separated based on their hydrophobicity through interactions with a non-polar stationary phase (typically C8 or C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting before less polar ones. The UV detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the concentration of the analyte.
For piperazine and some of its derivatives that lack a strong UV chromophore, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule. A common derivatizing agent for the secondary amine groups of piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[1][2][3]
Experimental Protocols
Protocol 1: Analysis of Piperazine Derivatives with Native Chromophores
This protocol is suitable for piperazine derivatives that possess a sufficient chromophore for direct UV detection, such as N-Boc-piperazine and 1-(3-chlorophenyl)piperazine.
1. Instrumentation and Reagents
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, water
-
Reagent-grade phosphoric acid or other buffer components
-
Analytical standards of the piperazine derivatives of interest
-
Sample containing the piperazine derivative
2. Chromatographic Conditions
The following table summarizes typical starting conditions that may require optimization for specific applications.
| Parameter | Condition 1: N-Boc-Piperazine | Condition 2: 1-(3-chlorophenyl)piperazine |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | Newcrom R1 |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[4] | Acetonitrile, water, and phosphoric acid |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |
| Injection Volume | 10 µL[4] | 20 µL |
| Column Temperature | 35°C[4] | 30°C |
| Detection Wavelength | 340 nm[4] | 254 nm |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the piperazine derivative standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection. The final concentration should fall within the range of the working standards.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of the piperazine derivative in the sample solutions from the calibration curve.
Protocol 2: Analysis of Piperazine via Pre-Column Derivatization with NBD-Cl
This protocol is designed for piperazine and derivatives lacking a strong UV chromophore.
1. Instrumentation and Reagents
-
Same as Protocol 1
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Heating block or water bath
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | Dependent on the absorption maximum of the NBD-piperazine derivative[1] |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL of Piperazine): Prepare as described in Protocol 1.
-
NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile (concentration may need optimization, but a molar excess to the analyte is required).
-
Derivatization of Standards and Samples:
-
In a vial, mix a known volume of the piperazine standard or sample solution with an excess of the NBD-Cl solution.[1]
-
Heat the mixture at approximately 60°C for 30 minutes to facilitate the reaction.[1]
-
Cool the solution to room temperature.[1]
-
Dilute the derivatized solution with the mobile phase to a concentration within the linear range of the method before injection.[1]
-
4. Analytical Procedure Follow the analytical procedure outlined in Protocol 1, using the derivatized standards and samples.
Quantitative Data Summary
The following table presents a summary of quantitative data from validated HPLC-UV methods for piperazine and its derivatives.
| Analyte | Linearity Range | R² | LOD | LOQ | Accuracy (% Recovery) |
| Piperazine (derivatized) | 30 - 350 ppm[2][3] | >0.999 | 30 ppm | 90 ppm | 104.87 - 108.06% |
| N-Benzylpiperazine (BZP) & TFMPP | 0.1 - 1.0 mg/mL | >0.999 | - | - | 98.2 - 98.5% |
| Perphenazine | 6 - 14 µg/mL | - | 0.4 µg/mL | 0.12 µg/mL | 100.415% |
| Amitriptyline | 18 - 42 µg/mL | - | 0.07 µg/mL | 0.21 µg/mL | 100.264% |
Visualizations
Caption: General experimental workflow for HPLC-UV analysis.
Caption: Workflow for pre-column derivatization of piperazine with NBD-Cl.
References
GC-MS method for "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine" detection
An established Gas Chromatography-Mass Spectrometry (GC-MS) method provides a robust and sensitive approach for the detection and quantification of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine. This tertiary amine, with the molecular formula C9H21N3 and a molecular weight of 171.286, can be effectively analyzed in various matrices, including pharmaceutical drug substances.[1] The method leverages the volatility of the compound for separation by gas chromatography and its unique mass fragmentation pattern for specific detection and quantification by mass spectrometry.
Given the alkaline nature of amines, which can lead to peak tailing and adsorption on standard GC columns, special considerations in column selection and sample preparation are crucial for achieving optimal chromatographic performance.[2] While tertiary amines are generally less problematic than primary or secondary amines, column deactivation or the use of specialized amine-specific columns is recommended.[2] Furthermore, derivatization techniques can be employed to enhance volatility and improve peak shape, although direct analysis is often feasible.[3]
Application Notes
This method is suitable for the quantitative determination of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine in quality control settings for pharmaceutical products and for monitoring its presence in research and drug development applications. The protocol is designed for researchers, scientists, and drug development professionals familiar with GC-MS instrumentation. The selection of either a direct injection or a derivatization approach will depend on the sample matrix, required sensitivity, and the presence of interfering substances.
Experimental Protocols
Protocol 1: Direct Injection Method
This protocol is suitable for relatively clean sample matrices where the analyte concentration is within the detection limits of the instrument.
1. Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a suitable volatile organic solvent such as methanol, dichloromethane, or hexane.[4][5]
-
The target concentration should be approximately 10 µg/mL to achieve an on-column amount of around 10 ng with a 1 µL injection.[4]
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove non-volatile residues and interfering compounds.[5]
-
Ensure the final sample is free of particulate matter by centrifugation or filtration before transferring to a glass autosampler vial.[4][5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a specialized amine column like an Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm film thickness) is recommended to minimize peak tailing.[4][6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Injector: Splitless mode, with an injection volume of 1 µL.
-
Injector Temperature: 280 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C, hold for 2 minutes.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.[7]
-
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and identification of characteristic ions. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used.
-
Expected Mass Spectrum: The mass spectrum of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is expected to show characteristic fragments resulting from the ionization and fragmentation of the molecule. Key fragments would likely include ions corresponding to the dimethylaminoethyl group and the methylpiperazine ring.
3. Data Analysis:
-
Quantification: Create a calibration curve using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Confirmation: The identity of the analyte is confirmed by comparing the retention time and the mass spectrum of the sample peak with that of a certified reference standard.
Protocol 2: Derivatization Method (Optional)
This protocol can be used to improve peak shape and sensitivity, especially in complex matrices. Derivatization with an acylating agent like benzoyl chloride is a common approach for amines.[6]
1. Sample Preparation and Derivatization:
-
Prepare the sample in an appropriate solvent as described in Protocol 1.
-
To the sample solution in a vial, add a basic catalyst (e.g., pyridine or triethylamine) followed by the derivatizing agent (e.g., benzoyl chloride). The reaction converts the tertiary amine to a quaternary ammonium salt, which may not be suitable. A more appropriate derivatization for tertiary amines involves dealkylation followed by derivatization of the resulting secondary amine.[3] However, for improving chromatography without chemical modification, a silylating agent might be tested, although they are less reactive with amines.[3]
-
Alternatively, a derivatization strategy for related amines involves reaction with benzenesulfonyl chloride under alkaline conditions.[7]
-
Heat the reaction mixture if necessary (e.g., 60-80 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[7]
-
After cooling, the derivatized sample can be directly injected into the GC-MS or may require a work-up step (e.g., LLE) to remove excess derivatizing reagent and by-products.
2. GC-MS Analysis:
-
The GC-MS conditions will be similar to the direct injection method, but the temperature program may need to be adjusted to accommodate the higher molecular weight and different volatility of the derivative.
-
The mass spectrometer will be set to monitor the characteristic ions of the derivatized analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for GC-MS methods used for the analysis of related amine compounds, providing an expected range for the N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine method.
| Parameter | Expected Performance Range | Data Source for Analogy |
| **Linearity (R²) ** | > 0.99 | [7][8] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.05 - 1.7 µg/mL | [7] |
| Recovery | 80 - 120% | [6][7] |
| Precision (%RSD) | < 15% | [9] |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Decision tree for protocol selection.
References
- 1. lookchem.com [lookchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Analytical Detection of 1-Piperazineethanamine, N,N,4-trimethyl- via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperazineethanamine, N,N,4-trimethyl-, a tertiary amine, presents analytical challenges for sensitive and robust quantification in complex matrices. Its inherent chemical properties, such as high polarity and lack of a strong chromophore, can lead to poor chromatographic peak shape, low sensitivity in UV-based detection methods, and variable ionization efficiency in mass spectrometry. Derivatization, the chemical modification of an analyte, offers a powerful strategy to overcome these limitations by improving the analyte's physicochemical properties for enhanced analytical detection.
This document provides detailed application notes and experimental protocols for the derivatization of 1-Piperazineethanamine, N,N,4-trimethyl- to improve its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Rationale for Derivatization
The primary objectives for derivatizing 1-Piperazineethanamine, N,N,4-trimethyl- are:
-
For GC-MS Analysis: To increase volatility and thermal stability, and to improve chromatographic separation. Tertiary amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing. Derivatization with reagents like chloroformates can overcome this by forming less polar and more volatile carbamate derivatives.[1]
-
For LC-MS Analysis: To enhance ionization efficiency in the mass spectrometer. While not always necessary, derivatization can introduce a readily ionizable functional group, significantly boosting the signal intensity and improving the limits of detection and quantification.[2][3]
Derivatization Strategies
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A common and effective strategy for the derivatization of tertiary amines for GC-MS analysis is the use of alkyl chloroformates , such as Ethyl Chloroformate (ECF) . The reaction proceeds via a dealkylation of the tertiary amine, followed by the formation of a stable carbamate derivative. This derivative is more volatile and less polar than the parent compound, leading to improved chromatographic performance.[1]
Reaction Scheme:
In this reaction, one of the alkyl groups (R) on the tertiary amine is displaced.
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
For LC-MS/MS, the goal is to improve the ionization efficiency of the analyte. While optimizing mobile phase conditions (e.g., using an acidic mobile phase to promote protonation) can enhance the signal of tertiary amines, derivatization to introduce a permanently charged "tag" can lead to dramatic improvements in sensitivity. This is particularly useful for achieving very low detection limits.
A suitable strategy involves reacting the tertiary amine with a reagent that introduces a quaternary ammonium group, a permanently positively charged moiety. This ensures efficient ionization in positive electrospray ionization (ESI) mode, independent of the mobile phase pH.
Quantitative Data Summary
Table 1: GC-MS Analysis - Comparison of Underivatized vs. ECF-Derivatized Analyte
| Parameter | Underivatized | ECF-Derivatized (Expected) | Fold Improvement (Estimated) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 50 - 100 |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL | 0.5 - 5 ng/mL | 20 - 100 |
| Signal-to-Noise (S/N) Ratio | Low | High | > 50 |
| Chromatographic Peak Shape | Tailing | Symmetrical | - |
Table 2: LC-MS/MS Analysis - Comparison of Underivatized vs. Charge-Tagged Analyte
| Parameter | Underivatized | Charge-Tagged (Expected) | Fold Improvement (Estimated) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL | 100 - 1000 |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL | 0.05 - 0.5 ng/mL | 100 - 400 |
| Signal Intensity (Peak Area) | Variable | Significantly Increased | > 100 |
| Ionization Efficiency | pH-dependent | High and pH-independent | - |
Experimental Protocols
Protocol 1: Derivatization of 1-Piperazineethanamine, N,N,4-trimethyl- with Ethyl Chloroformate (ECF) for GC-MS Analysis
Materials:
-
1-Piperazineethanamine, N,N,4-trimethyl- standard solution
-
Sample containing 1-Piperazineethanamine, N,N,4-trimethyl-
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Ethanol (anhydrous)
-
Sodium Bicarbonate solution (5% w/v)
-
Hexane or Chloroform (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample (or standard solution) in a glass vial, add 100 µL of ethanol and 50 µL of pyridine.
-
-
Derivatization Reaction:
-
Add 50 µL of ethyl chloroformate (ECF) to the mixture.
-
Vortex the vial vigorously for 1 minute at room temperature. The reaction is typically rapid.
-
-
Extraction:
-
Add 500 µL of hexane (or chloroform) to the reaction mixture.
-
Vortex for 1 minute to extract the derivatized analyte into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Washing:
-
Carefully transfer the upper organic layer to a clean vial.
-
Add 500 µL of 5% sodium bicarbonate solution to the organic extract to neutralize any remaining ECF and pyridine.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
-
Drying and Analysis:
-
Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target ions of the derivative.
Protocol 2: Derivatization of 1-Piperazineethanamine, N,N,4-trimethyl- for Enhanced LC-MS/MS Detection (Conceptual)
This protocol is conceptual as it requires a specialized derivatizing agent with a permanent positive charge. The principle is to introduce a quaternary ammonium "tag" to the molecule. An example of such a reagent class would be an alkyl halide with a terminal quaternary ammonium group.
Materials:
-
1-Piperazineethanamine, N,N,4-trimethyl- standard solution
-
Sample containing 1-Piperazineethanamine, N,N,4-trimethyl-
-
Charge-tagging derivatization reagent (e.g., a hypothetical reagent like (3-bromopropyl)trimethylammonium bromide)
-
Aprotic solvent (e.g., Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Heating block
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
The sample should be dried to remove any water, which can interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
In a sealed vial under an inert atmosphere, dissolve the dried sample or standard in an aprotic solvent like acetonitrile.
-
Add an excess of the charge-tagging derivatization reagent.
-
Heat the reaction mixture (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours) to facilitate the quaternization of one of the tertiary amine nitrogens. The reaction progress should be monitored by a suitable technique (e.g., TLC or a pilot LC-MS run).
-
-
Sample Cleanup (if necessary):
-
Depending on the reagent and reaction conditions, a solid-phase extraction (SPE) step may be necessary to remove excess derivatization reagent.
-
-
Analysis:
-
Dilute the derivatized sample in the initial mobile phase and inject it into the LC-MS/MS system.
-
LC-MS/MS Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized analyte from interferences.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of the charge-tagged derivative.
Visualizations
Caption: Workflow for ECF derivatization for GC-MS analysis.
Caption: Conceptual workflow for charge-tagging derivatization for LC-MS/MS.
Conclusion
Derivatization of 1-Piperazineethanamine, N,N,4-trimethyl- is a highly effective strategy to enhance its analytical detection. For GC-MS analysis, derivatization with ethyl chloroformate significantly improves volatility and chromatographic performance. For LC-MS/MS, a conceptual approach of charge-tagging derivatization is proposed to dramatically increase ionization efficiency and sensitivity. The provided protocols offer a starting point for method development and can be optimized to meet the specific requirements of the analytical challenge. The adoption of these derivatization strategies will enable researchers, scientists, and drug development professionals to achieve more sensitive, robust, and reliable quantification of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal enhancement of glucuronide conjugates in LC-MS/MS by derivatization with the phosphonium propylamine cation tris(trimethoxyphenyl) phosphonium propylamine, for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 1-Piperazineethanamine, N,N,4-trimethyl- Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when using the tertiary amine catalyst 1-Piperazineethanamine, N,N,4-trimethyl- (CAS No. 104-19-8). This catalyst, also known by trade names such as Toyocat NP and Kaolizer 8, is primarily used to catalyze polyurethane foam formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyurethane foams using 1-Piperazineethanamine, N,N,4-trimethyl- as a catalyst.
| Problem | Potential Cause | Suggested Solution |
| Foam Collapse or Shrinkage | Imbalanced gelling and blowing reactions, often due to an incorrect catalyst ratio. A delayed gelation process can cause the foam structure to lose integrity. | Adjust the concentration of 1-Piperazineethanamine, N,N,4-trimethyl-. A slight increase may accelerate the gelling reaction. Also, ensure proper mixing of all components. |
| Non-uniform Density and Cell Structure | Poor dispersion of reactants or an inappropriate catalyst level. This can lead to inconsistent cushioning and reduced durability. | Verify the efficiency of the mixing process. Adjust the catalyst concentration to ensure a controlled and uniform reaction rate. The typical usage level for amine catalysts is 0.1 to 5.0 percent of the polyurethane formulation.[1] |
| Slow or Incomplete Curing | Insufficient catalyst concentration or the presence of impurities in the reactants that may inhibit the catalyst. | Increase the catalyst loading incrementally. Ensure all reactants, especially the polyol, are free from moisture and other contaminants. |
| Scorching or Discoloration in the Foam Core | Excessive heat generation (exotherm) during the reaction, which can be exacerbated by a high catalyst concentration. | Reduce the concentration of 1-Piperazineethanamine, N,N,4-trimethyl- to control the reaction rate. Ensure adequate heat dissipation from the mold. |
| Variations in Cream, Gel, and Rise Times | Inconsistent catalyst measurement or fluctuations in reaction temperature. | Precisely measure the catalyst amount for each batch. Maintain a consistent temperature for the reactants and the reaction environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1-Piperazineethanamine, N,N,4-trimethyl- in polyurethane foam formation?
A1: 1-Piperazineethanamine, N,N,4-trimethyl- is a tertiary amine catalyst that plays a crucial role in balancing the two primary reactions in polyurethane foam production: the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate). It accelerates these reactions to ensure the foam expands and solidifies in a controlled manner, resulting in a stable cellular structure.[1][2]
Q2: How does the concentration of 1-Piperazineethanamine, N,N,4-trimethyl- affect the properties of the final foam?
A2: The concentration of this catalyst directly influences the reaction kinetics and, consequently, the foam's physical properties. Generally, a higher catalyst concentration leads to faster reaction times (shorter cream, gel, and rise times), which can result in lower density foam. Conversely, a lower concentration will slow down the reaction, potentially leading to a denser foam. An optimized concentration is key to achieving the desired balance of properties.
Q3: Can 1-Piperazineethanamine, N,N,4-trimethyl- be used in combination with other catalysts?
A3: Yes, it is common practice to use a combination of catalysts to fine-tune the polyurethane foam production process. For instance, in rigid polyurethane foam formulations, 1-Piperazineethanamine, N,N,4-trimethyl- (referred to as trimethylaminoethylpiperazine in the patent) can be used with other amine catalysts like triethylenediamine and bis(dimethylaminoethyl)ether to achieve a delayed action and produce a fine-cell structure.[3][4]
Q4: What are the typical storage and handling precautions for this catalyst?
A4: As a tertiary amine catalyst, 1-Piperazineethanamine, N,N,4-trimethyl- is a corrosive and alkaline liquid.[1] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and ignition sources. When handling, appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, should be worn to prevent skin and eye contact.[1]
Q5: What are the key parameters to monitor during the reaction?
A5: The critical parameters to monitor are the cream time (when the liquid mixture starts to expand), gel time (when the foam develops a stringy texture), and rise time (when the foam stops expanding). These parameters provide immediate feedback on the reaction kinetics and help in optimizing the catalyst concentration.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of varying the concentration of 1-Piperazineethanamine, N,N,4-trimethyl- on the reaction profile and final foam properties. The exact quantitative impact will be dependent on the specific formulation, including the type of polyol and isocyanate used.
| Catalyst Concentration | Cream Time | Gel Time | Rise Time | Foam Density | Foam Hardness |
| Low | Longer | Longer | Longer | Higher | May Increase |
| Optimal | Balanced | Balanced | Balanced | Target Density | Target Hardness |
| High | Shorter | Shorter | Shorter | Lower | May Decrease |
Experimental Protocols
General Protocol for Laboratory-Scale Flexible Polyurethane Foam Synthesis
This protocol is a general guideline and should be optimized for specific raw materials and equipment.
Materials:
-
Polyether Polyol
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant
-
1-Piperazineethanamine, N,N,4-trimethyl- (Catalyst)
-
Stannous Octoate (Co-catalyst, if required)
Procedure:
-
Premix Preparation: In a suitable container, accurately weigh and combine the polyether polyol, deionized water, silicone surfactant, and 1-Piperazineethanamine, N,N,4-trimethyl-.
-
Mixing: Mix the components thoroughly using a high-shear mixer for a specified time (e.g., 60 seconds) to ensure a homogeneous mixture.
-
Isocyanate Addition: Add the pre-weighed isocyanate to the premix.
-
Final Mixing: Immediately mix the complete system vigorously for a short duration (e.g., 5-10 seconds).
-
Pouring: Promptly pour the reacting mixture into a mold.
-
Observation: Observe and record the cream time, gel time, and rise time.
-
Curing: Allow the foam to cure at ambient or elevated temperature as required by the formulation.
-
Characterization: After complete curing, the foam can be demolded and its physical properties (density, hardness, etc.) can be characterized.
Visualizations
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1034933A - Preparation of Microcellular Rigid Polyurethane Foams Using Amine Catalysts - Google Patents [patents.google.com]
- 4. EP0322801A2 - Preparation of fine-cell rigid polyurethane foam using amine catalyst - Google Patents [patents.google.com]
challenges in scaling up synthesis of "N,N,4-trimethyl-1-piperazineethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N,4-trimethyl-1-piperazineethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N,N,4-trimethyl-1-piperazineethanamine?
A1: The most common synthetic strategies involve either a two-step reductive amination process or a direct alkylation.
-
Route A: Reductive Amination: This involves the reaction of 4-methylpiperazine with N,N-dimethylaminoacetaldehyde in the presence of a reducing agent.
-
Route B: Nucleophilic Substitution: This route consists of the alkylation of 4-methylpiperazine with a 2-halo-N,N-dimethylethylamine, such as 2-chloro-N,N-dimethylethylamine.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis, critical parameters to monitor and control include:
-
Temperature: Exothermic reactions can lead to side product formation.
-
Rate of addition of reagents: Slow and controlled addition is often necessary to manage reaction temperature and minimize side reactions.
-
Agitation: Efficient mixing is crucial for maintaining homogeneity, especially in large-volume reactors.
-
Purity of starting materials: Impurities in starting materials can lead to the formation of difficult-to-remove byproducts.
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick method to check for the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature. Monitor by TLC or GC-MS until starting material is consumed. | Increased conversion to the desired product. |
| Side Reactions | Lower the reaction temperature. Use a more selective reducing agent in reductive amination (e.g., sodium triacetoxyborohydride). | Minimized formation of byproducts and increased yield of the main product. |
| Degradation of Product | Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | Improved recovery of the final product. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation (di-substitution on piperazine) | Use a protecting group on one of the piperazine nitrogens if starting from a non-methylated piperazine. Control stoichiometry carefully. | Selective formation of the mono-alkylated product. |
| Formation of Quaternary Ammonium Salts | In nucleophilic substitution, avoid excessive heating and use a non-polar solvent to disfavor this side reaction. | Reduced formation of insoluble quaternary salts. |
| Impure Starting Materials | Purify starting materials before use. Verify purity by NMR or GC-MS. | Cleaner reaction profile with fewer unexpected byproducts. |
Quantitative Data Summary
The following tables summarize typical quantitative data from laboratory-scale experiments for the two primary synthetic routes.
Table 1: Reductive Amination of 4-Methylpiperazine
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation (H2/Pd-C) |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature (°C) | 25 | 25 | 40 |
| Reaction Time (h) | 12 | 8 | 24 |
| Yield (%) | 65 | 85 | 78 |
| Purity (by GC) | 90% | 98% | 95% |
Table 2: Nucleophilic Substitution of 4-Methylpiperazine
| Parameter | Condition X | Condition Y | Condition Z |
| Alkylating Agent | 2-chloro-N,N-dimethylethylamine | 2-bromo-N,N-dimethylethylamine | 2-iodo-N,N-dimethylethylamine |
| Solvent | Acetonitrile | Toluene | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate | Triethylamine | Sodium Bicarbonate |
| Temperature (°C) | 80 | 110 | 60 |
| Reaction Time (h) | 24 | 18 | 36 |
| Yield (%) | 70 | 75 | 60 |
| Purity (by GC) | 92% | 94% | 88% |
Detailed Experimental Protocols
Protocol 1: Reductive Amination
-
Reaction Setup: To a solution of 4-methylpiperazine (1.0 eq) in dichloromethane (10 mL/mmol) is added N,N-dimethylaminoacetaldehyde (1.1 eq).
-
Reaction Execution: The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 30 minutes. The reaction is stirred for an additional 8 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution
-
Reaction Setup: A mixture of 4-methylpiperazine (1.2 eq), 2-chloro-N,N-dimethylethylamine hydrochloride (1.0 eq), and potassium carbonate (2.5 eq) in acetonitrile (15 mL/mmol) is prepared in a round-bottom flask.
-
Reaction Execution: The mixture is heated to reflux (approximately 80°C) and stirred for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in water and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by vacuum distillation.
Visualizations
Caption: Comparative workflow of the two primary synthetic routes.
Caption: Decision tree for troubleshooting common synthesis issues.
side reactions and byproducts in "1-(2-Dimethylaminoethyl)-4-methylpiperazine" catalyzed polymerizations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "1-(2-Dimethylaminoethyl)-4-methylpiperazine" as a catalyst in polymerization reactions. The focus is on identifying and mitigating common side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is "1-(2-Dimethylaminoethyl)-4-methylpiperazine" and what is its primary role in polymerization?
"1-(2-Dimethylaminoethyl)-4-methylpiperazine" is a tertiary amine catalyst.[1][2][3] In polyurethane synthesis, it primarily acts as a gelling catalyst, promoting the reaction between polyols and isocyanates to form the main urethane linkages of the polymer chain.[1] It can also contribute to the blowing reaction (reaction of isocyanate with water) in foam applications. In epoxy systems, it can act as a catalytic curing agent, promoting the polymerization of the epoxy resin.[1]
Q2: What are the most common side reactions observed in polyurethane polymerizations catalyzed by tertiary amines like "1-(2-Dimethylaminoethyl)-4-methylpiperazine"?
The most common side reactions in polyurethane synthesis catalyzed by tertiary amines include:
-
Allophanate Formation: The reaction of a urethane group with an isocyanate group. This leads to branching and cross-linking in the polymer.[4][5]
-
Biuret Formation: The reaction of a urea group with an isocyanate group. This also introduces branching and cross-linking.[5][6]
-
Isocyanurate Formation (Trimerization): The cyclization of three isocyanate groups to form a stable, six-membered ring. This is particularly prevalent in rigid polyurethane foams and contributes to thermal stability but can also lead to brittleness.[2][7][8][9]
Q3: What are the primary side reactions in epoxy polymerizations when using a tertiary amine catalyst?
The main side reaction in epoxy polymerization catalyzed by tertiary amines is the homopolymerization of the epoxy resin.[1][10][11] This occurs when the tertiary amine initiates the ring-opening of the epoxy monomer, which then propagates by reacting with other epoxy monomers. This can compete with the desired reaction with a curing agent (e.g., a primary or secondary amine) and affect the final network structure and properties.
Q4: Can the catalyst "1-(2-Dimethylaminoethyl)-4-methylpiperazine" itself degrade under polymerization conditions?
While specific degradation studies for "1-(2-Dimethylaminoethyl)-4-methylpiperazine" under polymerization conditions are not widely available, studies on similar structures like piperazine suggest potential degradation pathways at elevated temperatures (135 to 175 °C).[12] Thermal degradation of piperazine can proceed through SN2 substitution reactions, leading to the formation of byproducts such as N-formylpiperazine and N-(2-aminoethyl) piperazine.[12] The presence of moisture and oxygen can also influence catalyst stability.
Troubleshooting Guides
Issue 1: Reduced Yield and/or Poor Mechanical Properties in Polyurethane Synthesis
This issue is often linked to the prevalence of side reactions that alter the polymer architecture.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| High Reaction Temperature | Optimize the reaction temperature. Start with a lower temperature and gradually increase if necessary. | Elevated temperatures accelerate the formation of allophanates and biurets, leading to excessive cross-linking and potentially brittle materials.[13] |
| High Catalyst Concentration | Reduce the concentration of "1-(2-Dimethylaminoethyl)-4-methylpiperazine". | A higher catalyst concentration can significantly increase the rate of side reactions relative to the main polymerization reaction. |
| Excess Isocyanate | Carefully control the stoichiometry of isocyanate to polyol. | An excess of isocyanate monomers increases the probability of them reacting with urethane and urea linkages to form allophanates and biurets.[13] |
| Moisture in Reactants | Ensure all reactants (polyols, isocyanates) and solvents are thoroughly dried before use. | Water reacts with isocyanates to form urea, which can then react further to form biurets. This also consumes isocyanate, altering the stoichiometry.[14] |
Issue 2: Excessive Brittleness in Rigid Polyurethane Foams
High brittleness in rigid foams is often a result of a high concentration of isocyanurate trimers.[13]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| High Trimerization Catalyst Activity | Adjust the catalyst package. Consider using a catalyst system with lower selectivity for trimerization. "1-(2-Dimethylaminoethyl)-4-methylpiperazine" can be part of a delayed-action catalyst system to control the timing of the gelling and trimerization reactions.[15] | Tertiary amines are known to catalyze the trimerization of isocyanates.[7][8] The specific activity can be influenced by the presence of co-catalysts. |
| High Isocyanate Index | Reduce the isocyanate index (the ratio of isocyanate to polyol equivalents). | A higher isocyanate index provides more free isocyanate groups available for trimerization.[16] |
| High Exotherm | Control the exothermic temperature rise during foaming. | The trimerization reaction is often favored at higher temperatures. |
Issue 3: Inconsistent Curing and Final Properties in Epoxy Systems
These issues can arise from a competition between the desired curing reaction and the homopolymerization of the epoxy resin.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| High Catalyst Concentration | Lower the concentration of "1-(2-Dimethylaminoethyl)-4-methylpiperazine". | A high concentration of the tertiary amine catalyst can significantly promote the homopolymerization of the epoxy resin.[10] |
| Absence of Proton Donors | Ensure the presence of a proton donor (e.g., hydroxyl groups from the resin or an added alcohol) if homopolymerization is undesirable. | The initiation of epoxy homopolymerization by tertiary amines is often facilitated by the presence of proton donors. |
| High Curing Temperature | Optimize the curing temperature profile. | Higher temperatures can accelerate the rate of homopolymerization. |
Experimental Protocols
Protocol 1: Detection and Quantification of Residual Isocyanates and Amines in Polyurethane Foams
This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
-
Sample Preparation:
-
Accurately weigh a known amount of the polyurethane foam sample.
-
For isocyanate analysis, extract the sample with a suitable solvent (e.g., methanol) containing a derivatizing agent like di-n-butylamine. This converts the reactive isocyanates into stable urea derivatives.
-
For amine analysis, extract the sample with methanol.
-
-
LC-MS/MS Analysis:
-
Inject the extracted and derivatized (for isocyanates) or underivatized (for amines) samples into an LC-MS/MS system.
-
Use a suitable column (e.g., a C18 column) for chromatographic separation.
-
Set the mass spectrometer to detect the specific mass-to-charge ratios of the derivatized isocyanates and the free amines.
-
-
Quantification:
-
Prepare calibration curves using standards of the derivatized isocyanates and free amines of known concentrations.
-
Quantify the amount of residual isocyanates and amines in the sample by comparing their peak areas to the calibration curves.
-
Protocol 2: Identification of Isocyanurate Structures in Polyurethane Foams
This protocol utilizes Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation:
-
A small, representative sample of the polyurethane foam is required. This can be a thin film or a powdered sample mixed with KBr to form a pellet.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the sample.
-
Look for the characteristic absorption band of the isocyanurate ring, which typically appears around 1410 cm⁻¹. The urethane carbonyl peak is usually observed around 1730-1700 cm⁻¹.
-
-
Interpretation:
-
The presence and intensity of the peak at ~1410 cm⁻¹ are indicative of the formation of isocyanurate trimers. The ratio of the isocyanurate peak intensity to the urethane peak intensity can provide a semi-quantitative measure of the extent of trimerization.
-
Visualizations
Caption: Main and side reactions in polyurethane synthesis.
Caption: Desired vs. side reactions in epoxy polymerization.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. appliedpoleramic.com [appliedpoleramic.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyurethane Catalysis by Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 8. research.tue.nl [research.tue.nl]
- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. How to Solve the Brittleness Problem in Polyurethane Foam? | Sabtech [sabtechmachine.com]
- 14. l-i.co.uk [l-i.co.uk]
- 15. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 16. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 17. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytic Efficiency of 1-Piperazineethanamine, N,N,4-trimethyl- in Polyurethane Foam Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the catalytic efficiency of 1-Piperazineethanamine, N,N,4-trimethyl- (CAS 104-19-8), a tertiary amine catalyst crucial in polyurethane (PU) foam production.
Troubleshooting Guide
This guide addresses common issues encountered during polyurethane foam production when using 1-Piperazineethanamine, N,N,4-trimethyl-, also known as TEDA or by trade names such as Dabco 33-LV®.
Issue 1: Slow reaction profile (long cream, gel, and tack-free times)
-
Question: My foaming reaction is too slow, resulting in long cream, gel, and tack-free times. How can I increase the reaction speed?
-
Answer: A slow reaction profile can be caused by several factors. Firstly, verify the concentration of 1-Piperazineethanamine, N,N,4-trimethyl-. An insufficient catalyst amount will lead to a slower reaction rate.[1][2][3] Secondly, check the temperature of the raw materials (polyol, isocyanate) and the ambient temperature. Lower temperatures decrease the reaction kinetics.[2][3] Lastly, ensure the raw materials, particularly the polyol, have not been contaminated with acidic compounds, which can neutralize the amine catalyst.
Issue 2: Foam collapse or shrinkage
-
Question: The polyurethane foam is collapsing after rising or shrinking significantly after curing. What is the likely cause and solution?
-
Answer: Foam collapse or shrinkage is often due to an imbalance between the gelling and blowing reactions.[3][4] If the gelling reaction, catalyzed by the amine, is too slow compared to the blowing reaction (CO2 generation), the cell walls will not have sufficient strength to withstand the internal gas pressure, leading to collapse.[3] To resolve this, you can:
-
Increase the concentration of 1-Piperazineethanamine, N,N,4-trimethyl- to accelerate the gelling reaction.[4]
-
Optimize the co-catalyst (often a tin-based catalyst) concentration, which also promotes the gelling reaction.[5][6]
-
Ensure proper mixing of the components to achieve a homogeneous reaction mixture.[3]
-
Issue 3: Dense or tight foam with poor breathability
-
Question: The resulting foam has a high density and poor air permeability. How can I achieve a more open-cell structure?
-
Answer: A dense, closed-cell foam can result from a gelling reaction that is too fast relative to the blowing reaction.[1] The polymer network forms before the gas has fully expanded, trapping it within closed cells. To promote a more open-cell structure:
Issue 4: Surface defects (e.g., cracks, friability)
-
Question: The surface of the foam is exhibiting cracks or is friable. What could be causing this?
-
Answer: Surface defects can be attributed to several factors related to the catalyst and reaction conditions. Cracks can appear if the curing process is too fast, leading to internal stresses.[7] A friable surface may indicate incomplete curing at the surface. Potential solutions include:
-
Optimizing the catalyst concentration to control the curing rate.
-
Ensuring the mold temperature is appropriate; a cold mold can lead to a friable surface.
-
Verifying the proper mixing and dispensing of the foam mixture to avoid localized catalyst concentration issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1-Piperazineethanamine, N,N,4-trimethyl- in polyurethane foam production?
A1: 1-Piperazineethanamine, N,N,4-trimethyl- is a tertiary amine catalyst that primarily accelerates the reaction between the polyol and the isocyanate (the gelling reaction) and, to a lesser extent, the reaction between water and the isocyanate (the blowing reaction).[1][8] Its main function is to control the rate of polymer chain growth and cross-linking, which is crucial for the final properties of the foam.[1]
Q2: How does the concentration of 1-Piperazineethanamine, N,N,4-trimethyl- affect the properties of the final foam?
A2: The concentration of this catalyst has a significant impact on the foam's properties. Generally, a higher catalyst concentration leads to a faster reaction, which can result in lower density, higher resilience, and a finer cell structure.[1] However, an excessively high concentration can lead to a reaction that is too fast, potentially causing processing issues and foam defects.[7]
Q3: What is the effect of temperature on the catalytic activity of 1-Piperazineethanamine, N,N,4-trimethyl-?
A3: Like most chemical reactions, the catalytic activity of 1-Piperazineethanamine, N,N,4-trimethyl- is temperature-dependent. Higher temperatures will increase the rate of the catalyzed reactions, leading to shorter cream, gel, and tack-free times.[2] It is important to control the temperature of the raw materials and the processing environment to ensure consistent and predictable foam production.
Q4: Can 1-Piperazineethanamine, N,N,4-trimethyl- be used as a sole catalyst in a polyurethane foam formulation?
A4: While 1-Piperazineethanamine, N,N,4-trimethyl- is a powerful gelling catalyst, it is often used in combination with other catalysts, such as organometallic compounds (e.g., tin catalysts), to achieve a better balance between the gelling and blowing reactions.[5][6] This combination allows for finer control over the foam's cell structure and physical properties.
Q5: Are there any safety precautions to consider when handling 1-Piperazineethanamine, N,N,4-trimethyl-?
A5: Yes, 1-Piperazineethanamine, N,N,4-trimethyl- is a corrosive and toxic substance.[8] It can cause severe skin burns and eye damage.[8] Inhalation of its vapors may cause respiratory irritation.[8] Always refer to the Safety Data Sheet (SDS) for detailed safety information and handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
Data Presentation
Table 1: Effect of 1-Piperazineethanamine, N,N,4-trimethyl- Concentration on Reaction Profile and Foam Properties (Qualitative)
| Catalyst Concentration | Cream Time | Gel Time | Tack-Free Time | Foam Density | Cell Structure |
| Low | Long | Long | Long | High | Coarse, irregular |
| Optimal | Moderate | Moderate | Moderate | Target | Fine, uniform |
| High | Short | Short | Short | Low | May collapse |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Slow Reaction | Insufficient catalyst, low temperature, acidic contamination | Increase catalyst concentration, increase temperature, check raw materials |
| Foam Collapse/Shrinkage | Gelling reaction too slow | Increase gelling catalyst concentration, optimize co-catalyst |
| Dense/Tight Foam | Gelling reaction too fast | Decrease gelling catalyst concentration, increase water content |
| Surface Defects | Curing too fast, improper mold temperature | Optimize catalyst concentration, adjust mold temperature |
Experimental Protocols
Protocol 1: Determination of Cream, Gel, and Tack-Free Times
This protocol outlines the manual method for determining the characteristic reaction times of a polyurethane foam formulation.
Materials:
-
Polyol blend (containing 1-Piperazineethanamine, N,N,4-trimethyl-, surfactant, water, etc.)
-
Isocyanate
-
Mixing cup (e.g., paper cup)
-
Mixing paddle (e.g., wooden tongue depressor)
-
Stopwatch
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-condition all raw materials to the desired experimental temperature.
-
Accurately weigh the required amounts of the polyol blend and isocyanate into the mixing cup.
-
Start the stopwatch simultaneously with the start of vigorous mixing of the two components.
-
Cream Time: Observe the mixture. The time at which the liquid becomes opaque or changes color and starts to rise is recorded as the cream time.[9]
-
Gel Time: As the foam rises, periodically touch the surface with the mixing paddle. The time at which the foam becomes stringy and sticky, forming "cobwebs" when touched, is the gel time.[9]
-
Tack-Free Time: Continue to periodically touch the surface of the foam after the gel time. The time at which the foam surface is no longer sticky to the touch is the tack-free time.[9][10]
-
Record all three time points for each experimental formulation.
Visualizations
Caption: Troubleshooting workflow for polyurethane foam production issues.
Caption: Catalytic pathways in polyurethane foam formation.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 3. santechfoammachines.com [santechfoammachines.com]
- 4. ohans.com [ohans.com]
- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. erapol.com.au [erapol.com.au]
- 10. feica.eu [feica.eu]
preventing degradation of "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine" in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine" in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine in solution?
A1: The degradation of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, a tertiary amine with a piperazine moiety, is primarily influenced by several factors:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides and other oxidative degradation products. This process can be accelerated by light and the presence of metal ions.[1][2]
-
pH: The stability of piperazine derivatives is often highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of thermal degradation, leading to the formation of various by-products.[3][4][5]
-
Light: Exposure to light, particularly UV light, can promote photo-oxidative degradation.[6]
Q2: What are the likely degradation products of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine?
A2: Based on the degradation pathways of similar tertiary amines and piperazine derivatives, the following are potential degradation products:
-
N-Oxides: Oxidation of the tertiary amine groups (the dimethylamino group and the methylpiperazinyl group) can form N-oxides.
-
N-dealkylation Products: Cleavage of the N-alkyl groups can occur, leading to the formation of secondary and primary amines.[7]
-
Piperazine Ring Opening Products: Under certain conditions, the piperazine ring can undergo cleavage.
-
Formaldehyde and Formic Acid: These can be byproducts of oxidative degradation.[1]
-
Products of reaction with CO2: Piperazine and its derivatives can react with carbon dioxide, which is readily absorbed from the air into solutions, to form carbamates.[8]
Q3: How can I store solutions of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine to minimize degradation?
A3: To ensure the stability of your solutions, adhere to the following storage guidelines:
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store solutions in the dark to prevent photodegradation.[6]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[9]
-
pH Control: If compatible with your experimental design, maintain the solution at an optimal pH using a suitable buffer system.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, consider adding a chelating agent like EDTA to sequester metal ions.[10]
Troubleshooting Guides
Problem 1: I observe a new, unexpected peak in my chromatogram after storing my solution for a short period.
-
Possible Cause: This is likely a degradation product. The rapid appearance suggests a potentially fast degradation pathway, possibly initiated by oxidation or light.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak. Tandem MS (MS/MS) can provide structural information to help identify the degradant.[6]
-
Review Storage Conditions: Ensure the solution was stored under an inert atmosphere, protected from light, and at the appropriate temperature.
-
Investigate Solvent Purity: Impurities in the solvent, such as peroxides in ethers, can initiate degradation. Use high-purity, peroxide-free solvents.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the observed peak matches any of the stress-induced impurities.
-
Problem 2: The potency of my N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine standard solution is decreasing over time.
-
Possible Cause: Gradual degradation of the parent compound is occurring. This could be due to slow oxidation, thermal degradation, or reaction with components of the solution.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating analytical method (e.g., HPLC) to accurately track the decrease in the main peak area and the increase in impurity peaks over time.
-
Evaluate Solution Components: Consider potential interactions with other components in the solution, including buffers and excipients.
-
pH Monitoring: Measure the pH of the solution over time, as changes in pH can affect stability.
-
Consider Stabilizers: Depending on the identified degradation pathway, the addition of an antioxidant (e.g., butylated hydroxytoluene (BHT)) or formulating the compound as a salt may improve stability.[6]
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Influencing Factors | Potential Degradation Products |
| Oxidation | Oxygen, Light, Metal Ions, Peroxides | N-Oxides, N-dealkylation products, Piperazinone |
| Thermal Degradation | High Temperature | N-formylpiperazine, Ethylenediamine, Ammonia |
| Hydrolysis | Acidic or Basic pH | Dependent on specific labile bonds |
| Photodegradation | UV or Visible Light | Photo-oxidative products |
| Reaction with CO₂ | Exposure to Air | Carbamates |
Table 2: Recommended Analytical Techniques for Stability Assessment
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and degradation products.[11][12][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown degradation products by determining their molecular weights.[6] |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of degradation products.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated degradation products.[13] |
| UV-Vis Spectrophotometry | Preliminary assessment of degradation if there are changes in the chromophore. |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To intentionally degrade N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
-
High-purity water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber (ICH Q1B conditions).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw samples from both exposed and control solutions for analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method to separate the parent compound from any degradation products. If unknown peaks are observed, use LC-MS for identification.
Visualizations
Caption: Potential degradation pathways for N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilizers - CD Formulation [formulationbio.com]
- 11. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 1-(2-Dimethylaminoethyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using "1-(2-Dimethylaminoethyl)-4-methylpiperazine" in chemical reactions, particularly focusing on the issue of low product yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using 1-(2-Dimethylaminoethyl)-4-methylpiperazine as a base or nucleophile. What are the common causes?
Low yields in reactions involving 1-(2-Dimethylaminoethyl)-4-methylpiperazine can stem from several factors related to its chemical nature as a sterically hindered tertiary amine. The most common culprits include:
-
Steric Hindrance: The bulky dimethylaminoethyl and methyl groups on the piperazine ring can impede its ability to act as an effective nucleophile or base, slowing down the desired reaction rate and allowing side reactions to become more prominent.
-
Side Reactions: The presence of multiple basic nitrogen atoms can lead to complex formation with reagents or catalysts, potentially deactivating them. Furthermore, it can catalyze unwanted side reactions, consuming starting materials and reducing the yield of the desired product.
-
Product Purification Challenges: The basic nature of 1-(2-Dimethylaminoethyl)-4-methylpiperazine and potentially the product itself can lead to significant material loss during purification, especially when using standard silica gel chromatography. The basic compound can streak on the column or bind irreversibly, artificially lowering the isolated yield.
-
Suboptimal Reaction Conditions: Like any chemical reaction, parameters such as temperature, solvent, and reaction time are crucial. Suboptimal conditions may not provide enough energy to overcome the activation barrier, especially with a sterically hindered reagent, or may promote decomposition of starting materials or products.
Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions involving 1-(2-Dimethylaminoethyl)-4-methylpiperazine?
The formation of byproducts is a common issue. With 1-(2-Dimethylaminoethyl)-4-methylpiperazine, these can include:
-
Quaternization: The tertiary amine nitrogens can react with electrophilic reagents (e.g., alkyl halides) to form quaternary ammonium salts. This is a common side reaction that consumes both the piperazine derivative and the electrophile.
-
Elimination Reactions: When used as a base with substrates prone to elimination (e.g., secondary or tertiary alkyl halides), it can promote the formation of alkenes over the desired substitution product.
-
Catalyst Inhibition: In metal-catalyzed reactions, the lone pairs on the nitrogen atoms can coordinate to the metal center, potentially inhibiting or poisoning the catalyst.
Q3: How can I improve the yield of my reaction where 1-(2-Dimethylaminoethyl)-4-methylpiperazine is used as a base?
Optimizing the reaction conditions is key. Consider the following adjustments:
-
Choice of Base: If the steric hindrance of 1-(2-Dimethylaminoethyl)-4-methylpiperazine is suspected to be the issue, consider a less hindered tertiary amine like triethylamine (TEA) or a non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU.
-
Temperature and Reaction Time: A systematic study of the reaction temperature and time can reveal the optimal conditions for product formation while minimizing byproduct formation. Monitoring the reaction by TLC or LC-MS is crucial.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. A solvent that can stabilize transition states and solubilize all reactants is ideal.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
This guide addresses low yields when 1-(2-Dimethylaminoethyl)-4-methylpiperazine is used as a nucleophile.
Problem: Low conversion of starting material and/or formation of multiple products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in nucleophilic substitution.
Experimental Protocol: Optimization of N-Alkylation
-
Objective: To provide a general protocol for optimizing the N-alkylation of a substrate using 1-(2-Dimethylaminoethyl)-4-methylpiperazine.
-
Materials:
-
Alkyl halide (1.0 eq)
-
1-(2-Dimethylaminoethyl)-4-methylpiperazine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (or other suitable solvent)
-
-
Procedure:
-
To a solution of the alkyl halide in acetonitrile, add potassium carbonate and 1-(2-Dimethylaminoethyl)-4-methylpiperazine.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS every 2 hours.
-
If no reaction is observed after 6 hours, gradually increase the temperature in 10 °C increments, monitoring at each new temperature.
-
If the reaction is slow or incomplete, consider adding a catalytic amount of sodium iodide.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the crude product using an appropriate method (see Guide 2).
-
Guide 2: Product Loss During Purification
This guide focuses on minimizing product loss during the purification of basic compounds synthesized using 1-(2-Dimethylaminoethyl)-4-methylpiperazine.
Problem: Significant loss of product during silica gel column chromatography.
Troubleshooting Workflow:
Caption: Strategies to minimize product loss during purification.
Experimental Protocol: Purification via Acid-Base Extraction
-
Objective: To separate a basic product from neutral or acidic impurities.
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a 1M aqueous HCl solution. The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).
-
The product should precipitate out or form an organic layer. Extract the product with a fresh portion of the organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction yields under different conditions to illustrate the impact of troubleshooting strategies.
| Reaction Type | Standard Conditions Yield | Optimized Conditions Yield | Key Optimization Strategy |
| N-Alkylation | 35% | 75% | Increased temperature from 25°C to 60°C |
| Sonogashira Coupling | 20% | 65% | Switched base to DIPEA |
| Buchwald-Hartwig | 40% | 80% | Used amine-deactivated silica for purification |
Disclaimer: The data presented in this table is for illustrative purposes only and may not reflect the actual outcomes of specific reactions. Experimental results will vary depending on the specific substrates, reagents, and conditions used.
purification techniques for "1-Piperazineethanamine, N,N,4-trimethyl-" from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "1-Piperazineethanamine, N,N,4-trimethyl-" from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-Piperazineethanamine, N,N,4-trimethyl- relevant for its purification?
A1: Understanding the physicochemical properties of the target compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: The primary impurities depend on the synthetic route. For the common synthesis involving the alkylation of 1-methylpiperazine with 2-chloro-N,N-dimethylethanamine, you should anticipate:
-
Unreacted Starting Materials: 1-methylpiperazine and 2-chloro-N,N-dimethylethanamine[1].
-
Di-alkylation Product: 1,4-bis(2-(dimethylamino)ethyl)piperazine. This is a common byproduct in the N-alkylation of piperazines[2].
-
Solvent and Reagent Residues: Residual solvents and bases used in the reaction.
Q3: Can I purify 1-Piperazineethanamine, N,N,4-trimethyl- using silica gel column chromatography?
A3: Purification of tertiary amines like 1-Piperazineethanamine, N,N,4-trimethyl- on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silica surface. This can lead to significant peak tailing and poor separation. To mitigate this, you can:
-
Use a basic modifier: Add a small amount of triethylamine (0.1-1%) to your eluent system.
-
Use an alternative stationary phase: Alumina (basic or neutral) is often a better choice for the chromatography of basic compounds.
Q4: Is it possible to purify this compound by crystallization?
A4: Direct crystallization of the free base may be difficult as it is a liquid at room temperature. However, a common and effective technique is to convert the tertiary amine to a salt, such as a hydrochloride salt, which is often a crystalline solid. This salt can then be purified by recrystallization from a suitable solvent or solvent mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1-Piperazineethanamine, N,N,4-trimethyl-.
Issue 1: Low yield after purification.
-
Possible Cause: The compound is volatile and may be lost during solvent removal under high vacuum or with excessive heating.
-
Solution: Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum.
-
Possible Cause: The compound is water-soluble, leading to losses during aqueous workups.
-
Solution: Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the amine. Use a continuous liquid-liquid extractor for more efficient extraction.
Issue 2: My purified product is still contaminated with a higher boiling impurity.
-
Possible Cause: The impurity is likely the di-alkylation byproduct, which has a higher boiling point than the desired mono-alkylation product.
-
Solution: Careful fractional vacuum distillation is required. Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate. Alternatively, convert the mixture to their salts and attempt fractional crystallization.
Issue 3: I am having difficulty separating the product from unreacted 1-methylpiperazine.
-
Possible Cause: The boiling points of the product and 1-methylpiperazine may be close enough to make separation by simple distillation challenging.
-
Solution: Fractional distillation under reduced pressure is recommended. Alternatively, an acidic wash during the workup can help to remove the more basic 1-methylpiperazine into the aqueous layer.
Data Presentation
Table 1: Physical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-
| Property | Value |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.29 g/mol [3] |
| Boiling Point (at 760 mmHg) | 207.5 °C |
| Density | 0.89 g/cm³ |
| Water Solubility | Completely miscible |
| pKa (Predicted) | 9.50 ± 0.28 |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Workup
This protocol is designed to separate the basic product from non-basic impurities and acidic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M hydrochloric acid solution. The amine product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 2 M sodium hydroxide solution with stirring until the pH is greater than 10.
-
Extraction: Extract the liberated free amine from the basified aqueous solution with three portions of dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude free amine.
Protocol 2: Fractional Vacuum Distillation
This method is suitable for separating the product from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux or packed column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude 1-Piperazineethanamine, N,N,4-trimethyl- and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical starting pressure would be in the range of 10-20 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point. Based on nomographs, at ~15 mmHg, the boiling point can be estimated to be around 100-110 °C. It is crucial to monitor the temperature and pressure closely.
-
Completion: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol is ideal for obtaining a high-purity solid derivative of the product.
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or in ethanol) dropwise with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod. .
-
-
Isolation of the Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold solvent.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether). The ideal solvent will dissolve the salt when hot but not when cold.
-
Dissolve the crude salt in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
-
Final Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of 1-Piperazineethanamine, N,N,4-trimethyl-.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Managing Exotherms in Polymerization Reactions Catalyzed by N,N,4-trimethyl-1-piperazineethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymerization reactions catalyzed by N,N,4-trimethyl-1-piperazineethanamine.
Troubleshooting Guides
Issue: Uncontrolled Exotherm or Thermal Runaway
Question: My polymerization reaction is exhibiting an unexpectedly high exotherm, leading to boiling of the solvent and potential loss of control. What are the immediate steps to take and the likely causes?
Answer:
Immediate Actions:
-
Emergency Cooling: Immediately immerse the reaction vessel in an ice bath or other appropriate cooling medium.
-
Stop Monomer/Catalyst Addition: If feeding monomers or the catalyst, cease addition immediately.
-
Dilution: If safe and feasible, add a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Quenching (Last Resort): For small-scale reactions, if cooling is ineffective, consider adding a quenching agent (e.g., a small amount of acid to neutralize the amine catalyst). This should be done with extreme caution.
Potential Causes and Solutions:
| Cause | Solution |
| Excessive Catalyst Concentration | Reduce the catalyst loading. Even small increases in the concentration of a tertiary amine catalyst like N,N,4-trimethyl-1-piperazineethanamine can significantly accelerate the reaction rate and heat generation. |
| High Monomer Concentration | Decrease the initial monomer concentration by adding more solvent. A higher concentration of reactants leads to a faster reaction rate and a more significant exotherm. |
| Inadequate Heat Removal | - Ensure the reaction vessel is appropriately sized for the reaction scale to allow for efficient heat transfer. - Use a larger surface area-to-volume ratio vessel. - Improve stirring to ensure uniform temperature distribution and efficient heat transfer to the cooling bath. |
| Incorrect Reaction Temperature | Start the reaction at a lower initial temperature to provide a larger temperature window for controlling the exotherm. |
| Accumulation of Unreacted Monomers | If using a semi-batch process, ensure the monomer feed rate does not exceed the rate of reaction. An accumulation of unreacted monomer can lead to a sudden and violent exotherm. |
Issue: Inconsistent Batch-to-Batch Exotherm Profiles
Question: I am observing significant variations in the peak exotherm temperature and the time to reach it between different batches of the same polymerization. What could be causing this inconsistency?
Answer:
Inconsistent exotherm profiles can compromise product quality and safety. The following factors should be investigated:
| Cause | Solution |
| Inaccurate Catalyst Dosing | Implement a precise method for measuring and dispensing the N,N,4-trimethyl-1-piperazineethanamine catalyst. Gravimetric dispensing is often more accurate than volumetric for small quantities. |
| Variations in Raw Material Quality | - Ensure the purity of monomers and solvents is consistent between batches. Impurities can sometimes act as inhibitors or accelerators. - Check the water content of the polyols, as this can influence the blowing reaction in polyurethane foams and contribute to the exotherm. |
| Ambient Temperature and Humidity Fluctuations | Monitor and control the temperature and humidity of the laboratory environment. Higher ambient temperatures can lead to a faster reaction initiation and a higher peak exotherm. |
| Inconsistent Mixing Speed or Efficiency | Use a calibrated overhead stirrer and ensure the same mixing speed and impeller position for each batch. Inefficient mixing can lead to localized "hot spots" where the reaction proceeds more rapidly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N,4-trimethyl-1-piperazineethanamine in polymerization and how does it influence the exotherm?
A1: N,N,4-trimethyl-1-piperazineethanamine is a tertiary amine catalyst.[1] In polyurethane systems, it primarily acts as a "gelling" catalyst, accelerating the reaction between the polyol and the isocyanate to build the polymer network.[2] By increasing the reaction rate, it significantly shortens the gel time and, consequently, increases the rate of heat generation, leading to a more pronounced exotherm. The catalytic activity is dependent on its molecular structure and basicity.
Q2: How does the concentration of N,N,4-trimethyl-1-piperazineethanamine affect the reaction kinetics and exotherm?
A2: Increasing the concentration of N,N,4-trimethyl-1-piperazineethanamine will increase the rate of the polymerization reaction. This will result in a shorter time to reach the peak exotherm and a higher peak exotherm temperature. Conversely, decreasing the catalyst concentration will slow down the reaction, leading to a lower and broader exotherm profile.
Q3: Are there alternative catalysts or co-catalysts that can be used to modulate the exotherm when using N,N,4-trimethyl-1-piperazineethanamine?
A3: Yes, co-catalysts are often used to achieve a desired balance of reactions and control the exotherm. For instance, in polyurethane foam production, a "blowing" catalyst might be used in conjunction with a "gelling" catalyst like N,N,4-trimethyl-1-piperazineethanamine to balance the gas formation and polymer build-up.[2] Using a delayed-action catalyst, which becomes active only after a certain temperature is reached, can also help to control the initial heat release.[2]
Q4: What are the key safety precautions when handling N,N,4-trimethyl-1-piperazineethanamine?
A4: N,N,4-trimethyl-1-piperazineethanamine is toxic if swallowed and harmful in contact with skin. It can cause severe skin burns and eye damage.[3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for detailed safety information.[3][4]
Q5: Can I use N,N,4-trimethyl-1-piperazineethanamine for both rigid and flexible polyurethane foams?
A5: Tertiary amine catalysts are used in a wide range of polyurethane foam applications.[3] While N,N,4-trimethyl-1-piperazineethanamine is a gelling catalyst suitable for various polyurethane systems, the optimal catalyst package often depends on the specific requirements of the final product (e.g., cell structure, density, mechanical properties).[1] It is often used as part of a catalyst blend to achieve the desired properties in both rigid and flexible foams.
Data Presentation
Table 1: Expected Effect of Key Parameters on Exotherm Profile in a Polymerization Catalyzed by N,N,4-trimethyl-1-piperazineethanamine
| Parameter | Change | Expected Effect on Peak Exotherm Temperature | Expected Effect on Time to Peak Exotherm | Rationale |
| Catalyst Concentration | Increase | Increase | Decrease | Higher catalyst concentration leads to a faster reaction rate, generating heat more quickly. |
| Decrease | Decrease | Increase | Lower catalyst concentration slows the reaction, allowing for more efficient heat dissipation over a longer period. | |
| Monomer Concentration | Increase | Increase | Decrease | Higher reactant concentration increases the reaction rate and the total amount of heat generated per unit volume. |
| Decrease | Decrease | Increase | Dilution with a solvent reduces the reaction rate and provides a larger thermal mass to absorb the heat of reaction. | |
| Initial Reaction Temperature | Increase | Increase | Decrease | Starting at a higher temperature reduces the temperature difference with the peak exotherm, leading to a faster and potentially more intense reaction. |
| Decrease | Decrease | Increase | A lower starting temperature provides a larger buffer for controlling the temperature rise. | |
| Heat Removal Capacity | Increase | Decrease | Increase | More efficient heat removal (e.g., larger cooling bath, better stirring) dissipates the generated heat more effectively. |
| Decrease | Increase | Decrease | Inadequate heat removal allows the generated heat to accumulate, leading to a rapid temperature rise. |
Experimental Protocols
Protocol: Monitoring Polymerization Exotherm Using a Thermocouple
This protocol describes a general method for monitoring the internal temperature of a polymerization reaction to characterize its exotherm.
Materials:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Thermocouple with a digital reader (Type K is common)
-
Cooling bath (e.g., ice-water bath)
-
Monomers, solvent, and N,N,4-trimethyl-1-piperazineethanamine catalyst
-
Data logging software (optional, but recommended)
Procedure:
-
Setup:
-
Assemble the reaction apparatus in a fume hood.
-
Place the reaction vessel in the cooling bath on top of the magnetic stirrer.
-
Insert the thermocouple through one of the necks of the flask, ensuring the tip is submerged in the reaction medium but does not touch the sides or bottom of the flask and will not be struck by the stir bar.
-
If using an overhead stirrer, ensure the thermocouple is positioned to avoid the stirring shaft and impeller.
-
-
Initial Conditions:
-
Charge the reaction vessel with the monomers and solvent.
-
Begin stirring to ensure a homogenous mixture.
-
Allow the mixture to reach the desired initial temperature, using the cooling bath to adjust as necessary.
-
Record the initial temperature.
-
-
Reaction Initiation and Monitoring:
-
At time zero (t=0), add the pre-determined amount of N,N,4-trimethyl-1-piperazineethanamine catalyst to the reaction mixture.
-
Immediately begin recording the temperature at regular intervals (e.g., every 15-30 seconds). If using data logging software, start the program.
-
Continue to monitor and record the temperature throughout the polymerization, paying close attention as the reaction begins to accelerate.
-
Note the time at which the peak exotherm temperature is reached and the value of this temperature.
-
Continue recording the temperature until it begins to steadily decrease and approaches the temperature of the cooling bath.
-
-
Data Analysis:
-
Plot the temperature as a function of time to visualize the exotherm profile.
-
From the plot, determine the peak exotherm temperature and the time to reach the peak exotherm.
-
The area under the exotherm curve can be used to estimate the total heat evolved.
-
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Logical relationship of inputs to exotherm outputs.
References
compatibility of "1-Piperazineethanamine, N,N,4-trimethyl-" with different solvents
This technical support center provides guidance on the compatibility and handling of 1-Piperazineethanamine, N,N,4-trimethyl- (CAS: 104-19-8) with various solvents. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 1-Piperazineethanamine, N,N,4-trimethyl-?
A1: 1-Piperazineethanamine, N,N,4-trimethyl- is completely miscible in water.[1] It is also described as being soluble in a variety of organic solvents.[2] Due to its chemical structure, a tertiary amine with a piperazine ring, it is expected to be soluble in polar organic solvents.
Q2: In which common organic solvents is 1-Piperazineethanamine, N,N,4-trimethyl- likely to be soluble?
A2: While specific quantitative data is limited in publicly available literature, based on the behavior of similar aliphatic amines, it is expected to be soluble in polar organic solvents.[3] This includes alcohols (e.g., methanol, ethanol), as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents may be more limited.
Q3: Are there any known incompatibilities with certain solvents?
A3: Amines, in general, can be incompatible with certain reactive solvents. For instance, primary and secondary amines can react with ketones like acetone.[3] As a tertiary amine, 1-Piperazineethanamine, N,N,4-trimethyl- is less reactive in this regard. However, all amines are basic and can react with acidic solvents or reagents. They may also be incompatible with chloroform and carbon tetrachloride.[3]
Q4: How does the solvent type (protic vs. aprotic) affect the behavior of this compound?
A4: The type of solvent can influence the reactivity of the amine. In polar protic solvents (e.g., water, alcohols), the lone pair of electrons on the nitrogen atoms can be solvated through hydrogen bonding, which can decrease the nucleophilicity of the amine. In polar aprotic solvents (e.g., DMF, DMSO), the lone pair is less solvated and therefore more available for chemical reactions, making the amine a stronger nucleophile.
Troubleshooting Guides
Issue 1: Compound is immiscible or shows poor solubility in a nonpolar organic solvent.
-
Cause: 1-Piperazineethanamine, N,N,4-trimethyl- is a polar molecule due to the presence of multiple nitrogen atoms. According to the "like dissolves like" principle, polar compounds tend to have low solubility in nonpolar solvents.
-
Solution:
-
Select a more polar organic solvent. Alcohols, DMF, or DMSO are good starting points.
-
Consider using a co-solvent system. Adding a small amount of a polar solvent in which the compound is highly soluble to the nonpolar solvent can sometimes improve overall solubility.
-
Issue 2: An unexpected reaction or degradation occurs upon dissolution.
-
Cause: Amines are basic and can participate in acid-base reactions. The solvent itself or impurities within the solvent (e.g., acidic contaminants) could be reacting with the compound. Tertiary amines are generally more stable than primary or secondary amines but can still undergo degradation under certain conditions, especially at elevated temperatures in the presence of oxygen or other reactive species.[4]
-
Solution:
-
Ensure the use of high-purity, dry solvents.
-
Check the pH of your solvent and ensure it is not acidic, unless an acid-base reaction is intended.
-
When heating is required for dissolution, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Avoid prolonged storage of the compound in solution, especially in reactive or impure solvents.
-
Data Presentation
Qualitative Solubility Summary of 1-Piperazineethanamine, N,N,4-trimethyl-
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Completely Miscible[1] | The molecule contains multiple nitrogen atoms capable of hydrogen bonding with water. |
| Methanol, Ethanol | Likely Soluble | Aliphatic amines generally show good solubility in alcohols.[3] | |
| Polar Aprotic | DMSO, DMF | Likely Soluble | The polarity of these solvents is suitable for dissolving polar amines. |
| Acetonitrile | Likely Soluble | A common polar aprotic solvent for organic compounds. | |
| Nonpolar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The polarity mismatch between the amine and nonpolar solvents limits solubility. |
| Chlorinated | Dichloromethane | Likely Soluble | Often a good solvent for a wide range of organic compounds. |
| Chloroform | Use with Caution[3] | Amines can be incompatible with chloroform. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for quickly assessing the solubility of 1-Piperazineethanamine, N,N,4-trimethyl- in various solvents at room temperature.
Materials:
-
1-Piperazineethanamine, N,N,4-trimethyl-
-
Selection of test solvents (e.g., water, ethanol, acetone, toluene, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 0.1 mL of 1-Piperazineethanamine, N,N,4-trimethyl- to a clean, dry test tube.
-
Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube, vortexing after each addition.
-
Continue adding the solvent until the compound completely dissolves or until a total of 2 mL of solvent has been added.
-
Observe and record whether the compound is soluble, sparingly soluble, or insoluble.
Workflow for Quantitative Solubility Determination
For precise solubility data, a more rigorous experimental approach is necessary. The following workflow outlines the key steps.
Caption: General workflow for quantitative solubility determination.
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving 1-Piperazineethanamine, N,N,4-trimethyl- are not prominently documented, its structural analogs are utilized in various chemical applications, such as epoxy curing and catalysis. Below is a logical workflow for its potential use as a catalyst in a chemical reaction.
Caption: Experimental workflow for using the compound as a catalyst.
References
Technical Support Center: Addressing Catalyst Poisoning of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered when using N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine. This tertiary amine is a common catalyst, particularly in the production of polyurethane foams, where it influences the gelling and blowing reactions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine in my reaction?
A1: N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is a tertiary amine catalyst. In polyurethane foam production, it plays a crucial role in balancing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which dictates the final properties of the foam.[1][2] Its catalytic activity is dependent on its basicity and molecular structure.[3][4]
Q2: What are the typical signs of catalyst poisoning with this amine catalyst?
A2: Signs of catalyst poisoning include a significant decrease in reaction rate, incomplete reaction or curing, and changes in the physical properties of the final product (e.g., foam collapse, poor cell structure).[5] In polyurethane foam production, this can manifest as slow rise time, tackiness, or poor foam stability.[6]
Q3: What are the most common causes of poisoning for N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine?
A3: As a tertiary amine, this catalyst is basic and therefore susceptible to neutralization by acidic compounds.[2][4] Acidic species in the reaction mixture, such as residual acids from raw material synthesis or acidic additives, can react with the amine, forming a salt and rendering it catalytically inactive.[3][4]
Q4: Can the catalyst be regenerated once it has been poisoned?
A4: In cases of simple acid-base neutralization, it may be possible to regenerate the catalyst by treating the system with a non-reactive base to deprotonate the amine salt and restore its catalytic activity. However, the feasibility and effectiveness of this depend on the specific reaction conditions and the nature of the poison. Other deactivation mechanisms, such as strong chemisorption of impurities, may be irreversible.[7]
Q5: Are there any preventative measures I can take to avoid catalyst poisoning?
A5: Yes. Ensuring the purity of all reactants and solvents is critical. Raw materials should be tested for acidic impurities. Using a slightly higher catalyst loading might compensate for minor levels of contaminants, but this should be carefully optimized. Additionally, consider the use of "delayed-action" catalyst formulations, where the amine is temporarily blocked and released under specific conditions, which can sometimes mitigate poisoning effects.[3]
Troubleshooting Guides
This section provides a step-by-step guide to diagnose and address common issues related to the performance of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine catalyst.
Issue 1: Reduced Reaction Rate or Stalled Reaction
Symptoms:
-
The reaction proceeds much slower than expected.
-
The reaction does not go to completion, leaving unreacted starting materials.
-
In polyurethane foam production, this can be observed as a slow or incomplete foam rise.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced reaction rate.
Recommended Actions:
-
Verify Reactant and Solvent Purity: Ensure all materials are free from acidic impurities. Consider using freshly purified reagents.
-
Confirm Catalyst Loading and Integrity: Double-check calculations for catalyst concentration. Ensure the catalyst has been stored properly and has not degraded.
-
Test for Acidity: Use pH indicators or titration to check for the presence of acidic species in your reaction mixture.
-
Increase Catalyst Loading: As a diagnostic step, a small, incremental addition of fresh catalyst can help determine if poisoning is the issue. If the reaction rate increases, poisoning is likely.
-
Neutralization: If acidic contaminants are confirmed, a carefully calculated amount of a non-nucleophilic base can be added to neutralize the acid and free the amine catalyst. This should be done with caution to avoid unwanted side reactions.
Issue 2: Poor Product Quality (e.g., in Polyurethane Foams)
Symptoms:
-
Foam Collapse/Shrinkage: The foam rises but then collapses, indicating a poor balance between the gelling and blowing reactions.[5]
-
Coarse Cell Structure: Large, uneven cells in the foam.[8]
-
Tacky Surface: The surface of the foam remains sticky, indicating incomplete curing.
Troubleshooting with Catalyst Adjustments:
Caption: Adjusting catalyst for improved foam quality.
Recommended Actions:
-
For Foam Collapse: This often indicates that the gelling reaction is too slow compared to the blowing reaction. Consider a modest increase in the concentration of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine to promote network formation.[9]
-
For Coarse Cell Structure: This may suggest that the blowing reaction is not optimal. While N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine influences both reactions, you may need to adjust the concentration of a co-catalyst that has a stronger effect on the blowing reaction.
-
For Tacky Surface: This points to incomplete curing, which is related to the gelling reaction. A slight increase in the catalyst concentration can help to drive the reaction to completion.
Data Presentation
The following table illustrates the type of data that should be collected when troubleshooting catalyst poisoning. The values are hypothetical and for illustrative purposes only.
| Experiment ID | Catalyst Concentration (mol%) | Suspected Poison (Acid) Concentration (mol%) | Reaction Time (hours) | Conversion (%) | Observations |
| Control | 1.0 | 0.0 | 2 | 98 | Rapid, complete reaction. |
| Test 1 | 1.0 | 0.1 | 2 | 65 | Slower reaction rate. |
| Test 2 | 1.0 | 0.5 | 2 | 20 | Reaction significantly inhibited. |
| Test 3 | 1.5 | 0.5 | 2 | 45 | Increased catalyst loading partially recovers activity. |
| Test 4 | 1.0 | 0.5 (neutralized) | 2 | 95 | Activity restored after neutralization. |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To determine if reduced catalytic activity is due to poisoning.
Methodology:
-
Set up the standard reaction with the recommended loading of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine.
-
Monitor the reaction progress via a suitable analytical technique (e.g., GC, HPLC, TLC).
-
If the reaction rate is significantly lower than expected or has stalled, add an additional 0.5 mol% of fresh catalyst to the reaction mixture.
-
Continue to monitor the reaction. A marked increase in the reaction rate after the addition of fresh catalyst is a strong indication of catalyst poisoning.
Protocol 2: General Procedure for Catalyst Regeneration (Acid-Base Neutralization)
Objective: To regenerate the catalyst in a system where acidic poisoning is suspected.
Methodology:
-
If acidic contamination is confirmed through analysis, calculate the molar amount of the acidic species.
-
Select a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or a solid-supported base) that will not interfere with the main reaction.
-
Prepare a stock solution of the base in a compatible, dry solvent.
-
Slowly add a stoichiometric equivalent of the base to the reaction mixture relative to the amount of suspected acid.
-
Monitor the reaction to see if the catalytic activity is restored.
Disclaimer: This protocol is a general guideline. The choice of base and the feasibility of this in-situ regeneration must be evaluated for each specific chemical system to avoid unwanted side reactions or product contamination.
Visualizations
Catalyst Deactivation Pathway
Caption: Deactivation of the tertiary amine catalyst by an acidic poison.
References
- 1. researchgate.net [researchgate.net]
- 2. americanchemistry.com [americanchemistry.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. santechfoammachines.com [santechfoammachines.com]
- 6. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 7. mdpi.com [mdpi.com]
- 8. pu-tire.com [pu-tire.com]
- 9. ohans.com [ohans.com]
Validation & Comparative
A Head-to-Head Battle of Polyurethane Catalysts: 1-Piperazineethanamine, N,N,4-trimethyl- vs. Triethylenediamine (TEDA)
In the complex world of polyurethane chemistry, the choice of catalyst is paramount, dictating the speed of reaction, the final properties of the foam, and the overall efficiency of the manufacturing process. This guide provides a detailed comparison of two prominent tertiary amine catalysts: 1-Piperazineethanamine, N,N,4-trimethyl- and the industry-standard, triethylenediamine (TEDA). This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their polyurethane formulations.
Executive Summary
Triethylenediamine (TEDA), a bicyclic amine, is a highly active and versatile catalyst widely used in the production of flexible, semi-rigid, and rigid polyurethane foams. It is known for strongly promoting both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. 1-Piperazineethanamine, N,N,4-trimethyl-, also known by its trade name Toyocat® NP, is another tertiary amine catalyst used in polyurethane systems. While direct comparative data is limited in publicly available literature, its chemical structure suggests it functions as a typical tertiary amine catalyst, influencing both the gelling and blowing reactions.
This guide synthesizes available information to provide a comparative overview, including a detailed experimental protocol for evaluating catalyst performance and visualizations of the catalytic mechanisms.
Catalyst Performance: A Comparative Overview
For a true comparison, a controlled experiment as detailed in the "Experimental Protocols" section of this guide would need to be conducted. The following table is a template for presenting such comparative data:
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |
| 1-Piperazineethanamine, N,N,4-trimethyl- | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Triethylenediamine (TEDA) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To obtain the comparative data for the table above, the following experimental protocol for the preparation and testing of flexible polyurethane foam is recommended, based on industry-standard practices.
I. Materials and Formulation
A typical formulation for a flexible polyurethane foam is as follows:
| Component | Parts by Weight (pbw) |
| Polyether Polyol (e.g., 3000 MW triol) | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| Stannous Octoate (Gel Catalyst) | 0.25 |
| Tertiary Amine Catalyst (TEDA or 1-Piperazineethanamine, N,N,4-trimethyl-) | X.X (to be varied) |
| Toluene Diisocyanate (TDI 80/20) | Index 110 |
II. Equipment
-
High-speed laboratory mixer (2000-3000 RPM)
-
Paper cups (32 oz)
-
Wooden tongue depressors
-
Stopwatch
-
Fume hood
-
Scale (accurate to 0.01 g)
-
Thermometer
III. Procedure
-
Preparation: All components should be conditioned to a controlled temperature (e.g., 25°C) before mixing.
-
Mixing:
-
In a paper cup, accurately weigh the polyol, water, silicone surfactant, and the tertiary amine catalyst.
-
Mix these components for 30 seconds at 2500 RPM.
-
Add the stannous octoate and mix for another 15 seconds.
-
Add the pre-weighed TDI to the mixture and mix vigorously for 5-7 seconds.
-
-
Observation and Data Collection:
-
Immediately after mixing, pour the reacting mixture into a second paper cup and start the stopwatch.
-
Cream Time: Record the time when the mixture begins to rise and change color to a creamy white.
-
Gel Time: Periodically touch the rising foam with a tongue depressor. Record the time when the foam is stringy and sticky, forming "strings" when the depressor is pulled away.
-
Rise Time: Record the time when the foam reaches its maximum height.
-
Tack-Free Time: Periodically touch the surface of the foam with a clean tongue depressor. Record the time when the foam surface is no longer sticky to the touch.
-
Catalytic Mechanisms and Signaling Pathways
Tertiary amine catalysts accelerate the polyurethane formation reactions by activating the reactants. The lone pair of electrons on the nitrogen atom plays a crucial role in this process.
General Catalytic Mechanism of Tertiary Amines
The following diagram illustrates the generally accepted mechanism for tertiary amine catalysis in the gelling (urethane formation) and blowing (urea formation) reactions.
Logical Relationship of Polyurethane Foaming Process
The sequence of events in polyurethane foam formation, influenced by the catalyst, can be visualized as follows:
Conclusion
Both 1-Piperazineethanamine, N,N,4-trimethyl- and triethylenediamine (TEDA) are effective tertiary amine catalysts for polyurethane foam production. TEDA is a well-established, highly active catalyst suitable for a broad range of applications. The performance of 1-Piperazineethanamine, N,N,4-trimethyl- is expected to be characteristic of a tertiary amine catalyst, though its specific advantages and disadvantages relative to TEDA would need to be determined through direct comparative experimental studies. The provided experimental protocol offers a standardized method for conducting such a comparison, allowing researchers to make data-driven decisions for their specific formulation needs. The selection between these catalysts will ultimately depend on the desired reaction profile, final foam properties, and processing parameters of the specific application.
A Comparative Analysis of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine and Other Tertiary Amine Catalysts in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polyurethanes, particularly in the production of polyurethane foams, tertiary amine catalysts play a pivotal role in controlling the reaction kinetics and ultimately defining the physical properties of the final material. This guide provides a comparative study of "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine" and other commonly used amine catalysts. Due to the limited publicly available data on the catalytic performance of "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine," this guide utilizes data for a structurally analogous compound, 1-methyl-4-(2-dimethylaminoethyl)piperazine, to provide a valuable performance benchmark. This comparison is supplemented with data for established industry-standard catalysts: Triethylenediamine (TEDA), Bis(2-dimethylaminoethyl)ether (BDMAEE), and N,N-Dimethylcyclohexylamine (DMCHA).
Executive Summary
Tertiary amine catalysts are essential in polyurethane foam manufacturing as they influence the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The balance between these reactions, dictated by the catalyst's nature and concentration, determines the foam's processing characteristics (cream, gel, and tack-free times) and its final physical properties such as density, hardness, and cellular structure.
This guide presents a compilation of performance data for the aforementioned amine catalysts, a detailed experimental protocol for their comparative evaluation, and visualizations of the catalytic cycle and experimental workflow to aid researchers in their catalyst selection and development processes.
Data Presentation: Comparative Performance of Amine Catalysts
The following tables summarize the key performance indicators for the selected amine catalysts in polyurethane foam production. It is important to note that the data for "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine" is represented by its close structural analog, 1-methyl-4-(2-dimethylaminoethyl)piperazine, and direct comparisons should be made with caution due to potential differences in steric hindrance and basicity.
Table 1: Catalyst Performance in a Flexible Polyurethane Foam Formulation
| Catalyst | Chemical Name | Primary Function | Cream Time (sec) | Gel Time (sec) | Tack-Free Time (sec) | Foam Density (g/L) |
| Analog to Target Compound * | 1-methyl-4-(2-dimethylaminoethyl)piperazine | Gelling/Blowing | 5.0 - 6.0 | 39 - 44 | 55 - 65 | 25.4 - 26.0 |
| TEDA (as DABCO® 33-LV) | Triethylenediamine | Strong Gelling | ~8 - 12 | ~45 - 60 | ~60 - 90 | Formulation Dependent |
| BDMAEE (as JEFFCAT® ZF-22) | Bis(2-dimethylaminoethyl)ether | Strong Blowing | ~5 - 9 | ~50 - 70 | ~70 - 100 | Formulation Dependent |
| DMCHA (as POLYCAT® 8) | N,N-Dimethylcyclohexylamine | Balanced Gelling/Blowing | ~7 - 15 | ~40 - 60 | ~55 - 80 | Formulation Dependent |
*Data for 1-methyl-4-(2-dimethylaminoethyl)piperazine is sourced from patent literature and may have been obtained under specific, non-standard conditions.[1]
Table 2: Qualitative Comparison of Catalyst Characteristics
| Catalyst | Key Characteristics | Typical Applications |
| Analog to Target Compound * | Likely exhibits a balance of gelling and blowing activity due to its structure. | Flexible and semi-rigid polyurethane foams.[1] |
| TEDA | Industry standard strong gelling catalyst, promotes polymer network formation. | Flexible and rigid foams, CASE (Coatings, Adhesives, Sealants, Elastomers) applications.[2] |
| BDMAEE | Potent blowing catalyst, accelerates CO2 generation for foam expansion. | Low-density flexible foams, packaging foams.[3][4] |
| DMCHA | Balanced catalyst, provides good flowability and is widely used in rigid foams. | Rigid insulation foams (spray, slabstock, board laminate), furniture frames.[3] |
Experimental Protocols
To facilitate a direct and objective comparison of "N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine" with other amine catalysts, the following experimental protocols for the preparation and evaluation of a rigid polyurethane foam are provided.
I. Polyurethane Foam Preparation
A. Materials and Reagents:
-
Polyol (e.g., a sucrose-based polyether polyol for rigid foams)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Amine Catalyst to be tested (e.g., N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, TEDA, BDMAEE, DMCHA)
-
Silicone Surfactant
-
Blowing Agent (e.g., Water, HFOs)
-
Flame Retardant (if required)
B. Equipment:
-
High-speed laboratory mixer (2000-3000 rpm)
-
Disposable mixing containers and stirrers
-
Fume hood
-
Stopwatch
-
Mold (e.g., 20 x 20 x 20 cm open-top cardboard or aluminum)
-
Thermocouple
C. Procedure:
-
Preparation of the Polyol Blend (Component A): In a disposable container, accurately weigh the polyol, surfactant, blowing agent, and the amine catalyst according to the desired formulation.
-
Mixing: Thoroughly mix the components of the polyol blend for 30-60 seconds until a homogeneous mixture is obtained.
-
Foam Preparation: In a separate container, weigh the required amount of pMDI (Component B).
-
Add Component B to Component A and immediately start the high-speed mixer and the stopwatch. Mix for 5-10 seconds.
-
Pour the reacting mixture into the mold and record the following reaction parameters:
-
Cream Time: The time from the start of mixing until the mixture turns creamy and starts to rise.[5]
-
Gel Time: The time from the start of mixing until the foam has developed enough gel strength to be self-supporting, often determined by the string-like texture when touched with a spatula.[5]
-
Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.[5]
-
Rise Time: The time from the start of mixing until the foam reaches its maximum height.[5]
-
-
Allow the foam to cure at ambient temperature for at least 24 hours before demolding and further testing.
II. Foam Physical Property Testing
The following standard test methods from ASTM and ISO should be used for a comprehensive evaluation of the foam's physical properties.
-
Apparent Density: ASTM D1622 / ISO 845
-
Compressive Strength: ASTM D1621 / ISO 844
-
Tensile Strength and Elongation: ASTM D1623 / ISO 1926
-
Thermal Conductivity (k-factor): ASTM C518 / ISO 8301
-
Closed-Cell Content: ASTM D6226 / ISO 4590
-
Dimensional Stability: ASTM D2126 / ISO 2796
Mandatory Visualization
Caption: Catalytic cycle of urethane formation by a tertiary amine catalyst.
References
- 1. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. Huntsman - JEFFCAT ZF-22 [products.huntsman.com]
- 5. Evonik - POLYCAT 8 - Catalyst - Amines - Rigid Slabstock - Knowde [knowde.com]
Performance Evaluation of 1-(2-Dimethylaminoethyl)-4-methylpiperazine in Polyurethane Polymerization Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 1-(2-Dimethylaminoethyl)-4-methylpiperazine, a tertiary amine catalyst, and its performance in polyurethane polymerization systems. Its efficacy is compared against other commonly used amine catalysts, with supporting data and detailed experimental protocols for reproducibility.
Introduction to 1-(2-Dimethylaminoethyl)-4-methylpiperazine in Polymerization
1-(2-Dimethylaminoethyl)-4-methylpiperazine, also known as TMEP or TAP, is a versatile tertiary amine catalyst employed in the synthesis of polyurethane foams. It is recognized for its high catalytic activity and its ability to balance the two primary reactions in polyurethane foam formation: the gelling reaction (polymer chain growth) and the blowing reaction (gas formation for foam expansion).[1] A key characteristic of this catalyst is its utility in creating catalyst systems with a "delayed action," which allows for better flow and mold filling before the polymerization rapidly proceeds.[2] This guide will compare the performance of 1-(2-Dimethylaminoethyl)-4-methylpiperazine with two other widely used tertiary amine catalysts: Triethylenediamine (TEDA) and Bis(2-dimethylaminoethyl)ether (BDMAEE).
Mechanism of Catalysis in Polyurethane Foam Formation
The formation of polyurethane foam involves two main simultaneous reactions catalyzed by tertiary amines:
-
Gelling Reaction: The reaction between an isocyanate and a polyol to form the urethane polymer backbone. This reaction builds the viscosity and structural integrity of the foam.
-
Blowing Reaction: The reaction of isocyanate with water to produce carbon dioxide gas, which acts as the blowing agent to expand the foam. This reaction also forms urea linkages.
The balance between these two reactions is critical in determining the final properties of the polyurethane foam.[3] Amine catalysts accelerate these reactions by activating the hydroxyl groups of the polyol and water, as well as the isocyanate groups.[1]
Performance Comparison with Alternative Amine Catalysts
The selection of an amine catalyst significantly influences the reaction kinetics and the final physical properties of the polyurethane foam.[3] The following table summarizes the comparative performance of 1-(2-Dimethylaminoethyl)-4-methylpiperazine against TEDA and BDMAEE.
| Performance Metric | 1-(2-Dimethylaminoethyl)-4-methylpiperazine | Triethylenediamine (TEDA) | Bis(2-dimethylaminoethyl)ether (BDMAEE) |
| Primary Catalytic Activity | Balanced Gelling and Blowing | Strong Gelling | Strong Blowing |
| Relative Activity | High | High | Very High |
| Selectivity | Provides a good balance between the gelling and blowing reactions. | Primarily promotes the polymer formation, leading to faster curing and increased foam strength.[4] | Strongly promotes the water-isocyanate reaction, resulting in faster foam expansion and lower density.[4] |
| Special Features | Often used in combination with other catalysts to achieve a "delayed action" effect, improving foam flowability.[2] | A widely used industry standard, known for its robust performance across a range of applications.[4] | Can lead to faster cell opening in flexible foams. |
| Odor | Amine odor | Slight amine odor | Strong amine odor |
| Typical Applications | Rigid and flexible foams, microcellular elastomers, and RIM (Reaction Injection Molding) applications. | Flexible, semi-rigid, and rigid polyurethane foams.[4] | Primarily used in the production of flexible polyurethane foams.[4] |
Experimental Protocols
This section details a standardized laboratory procedure for the preparation and evaluation of rigid polyurethane foams to compare the performance of different amine catalysts.
Materials and Equipment
-
Polyol: A standard rigid foam polyether polyol.
-
Isocyanate: Polymeric methylene diphenyl diisocyanate (pMDI).
-
Catalysts: 1-(2-Dimethylaminoethyl)-4-methylpiperazine, Triethylenediamine (33% in dipropylene glycol), Bis(2-dimethylaminoethyl)ether.
-
Surfactant: A silicone-based surfactant for rigid foams.
-
Blowing Agent: Water (chemical) and/or a physical blowing agent (e.g., a hydrofluoroolefin).
-
Equipment:
-
Digital scale (± 0.01 g)
-
Disposable paper or plastic cups
-
Mechanical stirrer with a high-shear mixing blade
-
Thermometer or thermocouple
-
Stopwatch
-
Fume hood
-
Cardboard boxes for foam expansion (e.g., 20x20x20 cm)
-
Universal testing machine for compressive strength
-
Density measurement equipment
-
Experimental Workflow
Formulation
A baseline formulation for a rigid polyurethane foam is provided below. The catalyst concentration should be adjusted based on the specific activity of each catalyst to achieve comparable reaction times.
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Silicone Surfactant | 1.5 |
| Water | 2.0 |
| Amine Catalyst | Variable |
| Polymeric MDI | Calculated for NCO Index of 110 |
Procedure
-
Preparation of the B-side: In a disposable cup, accurately weigh the polyol, surfactant, water, and the specific amine catalyst being evaluated.
-
Mix these components with a mechanical stirrer at 2000 rpm for 60 seconds to ensure a homogeneous mixture.
-
Isocyanate Preparation: In a separate cup, weigh the required amount of polymeric MDI.
-
Foam Production:
-
Add the isocyanate (A-side) to the B-side mixture.
-
Immediately begin mixing at 3000 rpm for 5-7 seconds.
-
Simultaneously, start a stopwatch.
-
Quickly pour the reacting mixture into the cardboard box.
-
-
Reactivity Measurement:
-
Cream time: The time from the start of mixing until the foam begins to rise and change color.
-
Gel time: The time when the foam becomes stringy when touched with a spatula.
-
Rise time: The time until the foam stops expanding.
-
Tack-free time: The time until the surface of the foam is no longer sticky to the touch.
-
-
Curing and Sample Preparation:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
Cut samples of appropriate dimensions from the core of the foam block for physical property testing.
-
Physical Property Testing
-
Apparent Core Density: Measured according to ASTM D1622.
-
Compressive Strength: Measured parallel to the foam rise direction according to ASTM D1621.
Comparative Performance Data
The following table presents representative data on the performance of 1-(2-Dimethylaminoethyl)-4-methylpiperazine in a rigid polyurethane foam system compared to TEDA and BDMAEE.
| Parameter | 1-(2-Dimethylaminoethyl)-4-methylpiperazine | TEDA (33% solution) | BDMAEE |
| Catalyst Loading (pbw) | 1.2 | 1.5 | 1.0 |
| Cream Time (s) | 20 | 18 | 15 |
| Gel Time (s) | 75 | 70 | 90 |
| Rise Time (s) | 110 | 105 | 130 |
| Tack-Free Time (s) | 125 | 120 | 150 |
| Core Density ( kg/m ³) | 32.5 | 32.8 | 31.9 |
| Compressive Strength (kPa) | 210 | 220 | 195 |
Note: The data presented in this table is illustrative and can vary depending on the specific formulation, processing conditions, and raw materials used.
Conclusion
1-(2-Dimethylaminoethyl)-4-methylpiperazine is a highly effective and versatile catalyst for polyurethane foam production. Its primary advantage lies in its balanced catalytic activity towards both the gelling and blowing reactions, which allows for good control over the foam formation process. When compared to more selective catalysts like TEDA (gelling) and BDMAEE (blowing), it offers a middle ground that can be advantageous in many formulations. Its use in delayed-action catalyst systems further enhances its utility, particularly in applications requiring complex mold filling. The choice of catalyst will ultimately depend on the specific requirements of the final product, such as desired density, mechanical properties, and processing characteristics.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
A Comparative Guide to Analytical Methods for the Quantification of 1-Piperazineethanamine, N,N,4-trimethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Piperazineethanamine, N,N,4-trimethyl-, a tertiary amine of interest in various research and development sectors. The selection of an appropriate analytical technique is critical for accurate quantification in diverse matrices. This document outlines and contrasts the primary chromatographic techniques applicable to this analyte: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols.
Physicochemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C9H21N3 | [1][2] |
| Molecular Weight | 171.28 g/mol | [1][2] |
| Boiling Point | 207.5 °C at 760 mmHg | [3][4] |
| Flash Point | 74.5 °C | [3][4] |
| Water Solubility | Completely miscible | [3] |
| LogP | -0.32880 | [3] |
Comparison of Primary Analytical Techniques
The two principal chromatographic techniques suitable for the analysis of piperazine derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the analyte's volatility, thermal stability, and the required sensitivity of the assay.[5]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Volatility | Requires volatile and thermally stable analytes. | Suitable for non-volatile or thermally labile compounds.[5] |
| Derivatization | May not be necessary if the analyte is sufficiently volatile. | Often required for piperazine derivatives to enhance UV detection.[5] |
| Detection | Commonly uses Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors. |
| Sensitivity | GC-MS offers high sensitivity and specificity. | HPLC with derivatization and UV or MS detection can achieve low limits of quantification.[6] |
| Typical Runtimes | Can offer rapid analysis, with separations achievable in under 10 minutes.[6] | Runtimes can vary depending on the complexity of the separation. |
Logical Workflow for Method Selection
Caption: Decision tree for selecting an analytical method.
Gas Chromatography (GC) Methodologies
GC is a powerful technique for the analysis of volatile amines. For piperazine derivatives, GC coupled with a mass spectrometer (GC-MS) provides excellent selectivity and sensitivity.
Illustrative GC-MS Experimental Protocol
This protocol is adapted from established methods for the analysis of piperazine derivatives and can be optimized for 1-Piperazineethanamine, N,N,4-trimethyl-.[7][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Detector (MS) Temperature: 260°C.[7]
-
Injection Volume: 1.0 µL.[7]
-
Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 minutes.[7]
-
Diluent: Methanol.[7]
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration.
GC Analysis Workflow
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile technique, particularly for compounds that are not amenable to GC. For piperazine derivatives lacking a strong chromophore, derivatization is often employed to enhance UV detection.[5]
HPLC with UV Detection (Post-Derivatization)
A common approach involves derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary and primary amines to form a UV-active product.[5] While 1-Piperazineethanamine, N,N,4-trimethyl- is a tertiary amine and will not react with NBD-Cl, this method is presented as a comparison for the analysis of related piperazine impurities that may be present. For direct analysis of the tertiary amine, an alternative detector such as a mass spectrometer would be necessary.
Illustrative HPLC-UV Experimental Protocol (for derivatizable piperazines)
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[5]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[5][9]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10 µL.[5]
-
UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.[5]
Derivatization Procedure:
-
Prepare a standard solution of the piperazine derivative in a suitable solvent.[5]
-
Prepare a solution of NBD-Cl in acetonitrile.[5]
-
Mix the piperazine solution with an excess of the NBD-Cl solution.[5]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]
-
Cool the solution and dilute with the mobile phase before injection.[5]
HPLC with Mass Spectrometry (LC-MS) Detection
LC-MS is a highly sensitive and selective method for the direct analysis of tertiary amines like 1-Piperazineethanamine, N,N,4-trimethyl- without the need for derivatization.[10]
Illustrative LC-MS Experimental Protocol
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[9]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[9]
-
Flow Rate: 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.[9]
LC-MS Analysis Workflow
Caption: General workflow for LC-MS analysis.
Method Validation Parameters
Regardless of the chosen technique, a thorough method validation is essential to ensure reliable and accurate results. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
A study on the HPLC analysis of piperazine derivatives reported Limits of Quantification (LOQ) ranging from 0.125 µg/ml to 0.5 µg/ml, with precision and accuracy values below 4% in most cases.[6]
References
- 1. 1-Piperazineethanamine, N,N,4-trimethyl- [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1-Piperazineethanamine, N,N,4-trimethyl-|lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
comparing the efficacy of "N,N,4-trimethyl-1-piperazineethanamine" as an intermediate in drug synthesis
In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical factor influencing the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). The piperazine moiety is a ubiquitous structural motif in a vast array of drugs due to its favorable pharmacokinetic properties. This guide provides a comparative evaluation of the potential efficacy of N,N,4-trimethyl-1-piperazineethanamine as an intermediate in drug synthesis, juxtaposed with the widely utilized and structurally similar alternative, N-(2-aminoethyl)piperazine (AEP) .
Structural and Physicochemical Properties
A fundamental comparison of the physicochemical properties of N,N,4-trimethyl-1-piperazineethanamine and AEP reveals key differences that can impact their handling and reactivity in a laboratory setting.
| Property | N,N,4-trimethyl-1-piperazineethanamine | N-(2-aminoethyl)piperazine (AEP) |
| CAS Number | 104-19-8[1][2] | 140-31-8[3] |
| Molecular Formula | C9H21N3[1] | C6H15N3[3] |
| Molecular Weight | 171.28 g/mol [1] | 129.20 g/mol [3] |
| Boiling Point | ~207.5 °C | ~222 °C |
| Key Functional Groups | Two tertiary amines | One primary, one secondary, and one tertiary amine[3] |
| Synonyms | 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine | 2-(Piperazin-1-yl)ethanamine[3] |
Comparative Efficacy in Drug Synthesis
The primary distinction in the synthetic utility of these two intermediates lies in the nature of their amine functional groups. N,N,4-trimethyl-1-piperazineethanamine possesses two tertiary amines, which significantly limits its application to reactions where these nitrogens act as nucleophiles for alkylation to form quaternary ammonium salts. In contrast, AEP offers a broader range of reactivity due to the presence of primary and secondary amines, making it a more versatile building block in many drug synthesis pathways.
| Intermediate | Potential Synthetic Applications | Limitations |
| N,N,4-trimethyl-1-piperazineethanamine | - Formation of quaternary ammonium salts. - Use as a basic catalyst. | - Cannot be used for acylation, reductive amination, or other reactions requiring a primary or secondary amine. - Limited role as a structural scaffold in the final drug molecule without further modification. |
| N-(2-aminoethyl)piperazine (AEP) | - N-alkylation at the secondary amine. - N-acylation at the primary and secondary amines. - Reductive amination with aldehydes and ketones at the primary amine. - Formation of ureas, sulfonamides, etc. | - Potential for multiple side reactions if selectivity is not controlled. - May require protecting groups to achieve desired regioselectivity. |
Experimental Protocols and Predicted Outcomes
While no specific blockbuster drug is prominently synthesized from N,N,4-trimethyl-1-piperazineethanamine, we can propose a hypothetical reaction and compare it to a standard procedure using AEP.
Hypothetical Protocol: Quaternization of N,N,4-trimethyl-1-piperazineethanamine
-
Dissolution: Dissolve N,N,4-trimethyl-1-piperazineethanamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile.
-
Addition of Alkylating Agent: Add an alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Isolation: The quaternary ammonium salt product is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Standard Protocol: N-Alkylation of N-(2-aminoethyl)piperazine (AEP)
-
Dissolution: Dissolve AEP (1 equivalent) and a base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Predicted Comparative Data
| Parameter | N,N,4-trimethyl-1-piperazineethanamine (Quaternization) | N-(2-aminoethyl)piperazine (N-Alkylation) | Rationale |
| Reaction Yield | High (>90%) | Moderate to High (60-90%) | Quaternization is typically a high-yielding reaction with a simple work-up. N-alkylation of AEP can have competing side reactions at the primary amine, potentially lowering the yield of the desired product. |
| Product Purity | High | Moderate | The direct precipitation of the quaternary salt often results in a high-purity product. The work-up and purification steps for the N-alkylation of AEP are more complex, and side products may need to be removed. |
| Reaction Conditions | Mild (Room Temperature) | Moderate (Elevated Temperature) | Quaternization of tertiary amines is often facile at room temperature. Alkylation of the secondary amine in AEP may require heating to proceed at a reasonable rate. |
| Cost-Effectiveness | Potentially Lower | Generally Higher | The simpler reaction and isolation procedure for quaternization could lead to lower processing costs. The multi-step work-up and purification for AEP alkylation add to the overall cost. |
Visualization of Synthetic Workflow and Biological Pathway
To conceptualize the integration of these intermediates in a drug synthesis pipeline and their potential biological relevance, the following diagrams are provided.
Caption: General Synthetic Workflow for Piperazine Intermediates.
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
Conclusion
References
A Comparative Guide to Amine Catalysts in Polyurethane Formation: Focus on 1-Piperazineethanamine, N,N,4-trimethyl-
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the catalytic performance of 1-Piperazineethanamine, N,N,4-trimethyl- and alternative amine catalysts in polyurethane synthesis, supported by available experimental data.
Introduction
Catalyst Overview
1-Piperazineethanamine, N,N,4-trimethyl- (CAS: 104-19-8), also known by trade names such as TOYOCAT® NP and KAOLIZER® NO.8 , is a high-performance tertiary amine catalyst.[1][2] It is recognized for promoting a smooth reaction profile in the production of flexible, semi-rigid, and rigid polyurethane foams. Its molecular structure, featuring a piperazine ring and a dimethylaminoethyl group, contributes to its catalytic efficacy.
Alternative catalysts discussed in this guide include:
-
Triethylenediamine (TEDA) , also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a widely used, strong gelling catalyst in various polyurethane applications.[3]
-
1,2-Dimethylimidazole (1,2-DMI) , a cyclic amine catalyst.
-
N-Ethylmorpholine (NEM) , another cyclic amine catalyst.
Quantitative Kinetic Data Comparison
While specific kinetic parameters for 1-Piperazineethanamine, N,N,4-trimethyl- are not publicly documented, a study on cyclic amine catalyzed urethane formation provides valuable quantitative data for alternative catalysts. The following table summarizes the Arrhenius activation energies (Ea) and pre-exponential factors (A) for the reaction of phenyl isocyanate (PhNCO) with butan-1-ol (BuOH) in acetonitrile, a model system for urethane formation.
| Catalyst | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| Triethylenediamine (TEDA) | 18.1 ± 0.7 | 1.3 x 10³ |
| 1,2-Dimethylimidazole (1,2-DMI) | 20.3 ± 0.8 | 2.5 x 10³ |
| N-Ethylmorpholine (NEM) | 24.8 ± 0.8 | 1.1 x 10⁴ |
Data sourced from "Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation".
Experimental Protocols
The kinetic data presented above was obtained using in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction progress. A detailed methodology is outlined below:
Materials:
-
Phenyl isocyanate (PhNCO)
-
Butan-1-ol (BuOH)
-
Acetonitrile (ACN) as solvent
-
Amine catalyst (TEDA, 1,2-DMI, or NEM)
Procedure:
-
Stock solutions of PhNCO (0.5 M), BuOH (0.5 M), and the catalyst (0.01 M) in acetonitrile are prepared in volumetric flasks.
-
To initiate the reaction, equal volumes of the PhNCO, BuOH, and catalyst stock solutions are transferred to a pre-thermostated headspace glass vial.
-
The reaction mixture is continuously monitored using an in-situ FTIR probe.
-
The concentration of the isocyanate is determined by analyzing the intensity of its characteristic vibrational band in the IR spectrum.
-
Kinetic curves are generated by plotting the isocyanate concentration as a function of time at different temperatures.
-
The initial reaction rate constants (k) are determined from the linear portion of the kinetic curves.
-
The Arrhenius parameters (Ea and A) are then calculated from the temperature dependence of the reaction rate constants using the Arrhenius equation.
Qualitative Performance Comparison
In the absence of direct quantitative kinetic data for 1-Piperazineethanamine, N,N,4-trimethyl-, its performance can be qualitatively compared to other amine catalysts based on available technical literature and industrial use.
-
1-Piperazineethanamine, N,N,4-trimethyl- (TOYOCAT® NP): Described as a high-performance catalyst that provides a "smooth reaction". This suggests a balanced catalytic activity that avoids overly rapid initial reaction rates, which can be beneficial for mold filling and achieving uniform foam properties. It is used as a co-catalyst that aids in the final cure and improves the flowability of the polyurethane system.[4]
-
Triethylenediamine (TEDA): Known for its strong gelling activity.[5] This means it potently catalyzes the reaction between the polyol and isocyanate, leading to rapid polymer chain growth and viscosity build-up. Its high activity makes it a benchmark catalyst in the industry.
-
Bis(dimethylaminoethyl) ether: This is a strong blowing catalyst, meaning it has high selectivity for the water-isocyanate reaction, which generates CO2 for foam expansion.[5]
The choice of catalyst or a blend of catalysts is crucial for tailoring the properties of the final polyurethane product. A catalyst like 1-Piperazineethanamine, N,N,4-trimethyl- may be selected for applications requiring a controlled reaction profile and good final cure properties.
Visualizing the Catalytic Process
To better understand the roles of these catalysts, the following diagrams illustrate the fundamental reaction pathway and the experimental setup for kinetic analysis.
Caption: Tertiary amine catalyzed urethane formation mechanism.
Caption: Workflow for kinetic analysis of polyurethane catalysis.
Conclusion
1-Piperazineethanamine, N,N,4-trimethyl- is a valuable catalyst in the polyurethane industry, contributing to a controlled reaction profile and desirable final product properties. While direct quantitative comparisons of its kinetic parameters with other catalysts are limited by the availability of public data, understanding its qualitative performance in conjunction with the quantitative data available for benchmark catalysts like TEDA provides a strong foundation for catalyst selection and process optimization. The experimental protocols and reaction mechanisms outlined in this guide offer researchers the tools to further investigate and characterize the catalytic behavior of this and other amine catalysts in urethane formation.
References
The Versatile N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine Moiety: A Comparative Guide to its Application in Pharmaceutical Synthesis
The N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine structural motif is a key component in a number of pharmacologically active compounds, most notably in the antipsychotic agent Thiothixene. This guide provides a comparative analysis of the synthetic strategies employed to incorporate this crucial side chain, offering insights for researchers, scientists, and drug development professionals. While N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine itself is not typically used as a single building block, the assembly of its constituent parts is a critical aspect of the overall synthesis of drugs like Thiothixene. This guide will compare the prevalent synthetic routes, focusing on the construction of the (Z)-9-(3-(4-methylpiperazin-1-yl)propylidene) side chain of Thiothixene.
Comparison of Synthetic Strategies for the Thiothixene Side Chain
The synthesis of Thiothixene, chemically known as (Z)-N,N-dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide, has been approached through several distinct pathways. The primary challenge lies in the stereoselective formation of the Z-isomer of the exocyclic double bond and the efficient introduction of the N-methylpiperazine group. Below is a comparison of two major synthetic approaches.
Table 1: Comparison of Synthetic Routes to Thiothixene
| Parameter | Route A: Wittig Reaction Approach | Route B: Grignard Reaction and Dehydration |
| Key Intermediate | 3-(4-Methylpiperazin-1-yl)propyltriphenylphosphonium halide | 9-(3-(4-Methylpiperazin-1-yl)propyl)-9H-thioxanthen-9-ol |
| Side Chain Precursor | 1-(3-Halopropyl)-4-methylpiperazine | 1-(3-Halopropyl)-4-methylpiperazine |
| Double Bond Formation | Wittig reaction | Dehydration of a tertiary alcohol |
| Stereoselectivity | Generally yields a mixture of E/Z isomers, requiring separation. | Can be controlled to favor the Z-isomer under specific acidic conditions. |
| Overall Yield | Moderate | Moderate to Good |
| Key Advantages | Well-established and versatile reaction. | Potentially higher stereoselectivity for the desired Z-isomer. |
| Key Disadvantages | Often poor stereoselectivity, leading to complex purification. | Grignard reagents can be sensitive to moisture and functional groups. |
Detailed Experimental Protocols
Route A: Wittig Reaction Approach - Experimental Protocol
This approach utilizes the well-established Wittig reaction to form the crucial carbon-carbon double bond.
-
Synthesis of the Phosphonium Salt:
-
Reactants: 1-(3-Bromopropyl)-4-methylpiperazine and Triphenylphosphine.
-
Solvent: Toluene or Acetonitrile.
-
Procedure: A solution of 1-(3-bromopropyl)-4-methylpiperazine and a stoichiometric equivalent of triphenylphosphine in the chosen solvent is refluxed for several hours. The resulting phosphonium salt precipitates upon cooling and can be isolated by filtration.
-
-
Wittig Reaction:
-
Reactants: The synthesized phosphonium salt and N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide.
-
Base: A strong base such as n-butyllithium or sodium hydride.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: The phosphonium salt is suspended in anhydrous THF and deprotonated with the strong base at low temperature (typically -78 °C to 0 °C) to form the ylide. A solution of N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide in THF is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion. The product is then isolated through extraction and purified by chromatography to separate the Z and E isomers of Thiothixene.
-
Route B: Grignard Reaction and Dehydration Approach - Experimental Protocol
This alternative route involves the formation of a tertiary alcohol followed by dehydration to introduce the double bond.
-
Formation of the Grignard Reagent:
-
Reactants: 1-(3-Chloropropyl)-4-methylpiperazine and Magnesium turnings.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: Magnesium turnings are activated in a flame-dried flask. A solution of 1-(3-chloropropyl)-4-methylpiperazine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.
-
-
Grignard Addition:
-
Reactants: The prepared Grignard reagent and N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: A solution of N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide in anhydrous THF is added dropwise to the Grignard reagent at low temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is extracted and purified.
-
-
Dehydration:
-
Reactant: The purified tertiary alcohol.
-
Reagent: An acidic reagent such as p-toluenesulfonic acid or polyphosphoric acid.
-
Solvent: Toluene or xylene.
-
Procedure: The tertiary alcohol is heated in the presence of the acidic catalyst, often with azeotropic removal of water. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is isolated by extraction and purified by chromatography to yield Thiothixene, with the Z-isomer often being the major product under controlled conditions.
-
Visualizing the Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the logical flow of each approach.
Caption: Synthetic workflow for Thiothixene via the Wittig reaction.
Caption: Synthetic workflow for Thiothixene via the Grignard reaction.
Alternative Building Blocks and Future Perspectives
The choice of synthetic route and the specific building blocks used can have a significant impact on the overall efficiency, cost, and environmental footprint of the manufacturing process. While 1-(3-halopropyl)-4-methylpiperazine is a common precursor for the side chain, alternative strategies could involve the initial attachment of a different three-carbon unit to the thioxanthene core, followed by the later introduction of the N-methylpiperazine ring.
For instance, a precursor with a terminal alkyne could be coupled to the thioxanthene core, followed by a partial reduction and subsequent functionalization to introduce the N-methylpiperazine moiety. The exploration of such alternative pathways is an active area of research aimed at developing more efficient and sustainable methods for the synthesis of this important class of pharmaceuticals.
The N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine moiety, as exemplified by its presence in Thiothixene, remains a valuable pharmacophore in drug discovery. A thorough understanding of the various synthetic strategies to construct this and related structures is essential for the development of new and improved therapeutic agents.
cost-benefit analysis of using "1-(2-Dimethylaminoethyl)-4-methylpiperazine" in industrial processes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-(2-Dimethylaminoethyl)-4-methylpiperazine's performance against common alternatives in key industrial processes, supported by available data and detailed experimental methodologies.
Introduction
1-(2-Dimethylaminoethyl)-4-methylpiperazine, a tertiary amine, has carved a niche in various industrial applications, primarily as a catalyst in the production of polyurethane foams and as a potential intermediate in the synthesis of pharmaceuticals, notably antipsychotic drugs. Its unique structure, featuring multiple nitrogen atoms with varying steric hindrance and basicity, imparts specific catalytic and reactive properties. This guide provides a comprehensive cost-benefit analysis of using this compound in industrial processes, comparing its performance with established alternatives and presenting detailed experimental protocols for evaluation.
I. Application in Polyurethane Foam Production
In the manufacturing of polyurethane foams, amine catalysts are crucial for balancing the two primary reactions: the gelling reaction (polymer chain growth) and the blowing reaction (gas formation for foam expansion). The choice of catalyst significantly impacts the processing parameters and the final properties of the foam.[1][2]
Performance Comparison:
1-(2-Dimethylaminoethyl)-4-methylpiperazine is often utilized as a component in delayed-action catalyst systems.[3] This characteristic is particularly beneficial in complex molding processes where a controlled initial reaction rate is required to ensure the liquid foam mixture completely fills the mold before rapid curing.
While direct quantitative data comparing 1-(2-Dimethylaminoethyl)-4-methylpiperazine with other catalysts under identical conditions is scarce in publicly available literature, a qualitative comparison with common alternatives can be drawn based on the general principles of amine catalysis in polyurethane production.
Table 1: Comparison of Amine Catalysts in Polyurethane Foam Production
| Catalyst | Chemical Name | Key Advantages | Key Disadvantages |
| Target Compound | 1-(2-Dimethylaminoethyl)-4-methylpiperazine | Delayed-action catalysis, potentially improving flowability and mold filling.[3] | Limited publicly available performance data; may be more expensive than commodity amines. |
| Alternative 1 | Triethylenediamine (TEDA) | Strong, well-balanced catalyst for both gelling and blowing reactions; cost-effective.[4][5] | High volatility can lead to VOC emissions and odor in the final product.[4] |
| Alternative 2 | Bis(2-dimethylaminoethyl)ether (BDMAEE) | Strong blowing catalyst, effective for producing low-density foams.[5] | Can lead to foam discoloration and has a strong odor.[6] |
| Alternative 3 | N,N-Dimethylcyclohexylamine (DMCHA) | Good balance of gelling and blowing reactions, particularly in rigid foams.[7] | Strong odor.[7] |
Cost-Benefit Analysis:
The primary benefit of using 1-(2-Dimethylaminoethyl)-4-methylpiperazine as a delayed-action catalyst lies in the potential for reduced scrap rates and improved product quality in complex molding applications. The delayed onset of the gelling reaction allows for better flow of the polyurethane mixture, preventing defects such as voids and incomplete mold filling. This can translate to significant cost savings in high-volume production by minimizing waste and reducing the need for post-production repairs.
However, the upfront cost of this specialty amine may be higher than that of conventional catalysts like TEDA. A thorough cost-benefit analysis should therefore consider the trade-off between the higher catalyst cost and the potential savings from improved production efficiency and reduced defect rates.
Experimental Protocol for Evaluating Polyurethane Catalysts
To quantitatively assess the performance of 1-(2-Dimethylaminoethyl)-4-methylpiperazine against alternatives, the following experimental protocol can be employed:
Objective: To compare the catalytic activity and its effect on the physical properties of polyurethane foam.
Materials:
-
Polyol (e.g., a polyether polyol for flexible foam or a polyester polyol for rigid foam)
-
Isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))
-
Amine Catalysts: 1-(2-Dimethylaminoethyl)-4-methylpiperazine, Triethylenediamine (TEDA), and Bis(2-dimethylaminoethyl)ether (BDMAEE)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water, HFCs)
-
Mixing cups, stirrer, stopwatch, and a temperature probe
-
Mold for foam samples
-
Universal testing machine for mechanical property analysis
Procedure:
-
Formulation Preparation: Prepare separate premixes of the polyol, surfactant, blowing agent, and each amine catalyst. The concentration of the amine catalyst should be adjusted to achieve a similar cream time for a preliminary comparison.
-
Mixing and Foaming: In a well-ventilated fume hood, add the isocyanate to the premix and stir vigorously for a predetermined time (e.g., 10 seconds).
-
Reactivity Measurement: Record the following reaction parameters:
-
Cream time: Time from the start of mixing until the mixture begins to rise and change color.
-
Gel time (or string time): Time from the start of mixing until fine polymer strings can be drawn from the rising foam.
-
Tack-free time: Time from the start of mixing until the foam surface is no longer sticky to the touch.
-
Rise time: Time from the start of mixing until the foam has reached its maximum height.
-
-
Foam Sample Preparation: Pour the reacting mixture into a mold to produce foam samples of a standardized size for physical property testing.
-
Physical Property Testing: After a curing period of at least 24 hours, conduct the following tests on the foam samples:
-
Density: Measure the mass and volume of the foam sample.
-
Compressive Strength and Modulus: Use a universal testing machine to measure the force required to compress the foam by a certain percentage of its original height.
-
Tensile Strength and Elongation: Measure the force required to stretch the foam until it breaks.
-
Airflow: For flexible foams, measure the ease with which air can pass through the foam, which indicates the degree of cell openness.
-
Data Presentation:
The collected data should be summarized in a table for easy comparison of the different catalysts.
Table 2: Sample Data Table for Polyurethane Catalyst Evaluation
| Property | 1-(2-Dimethylaminoethyl)-4-methylpiperazine | Triethylenediamine (TEDA) | Bis(2-dimethylaminoethyl)ether (BDMAEE) |
| Cream Time (s) | |||
| Gel Time (s) | |||
| Tack-Free Time (s) | |||
| Rise Time (s) | |||
| Foam Density ( kg/m ³) | |||
| Compressive Strength (kPa) | |||
| Tensile Strength (MPa) | |||
| Elongation at Break (%) | |||
| Airflow (L/min) |
Visualization of the Catalytic Mechanism
The catalytic action of tertiary amines in polyurethane formation generally proceeds through the activation of the isocyanate or the polyol. The following diagram illustrates a plausible mechanism.
Caption: Catalytic cycle of urethane formation with a tertiary amine catalyst.
II. Application in Pharmaceutical Synthesis
1-(2-Dimethylaminoethyl)-4-methylpiperazine is structurally related to N-methylpiperazine, a common building block in the synthesis of various pharmaceuticals, including the atypical antipsychotic drug, clozapine.[8] While the direct use of 1-(2-Dimethylaminoethyl)-4-methylpiperazine in the large-scale synthesis of clozapine is not widely documented in publicly available literature, its potential as an alternative nucleophile in the final step of the synthesis can be evaluated.
Performance Comparison:
The final step in many clozapine synthesis routes involves the nucleophilic substitution of a chlorine atom on the dibenzodiazepine intermediate with a piperazine derivative.[8]
Table 3: Comparison of Piperazine Derivatives in Clozapine Synthesis
| Reactant | Chemical Name | Key Advantages | Key Disadvantages |
| Potential Reactant | 1-(2-Dimethylaminoethyl)-4-methylpiperazine | The dimethylaminoethyl group could potentially alter the pharmacokinetic properties of the resulting clozapine analog. | Lack of established synthesis data; potential for side reactions due to the additional amine group; likely higher cost. |
| Common Reactant | N-methylpiperazine | Well-established in clozapine synthesis with known reaction conditions and yields; readily available and cost-effective.[8] | Leads to the standard clozapine molecule with its known side-effect profile. |
Cost-Benefit Analysis:
The use of 1-(2-Dimethylaminoethyl)-4-methylpiperazine in place of N-methylpiperazine for the synthesis of a clozapine analog would represent a drug discovery effort rather than a direct cost-saving measure in the production of clozapine itself. The potential benefit would be the creation of a new chemical entity with a potentially improved therapeutic profile. However, this would necessitate a full-scale drug development program, including preclinical and clinical trials, representing a significant investment.
From a purely process chemistry perspective for producing clozapine, N-methylpiperazine is the more cost-effective and established choice.
Experimental Protocol for Comparative Synthesis
Objective: To compare the reaction yield and purity of the final product when using 1-(2-Dimethylaminoethyl)-4-methylpiperazine versus N-methylpiperazine in the final step of clozapine synthesis.
Materials:
-
8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][7][9]diazepine (the clozapine intermediate)
-
1-(2-Dimethylaminoethyl)-4-methylpiperazine
-
N-methylpiperazine
-
Solvent (e.g., toluene, xylene)
-
Base (e.g., potassium carbonate)
-
Catalyst (optional, e.g., a palladium-based catalyst for Buchwald-Hartwig amination)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Procedure:
-
Reaction Setup: In two separate reaction vessels, dissolve the clozapine intermediate in the chosen solvent under a nitrogen atmosphere.
-
Addition of Reactants: To one vessel, add a molar excess of 1-(2-Dimethylaminoethyl)-4-methylpiperazine and the base. To the other vessel, add a molar excess of N-methylpiperazine and the base.
-
Reaction: Heat the reaction mixtures to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixtures, filter off the base, and wash the organic layer. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization and Quantification:
-
Confirm the identity of the synthesized compounds using MS and NMR.
-
Determine the purity of the final products using HPLC.
-
Calculate the percentage yield for each reaction.
-
Data Presentation:
Table 4: Sample Data Table for Comparative Synthesis
| Parameter | Synthesis with 1-(2-Dimethylaminoethyl)-4-methylpiperazine | Synthesis with N-methylpiperazine |
| Reaction Time (h) | ||
| Yield (%) | ||
| Purity (by HPLC, %) |
Visualization of the Synthetic Pathway
The following diagram illustrates the final step in a common synthetic route for clozapine, highlighting the nucleophilic substitution reaction.
Caption: Final step in a clozapine synthesis pathway.
Conclusion
1-(2-Dimethylaminoethyl)-4-methylpiperazine presents as a specialty chemical with targeted applications. In the polyurethane industry, its utility as a delayed-action catalyst offers potential advantages in complex molding processes, which may offset its potentially higher cost. A thorough in-house evaluation is recommended to quantify the cost-benefit for specific applications. In the pharmaceutical sector, while it is not a standard reagent for clozapine synthesis, its use could be explored in the context of developing new analogs. For the established synthesis of clozapine, N-methylpiperazine remains the more economical and well-documented choice. The provided experimental protocols offer a framework for researchers and professionals to conduct their own comparative studies and make informed decisions based on quantitative data.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 4. tosoh.co.jp [tosoh.co.jp]
- 5. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 6. researchgate.net [researchgate.net]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Environmental Impact of N,N,4-trimethyl-1-piperazineethanamine in Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents in manufacturing processes has significant and far-reaching environmental consequences. This guide provides a comparative assessment of the environmental impact of using "N,N,4-trimethyl-1-piperazineethanamine" against potential alternatives. By presenting available data, outlining standardized experimental protocols, and visualizing assessment workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to make more informed, environmentally conscious decisions.
Introduction to N,N,4-trimethyl-1-piperazineethanamine and Its Alternatives
"N,N,4-trimethyl-1-piperazineethanamine" is a tertiary amine often employed as a catalyst in various manufacturing processes, including the production of polyurethanes. While effective in its chemical applications, its use necessitates a thorough evaluation of its environmental footprint. This guide considers N-(2-Aminoethyl)piperazine (AEP) as a potential alternative, given its use in similar applications such as an epoxy curing agent and asphalt additive.[1][2][3][4] Additionally, we will explore the conceptual framework of "green" catalysts, such as the proprietary LE-530, which are designed to reduce volatile organic compound (VOC) emissions.
Comparative Environmental Hazard and Performance Data
A direct quantitative comparison of the environmental impact of "N,N,4-trimethyl-1-piperazineethanamine" and its alternatives is hampered by the limited availability of public data for the former. However, by compiling existing Safety Data Sheet (SDS) information and other sources, we can construct a preliminary comparative profile.
Table 1: Comparison of Physicochemical Properties and Known Hazards
| Property/Hazard | N,N,4-trimethyl-1-piperazineethanamine | N-(2-Aminoethyl)piperazine (AEP) | "Green" Catalyst (e.g., LE-530) |
| CAS Number | 104-19-8[5][6] | 140-31-8[5] | Proprietary |
| Molecular Formula | C9H21N3[5][6] | C6H15N3[2] | Not Publicly Available |
| Acute Oral Toxicity | Toxic if swallowed[7] | Harmful if swallowed (LD50 Rat: 2118.6 mg/kg)[7] | Data not publicly available |
| Acute Dermal Toxicity | Harmful in contact with skin[7] | Toxic in contact with skin (LD50 Rabbit: 871.2 mg/kg)[7] | Data not publicly available |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[7] | Causes severe skin burns and eye damage[7] | Low odor profile suggested[8] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects[7] | Harmful to aquatic life with long lasting effects[7] | Designed for minimal environmental impact[8] |
| VOC Emissions | Data not available | Data not available | Designed to reduce VOC emissions[8] |
Table 2: Comparative Ecotoxicity Data
| Ecotoxicity Endpoint | N,N,4-trimethyl-1-piperazineethanamine | N-(2-Aminoethyl)piperazine (AEP) |
| Toxicity to Fish | No data available[7] | LC50 (Pimephales promelas - fathead minnow): ca. 2190 mg/l - 96 h[9] |
| Toxicity to Daphnia | No data available[7] | EC50 (Daphnia magna - Water flea): 58 mg/l - 48 h[9] |
| Toxicity to Algae | No data available[7] | Data not available |
| Biodegradability | No data available[7] | Not readily biodegradable (0-1% of theoretical BOD in 4 weeks in Japanese MITI test)[5] |
Data Gaps and Recommendations:
A significant data gap exists for the ecotoxicity and biodegradability of "N,N,4-trimethyl-1-piperazineethanamine". To enable a robust comparative assessment, it is imperative to generate experimental data for this substance following standardized protocols.
Standardized Experimental Protocols for Environmental Impact Assessment
To ensure data comparability and regulatory acceptance, standardized testing methodologies should be employed. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
3.1. Aquatic Toxicity Testing
-
Objective: To determine the concentration of a substance that is lethal to a certain proportion of a model aquatic organism over a defined period.
-
Recommended Protocols:
-
OECD 203: Fish, Acute Toxicity Test: This guideline details the procedure for determining the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the concentration at which 50% of daphnia are immobilized (EC50) after 48 hours of exposure.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (IC50) over 72 hours.
-
3.2. Biodegradability Testing
-
Objective: To assess the potential for a chemical to be broken down by microorganisms in the environment.
-
Recommended Protocol:
-
OECD 301: Ready Biodegradability: This series of tests (e.g., 301B - CO2 Evolution Test, 301D - Closed Bottle Test, 301F - Manometric Respirometry Test) provides a stringent assessment of a substance's potential for rapid and ultimate biodegradation in an aerobic environment. A substance is considered readily biodegradable if it meets specific degradation thresholds within a 28-day period.
-
Life Cycle Assessment (LCA) Framework
A holistic environmental comparison requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts of a product or process from raw material extraction to end-of-life. The ISO 14040 and 14044 standards provide the principles, framework, requirements, and guidelines for conducting an LCA.[2][3][10][11][12][13][14][15]
Diagram 1: Life Cycle Assessment (LCA) Workflow
A simplified workflow for conducting a Life Cycle Assessment.
An LCA for "N,N,4-trimethyl-1-piperazineethanamine" and its alternatives would involve quantifying inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste generation) at each life cycle stage.
Green Chemistry Metrics for Performance Comparison
In addition to LCA, green chemistry metrics offer a more focused assessment of the efficiency and environmental performance of the chemical synthesis and manufacturing process.
Table 3: Key Green Chemistry Metrics
| Metric | Formula | Description |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to the desired product. |
| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | Quantifies the amount of waste generated per unit of product. A lower E-Factor is better. |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Considers all materials used in a process, including reactants, solvents, and process aids, relative to the mass of the final product. |
Diagram 2: Comparative Assessment Logic
Logical flow for a comparative environmental assessment.
Conclusion and Path Forward
The environmental assessment of "N,N,4-trimethyl-1-piperazineethanamine" is currently incomplete due to a lack of publicly available ecotoxicity and biodegradability data. In contrast, some data is available for the potential alternative N-(2-Aminoethyl)piperazine, indicating its own set of environmental hazards.
To facilitate a scientifically robust and objective comparison, the following steps are recommended:
-
Data Generation: Conduct standardized OECD tests for "N,N,4-trimethyl-1-piperazineethanamine" to determine its aquatic toxicity (OECD 201, 202, 203) and ready biodegradability (OECD 301 series).
-
Comparative Life Cycle Assessment: Perform a comprehensive, cradle-to-gate LCA for the manufacturing processes involving "N,N,4-trimethyl-1-piperazineethanamine" and its most viable alternatives. This should include a detailed inventory of all inputs and outputs.
-
Green Chemistry Metric Analysis: Calculate and compare key green chemistry metrics (Atom Economy, E-Factor, PMI) for the synthesis routes of the substances .
-
Alternative Research: Actively seek and evaluate emerging "green" catalysts and alternative chemical pathways that can reduce the overall environmental impact of the manufacturing process.
By systematically gathering this data and applying the frameworks outlined in this guide, researchers and drug development professionals can make more sustainable choices that minimize environmental harm while maintaining product efficacy and performance.
References
- 1. aeasseincludes.assp.org [aeasseincludes.assp.org]
- 2. apec.org [apec.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemical-net.env.go.jp [chemical-net.env.go.jp]
- 9. N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS [mubychem.com]
- 10. Understanding ISO 14040 and 14044 Standards for LCA [root-sustainability.com]
- 11. unece.org [unece.org]
- 12. ISO 14040 - Life Cycle Assessment Principles | BSI [bsigroup.com]
- 13. ISO 14044 - Life Cycle Assessment Requirements | BSI [bsigroup.com]
- 14. greenly.earth [greenly.earth]
- 15. cscses.com [cscses.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Piperazineethanamine, N,N,4-trimethyl-
For researchers and scientists engaged in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Piperazineethanamine, N,N,4-trimethyl- (CAS: 104-19-8), ensuring the protection of personnel and the environment.
Hazard Profile and Disposal Overview
1-Piperazineethanamine, N,N,4-trimethyl- is a hazardous substance requiring careful handling and disposal. It is classified as toxic if swallowed, harmful in contact with skin, and capable of causing severe skin burns and eye damage.[1][2] Furthermore, it poses a long-term threat to aquatic life.[1][3] Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited to prevent environmental contamination.[4] The recommended disposal method is through a licensed chemical waste disposal facility, which may employ controlled incineration with flue gas scrubbing.[4][5]
| Hazard Classification | Disposal Recommendation |
| Acute Oral Toxicity (Category 3) | Do not ingest. If swallowed, seek immediate medical attention.[1] |
| Acute Dermal Toxicity (Category 4) | Avoid skin contact. If contact occurs, wash thoroughly with water.[1] |
| Skin Corrosion (Sub-category 1A) | Causes severe skin burns. Wear appropriate protective clothing.[1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. Wear safety goggles.[1] |
| Chronic Aquatic Hazard (Category 3) | Harmful to aquatic life with long-lasting effects. Do not release into the environment.[1][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] |
| Alternative Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5] |
Experimental Protocol for Safe Disposal and Spill Management
The following protocols provide a step-by-step guide for the safe handling and disposal of 1-Piperazineethanamine, N,N,4-trimethyl- and the management of accidental spills.
1. Waste Collection and Containerization:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, equip yourself with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][6]
-
Waste Segregation: Collect waste containing 1-Piperazineethanamine, N,N,4-trimethyl- in a dedicated, clearly labeled, and compatible hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents, acids, and acid halides.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Piperazineethanamine, N,N,4-trimethyl-," and a description of the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from ignition sources.[1][4]
2. Spill Response Protocol:
-
Evacuation and Ventilation: In the event of a spill, immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames and sparking equipment, from the vicinity of the spill.[1][4]
-
Containment: Contain the spill using an inert, absorbent material like sand, silica gel, or a universal binder.[4][7] Prevent the spill from entering drains or waterways.[1][4][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[1] Wash hands and any exposed skin thoroughly.
3. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified chemical waste disposal company.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
Disposal and Emergency Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Piperazineethanamine, N,N,4-trimethyl- and response to accidental spills.
Caption: Disposal and spill response workflow for 1-Piperazineethanamine, N,N,4-trimethyl-.
References
Personal protective equipment for handling 1-Piperazineethanamine, N,N,4-trimethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 1-Piperazineethanamine, N,N,4-trimethyl- (CAS No. 104-19-8) to ensure the safety of laboratory personnel and minimize environmental impact. The following procedures are based on established safety data sheets and best practices for handling hazardous chemicals.
Hazard Summary
1-Piperazineethanamine, N,N,4-trimethyl- is a hazardous chemical with the following classifications[1]:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves must be worn.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Safe Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as acids and oxidizing agents.
-
Store in a locked-up area.[1]
Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[1] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get medical help. Wash contaminated clothing before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
Spill and Disposal Procedures
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Absorb the spill with inert material (e.g., sand, silica gel) and collect for disposal. Use spark-proof tools and explosion-proof equipment.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
-
Do not dispose of down the drain or in regular trash.[2]
-
Waste should be segregated from incompatible materials and placed in a clearly labeled, sealed container marked as "Hazardous Waste".[2]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling 1-Piperazineethanamine, N,N,4-trimethyl- in a laboratory setting.
Caption: Workflow for the safe handling of 1-Piperazineethanamine, N,N,4-trimethyl-.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
